2,2-Dimethylbutanoic anhydride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbutanoyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-7-11(3,4)9(13)15-10(14)12(5,6)8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNOUHEKVPMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541983 | |
| Record name | 2,2-Dimethylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29138-64-5 | |
| Record name | 2,2-Dimethylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbutanoic anhydride (CAS Number: 29138-64-5 ) is a branched-chain aliphatic anhydride that serves as a valuable reagent in organic synthesis, particularly within the pharmaceutical industry.[1] Its sterically hindered structure offers unique reactivity and selectivity in acylation reactions, making it a key building block for the synthesis of complex molecules with therapeutic potential. This guide provides a comprehensive overview of this compound, from its fundamental properties to its application in the development of novel drug candidates, with a focus on the synthesis of adamantylmethylamine derivatives as inhibitors of ATP-sensitive potassium channels.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29138-64-5 | [1] |
| Molecular Formula | C₁₂H₂₂O₃ | [1][2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Density | 0.943 g/cm³ | [2] |
| Boiling Point | 253.2 °C at 760 mmHg | [2] |
| Flash Point | 95.7 °C | [2] |
| Refractive Index | 1.436 | [2] |
These properties indicate that this compound is a relatively high-boiling liquid with moderate flammability. Its density is slightly less than that of water.
Synthesis of this compound
The synthesis of symmetrical anhydrides like this compound is typically achieved through the dehydration of the corresponding carboxylic acid. A common and effective method involves the reaction of the carboxylic acid with a dehydrating agent, such as acetic anhydride or a carbodiimide, or by heating the carboxylic acid to high temperatures.[3] A well-established procedure for the synthesis of a mixed anhydride, acetic formic anhydride, involves the reaction of sodium formate with acetyl chloride, which can be adapted for the synthesis of symmetrical anhydrides.[4]
Experimental Protocol: Synthesis from 2,2-Dimethylbutanoic Acid
This protocol is based on the general principle of anhydride formation from a carboxylic acid using a dehydrating agent. The choice of acetic anhydride as the dehydrating agent is based on its ready availability and the fact that the byproduct, acetic acid, has a significantly lower boiling point than the desired product, facilitating purification by distillation.
Materials:
-
2,2-Dimethylbutanoic acid
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2-Dimethylbutanoic acid and a slight excess (1.1 equivalents) of acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate to the mixture.
-
Reaction: Gently heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure. The remaining residue is then distilled under vacuum to yield pure this compound.
Causality of Experimental Choices:
-
Acetic Anhydride as Dehydrating Agent: Acetic anhydride is a cost-effective and efficient water scavenger. The reaction is driven forward by the formation of the more volatile acetic acid.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the anhydride product back to the carboxylic acid.
-
Catalyst: Sodium acetate acts as a basic catalyst to facilitate the nucleophilic attack of the carboxylate on the acetic anhydride.
-
Vacuum Distillation: Due to the relatively high boiling point of this compound, vacuum distillation is necessary to purify the product without decomposition.
Application in Drug Development: Synthesis of Adamantylmethylamine Derivatives as ATP-Sensitive Potassium Channel Inhibitors
A significant application of this compound lies in the synthesis of adamantylmethylamine derivatives, which have been investigated as inhibitors of ATP-sensitive potassium (K-ATP) channels. These channels play a crucial role in linking the metabolic state of a cell to its electrical excitability.[5][6][7]
The Role of ATP-Sensitive Potassium Channels
K-ATP channels are found in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and neurons.[6] They are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6] The activity of these channels is regulated by intracellular concentrations of adenine nucleotides. High levels of ATP inhibit channel opening, while Mg-ADP promotes channel opening.[8]
In pancreatic beta-cells, the closure of K-ATP channels in response to increased glucose metabolism and subsequent ATP production leads to membrane depolarization, calcium influx, and ultimately, insulin secretion.[5][7] Dysregulation of K-ATP channel function is implicated in several diseases. For instance, loss-of-function mutations can lead to congenital hyperinsulinism, while gain-of-function mutations can cause neonatal diabetes.[5]
Synthesis of Adamantylmethylamine Derivatives
The synthesis of adamantylmethylamine-based K-ATP channel inhibitors utilizes this compound as an acylating agent to introduce the sterically hindered 2,2-dimethylbutanoyl group. This bulky moiety is often crucial for the pharmacological activity and selectivity of the final compound.
The general synthetic approach involves the acylation of an adamantylmethylamine precursor with this compound. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.
This acylation step is a critical part of the synthesis of potent and selective K-ATP channel modulators. The choice of this compound is deliberate; the gem-dimethyl groups in the acyl chain provide steric bulk that can enhance the binding affinity and selectivity of the resulting inhibitor for the target channel.
Signaling Pathway of K-ATP Channel Modulation in Pancreatic Beta-Cells
The following diagram illustrates the central role of K-ATP channels in glucose-stimulated insulin secretion in pancreatic beta-cells and how inhibitors, synthesized using reagents like this compound, can modulate this pathway.
Handling and Safety
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with notable applications in the field of drug discovery. Its unique steric properties make it an ideal acylating agent for the synthesis of complex molecules with specific biological activities. The synthesis of adamantylmethylamine derivatives as inhibitors of ATP-sensitive potassium channels highlights the importance of this anhydride in developing potential therapeutics for metabolic disorders. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the pursuit of novel drug candidates.
References
- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Anhydride synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ATP-sensitive potassium channels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological and pathophysiological roles of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.fsu.edu [bio.fsu.edu]
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 2,2-Dimethylbutanoic Anhydride (CAS No. 29138-64-5). Designed for professionals in research and development, this document synthesizes key data with practical insights into its determination and relevance in laboratory and industrial applications.
Introduction: Understanding the Significance of this compound
This compound, also known as 2,2-dimethylbutyric anhydride, is a symmetric carboxylic anhydride. Its structure, featuring bulky tert-butyl groups adjacent to the carbonyl carbons, imparts unique steric and electronic properties that are of significant interest in organic synthesis. These characteristics influence its reactivity, making it a valuable reagent in specific acylation reactions where selectivity is paramount. A thorough understanding of its physical properties is fundamental for its effective use, from reaction setup and purification to storage and safety considerations. This guide delves into these properties, offering not just data, but the scientific context and experimental rationale necessary for informed application.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction design, and purification. The following table summarizes its key physical properties, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [2][3] |
| CAS Number | 29138-64-5 | [1][2] |
| Appearance | Colorless liquid (predicted) | |
| Density | 0.943 g/cm³ | [1][4] |
| Boiling Point | 253.2 °C at 760 mmHg | [1][4] |
| Flash Point | 95.72 °C | [1][4] |
| Refractive Index | 1.436 | [1][4] |
| Vapor Pressure | 0.019 mmHg at 25°C | [1] |
| Solubility | Reacts with water; likely soluble in common organic solvents. |
Experimental Determination of Physical Properties: Methodologies and Insights
The accurate determination of physical properties is a cornerstone of chemical characterization. This section outlines the standard experimental protocols for measuring the key physical parameters of liquid anhydrides like this compound.
Workflow for Physical Property Determination
Caption: Workflow for the synthesis, purification, and physical property analysis of this compound.
Density Measurement
The density of a liquid anhydride is a critical parameter for volumetric calculations in reaction setups and for assessing purity.
-
Methodology: Pycnometry
-
Calibration: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) is calculated.
-
Measurement: The pycnometer is emptied, dried, and filled with the sample of this compound at the same temperature. It is then weighed (m₃).
-
Calculation: The density (ρ) of the anhydride is calculated using the formula: ρ = (m₃ - m₁) / V.
-
-
Expert Insight: The temperature must be meticulously controlled during both calibration and measurement, as density is temperature-dependent. For a volatile compound, ensuring no air bubbles are trapped is crucial for accuracy.
Boiling Point Determination
The boiling point is an essential indicator of purity. For anhydrides, which can be sensitive to prolonged heating, a precise and efficient method is required.
-
Methodology: Ebulliometry or Simple Distillation
-
A small quantity of this compound is placed in a distillation flask with a boiling chip.
-
The flask is fitted with a condenser and a thermometer, with the bulb positioned just below the side arm of the condenser.
-
The liquid is heated gently. The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point. The atmospheric pressure should also be recorded.
-
-
Expert Insight: The observed boiling point should be corrected to standard pressure (760 mmHg) if the measurement is performed at a different pressure. The sharpness of the boiling point range can be a good indicator of the sample's purity.
Synthesis and Purity Considerations
The physical properties of this compound are intrinsically linked to its purity. The presence of the starting carboxylic acid or residual reagents from synthesis can significantly alter these values.
Synthesis of this compound
A common method for preparing symmetric anhydrides is the dehydration of the corresponding carboxylic acid.
References
An In-Depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sterically Hindered Anhydrides in Modern Synthesis
In the landscape of organic synthesis and medicinal chemistry, acid anhydrides serve as highly effective acylating agents. Among these, sterically hindered anhydrides such as 2,2-Dimethylbutanoic anhydride offer unique reactivity profiles that can be leveraged for selective transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutics. As a reactive yet tunable building block, understanding its characteristics is paramount for its effective incorporation into complex synthetic pathways.
Core Concepts: Unveiling the Chemical Identity of this compound
This compound, also known by its IUPAC name 2,2-dimethylbutanoyl 2,2-dimethylbutanoate, is a symmetrical carboxylic anhydride derived from 2,2-dimethylbutanoic acid.[1] Its structure is characterized by two 2,2-dimethylbutanoyl groups linked by an oxygen atom. The presence of quaternary carbon atoms adjacent to the carbonyl groups imparts significant steric hindrance, which modulates its reactivity and selectivity in acylation reactions.
Chemical Structure and Properties
The fundamental attributes of this compound are summarized below. These properties are crucial for designing reaction conditions and understanding its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| CAS Number | 29138-64-5 | [1] |
| Density | 0.943 g/cm³ | [2] |
| Boiling Point | 253.2 °C at 760 mmHg | [2] |
| Flash Point | 95.7 °C | [2] |
| Refractive Index | 1.436 | [2] |
Synthesis of this compound: A Practical Approach
The synthesis of symmetrical anhydrides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. While several methods exist, a common and effective approach involves the dehydration of the carboxylic acid or the reaction of an acyl halide with a carboxylate salt.
General Synthetic Pathways
Two primary strategies for the synthesis of this compound are outlined below. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Caption: General synthetic routes to this compound.
Experimental Protocol: Synthesis via Dehydration with Acetic Anhydride
This protocol describes a common laboratory-scale synthesis of a carboxylic anhydride from its corresponding acid using acetic anhydride as the dehydrating agent.
Materials:
-
2,2-Dimethylbutanoic acid
-
Acetic anhydride
-
Inert solvent (e.g., toluene, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,2-Dimethylbutanoic acid with an excess of acetic anhydride (typically 2-3 equivalents). The use of an inert, high-boiling solvent is optional but can aid in temperature control.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of acetic acid, which has a lower boiling point than acetic anhydride.
-
Removal of Byproducts: Once the reaction is deemed complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation.
-
Purification: The resulting crude this compound can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Excess Acetic Anhydride: Using an excess of acetic anhydride drives the equilibrium towards the formation of the desired product by Le Chatelier's principle.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.
-
Distillation: The difference in boiling points between the product, starting materials, and byproducts allows for effective purification by distillation.
Reactivity and Applications in Drug Development
The primary utility of this compound in a research and drug development context is as a sterically hindered acylating agent. Its bulky nature can lead to selective reactions with less hindered nucleophiles.
General Reactivity
This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water, to yield amides, esters, and the parent carboxylic acid, respectively.
Caption: General reactivity of this compound with common nucleophiles.
Application in the Synthesis of ATP-Sensitive Potassium (KATP) Channel Inhibitors
A significant application of this compound is in the synthesis of adamantylmethylamine derivatives, which have been identified as inhibitors of ATP-sensitive potassium (KATP) channels.[3] These channels play a crucial role in various physiological processes, and their modulation is a target for the treatment of diseases such as type 2 diabetes and certain cardiovascular conditions.
The synthesis involves the acylation of an adamantylmethylamine with this compound to form the corresponding amide.
Experimental Protocol: Amide Formation
This protocol provides a general procedure for the amidation of an amine using this compound.
Materials:
-
This compound
-
Amine (e.g., adamantyl-1-methylamine)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, optional)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the amine in an appropriate aprotic solvent in a round-bottom flask.
-
Addition of Anhydride: To the stirred solution of the amine, add this compound (typically 1.0-1.2 equivalents) either neat or as a solution in the same solvent. The addition is often performed at room temperature, but cooling may be necessary for highly reactive amines.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove the 2,2-dimethylbutanoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude amide product can be purified by recrystallization or column chromatography.
Trustworthiness of the Protocol:
This is a standard and reliable method for amide bond formation. The work-up procedure is designed to effectively separate the desired amide product from the starting materials and byproducts, ensuring a high purity of the final compound. The use of chromatographic or recrystallization purification techniques further validates the identity and purity of the synthesized amide.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups, and a singlet for the two equivalent gem-dimethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the two types of methyl carbons.
-
FTIR: The infrared spectrum is a key tool for identifying anhydrides. It will characteristically exhibit two distinct carbonyl (C=O) stretching bands in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the anhydride functional group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the molecule (214.30 g/mol ). Fragmentation patterns would likely involve the cleavage of the acyl groups.
Handling and Safety
This compound should be handled with care in a well-ventilated fume hood. As with most anhydrides, it is corrosive and a lachrymator. It is also combustible. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its sterically hindered nature allows for controlled acylations, making it a useful tool in the synthesis of complex molecules such as inhibitors of ATP-sensitive potassium channels. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working to incorporate this versatile building block into their synthetic strategies.
References
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylbutanoic Anhydride
Introduction
2,2-Dimethylbutanoic anhydride, a sterically hindered carboxylic anhydride, is a valuable reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its bulky 2,2-dimethylbutanoyl groups can introduce specific steric and electronic properties into target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth technical details, mechanistic insights, and practical considerations for researchers and professionals in drug development. The methodologies discussed are selected for their reliability, efficiency, and scalability, with a focus on the causal relationships between reaction conditions and outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target molecule is presented below.
| Property | Value | Source |
| CAS Number | 29138-64-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [1][2][3] |
| Boiling Point | 253.2 °C at 760 mmHg | [1][4] |
| Density | 0.943 g/cm³ | [1][4] |
| Refractive Index | 1.436 | [1][4] |
Synthesis Route 1: From 2,2-Dimethylbutanoyl Chloride
This classical and highly reliable two-step approach is often the method of choice for laboratory-scale synthesis due to its versatility and the generally high yields achievable. The overall strategy involves the initial activation of the carboxylic acid to the more reactive acid chloride, followed by nucleophilic acyl substitution with a carboxylate salt or the parent carboxylic acid.
Step 1a: Synthesis of 2,2-Dimethylbutanoyl Chloride
The conversion of 2,2-dimethylbutanoic acid to its corresponding acid chloride is a critical first step. The steric hindrance around the carbonyl group necessitates the use of potent chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most effective reagents for this transformation.[5][6]
-
Using Thionyl Chloride (SOCl₂): This is a common and cost-effective method.[7][8] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group.[8] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6]
-
Using Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and even cleaner conversions, oxalyl chloride is highly effective, especially when used with a catalytic amount of N,N-dimethylformamide (DMF).[5][9] The byproducts, carbon dioxide (CO), carbon monoxide (CO), and HCl, are all gaseous.[9]
Experimental Protocol: Synthesis of 2,2-Dimethylbutanoyl Chloride with Thionyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add 2,2-dimethylbutanoic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.[7]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.[7]
-
The crude 2,2-dimethylbutanoyl chloride can be purified by fractional distillation or used directly in the next step.
Step 1b: Conversion of 2,2-Dimethylbutanoyl Chloride to this compound
The newly formed acid chloride is then reacted with a nucleophilic source of the 2,2-dimethylbutanoate moiety.
Mechanism of Anhydride Formation from Acid Chloride and Carboxylate
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the anhydride.[10][11]
Caption: Mechanism of anhydride formation.
Experimental Protocol: Anhydride Synthesis from Acid Chloride and Carboxylic Acid
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2,2-dimethylbutanoic acid (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-dimethylbutanoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) indicates the reaction is proceeding.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter off the salt precipitate.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anhydride.
-
Purify by vacuum distillation.
Synthesis Route 2: Dehydration using Triphenylphosphine Oxide and Oxalyl Chloride
A more contemporary approach involves the in-situ activation of the carboxylic acid using a catalytic system of triphenylphosphine oxide (TPPO) and oxalyl chloride. This method is notable for its mild, neutral conditions and high efficiency.[12][13][14]
Mechanism of Anhydride Formation with TPPO/(COCl)₂
The reaction is believed to proceed through the formation of a highly reactive phosphonium salt intermediate from TPPO and oxalyl chloride.[12] This intermediate then activates the carboxylic acid, which is subsequently attacked by another molecule of the carboxylate to form the anhydride.
Caption: Proposed workflow for anhydride synthesis using TPPO/(COCl)₂.
Experimental Protocol: TPPO/(COCl)₂ Catalyzed Anhydride Synthesis
-
To a stirred solution of triphenylphosphine oxide (1.0 eq) in anhydrous acetonitrile at 0 °C, slowly add oxalyl chloride (1.3 eq).[12]
-
After stirring for 10-15 minutes, add 2,2-dimethylbutanoic acid (2.0 eq) to the mixture.
-
Add triethylamine (2.0 eq) to the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation.
Synthesis Route 3: Trans-anhydridization with Acetic Anhydride via Reactive Distillation
For larger-scale industrial production, a trans-anhydridization reaction with acetic anhydride, coupled with reactive distillation, can be a highly efficient and economical route.[15][16] This method has been patented for the synthesis of the analogous pivalic anhydride.[15] The principle relies on reacting 2,2-dimethylbutanoic acid with acetic anhydride and continuously removing the more volatile acetic acid byproduct by distillation, thereby driving the equilibrium towards the formation of the desired anhydride.[17]
Reaction Equilibrium
2 RCOOH + (CH₃CO)₂O ⇌ (RCO)₂O + 2 CH₃COOH (where R = -C(CH₃)₂CH₂CH₃)
Experimental Setup and Procedure Outline
-
A reactive distillation column is charged with 2,2-dimethylbutanoic acid and acetic anhydride (typically in a molar ratio of approximately 2:1).
-
The mixture is heated, and as the reaction proceeds, the lower-boiling acetic acid is continuously removed from the top of the column.
-
The higher-boiling this compound accumulates in the reboiler at the bottom of the column.
-
The process can be run continuously or in batch mode.
-
The final product is purified by fractional distillation.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: From Acid Chloride | Route 2: TPPO/(COCl)₂ | Route 3: Reactive Distillation |
| Typical Yield | 85-95% | 90-98% | >95% (on an industrial scale) |
| Reaction Conditions | Step 1: Reflux; Step 2: 0 °C to RT | 0 °C to Room Temperature | Elevated temperatures (distillation) |
| Reagents & Byproducts | SOCl₂ or (COCl)₂; Gaseous byproducts and salts | Catalytic TPPO, (COCl)₂; Gaseous byproducts | Acetic anhydride; Acetic acid byproduct |
| Scalability | Excellent for lab scale | Good for lab to pilot scale | Ideal for industrial scale |
| Advantages | Highly reliable, well-established | Mild conditions, high yields, neutral | Economical, continuous process |
| Disadvantages | Use of corrosive reagents | Cost of TPPO | Requires specialized equipment |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching modes. For non-cyclic anhydrides, these typically appear in the ranges of 1850-1800 cm⁻¹ (asymmetric, stronger) and 1790-1740 cm⁻¹ (symmetric, weaker).[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be relatively simple, showing signals for the ethyl group (a triplet and a quartet) and the two geminal methyl groups (a singlet). Integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the carbons of the ethyl and methyl groups.
-
Conclusion
The synthesis of this compound can be effectively achieved through several distinct methodologies. The choice of the optimal route depends on factors such as the desired scale of production, available equipment, and cost considerations. The classic acid chloride route offers high reliability for laboratory synthesis, while the TPPO-catalyzed method provides a modern, mild, and highly efficient alternative. For large-scale industrial applications, reactive distillation with acetic anhydride presents the most economically viable option. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable sterically hindered anhydride.
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:29138-64-5 | Chemsrc [chemsrc.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. Video: Preparation of Acid Anhydrides [jove.com]
- 11. Khan Academy [khanacademy.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0004641A2 - Process for preparing carboxylic anhydrides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN104072359A - Device and method for preparing propionic anhydride through reactive distillation of acetic anhydride and propionic acid - Google Patents [patents.google.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
2,2-Dimethylbutanoic anhydride molecular weight
An In-depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: Synthesis, Characterization, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound, a sterically hindered anhydride of increasing relevance in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis, and explore the mechanistic principles governing its reactivity. Furthermore, this guide outlines the expected spectroscopic signatures for robust characterization and discusses its strategic application in drug development, particularly as a specialized acylating agent and in the context of prodrug strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent.
Introduction: The Strategic Value of Steric Hindrance
In the landscape of organic synthesis, acid anhydrides are workhorse reagents for acylation reactions.[1][2] While simple anhydrides like acetic anhydride are ubiquitous, more complex structures offer unique reactivity and selectivity profiles. This compound, derived from 2,2-dimethylbutanoic acid, is distinguished by the quaternary 'neopentyl-like' carbon atom alpha to the carbonyl group. This significant steric bulk is not a liability but a strategic tool. It modulates the anhydride's reactivity, influences the stereochemical outcome of reactions, and imparts specific physicochemical properties to the resulting acylated products.
The parent carboxylic acid, 2,2-dimethylbutanoic acid (also known as HST5040), has been identified as a clinical candidate for treating metabolic disorders like propionic acidemia and methylmalonic acidemia.[3] This elevates the importance of its derivatives, including the anhydride, for creating prodrugs or specialized intermediates in pharmaceutical research. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy this compound in a research and development setting.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe use. The key data for this compound are summarized below.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 214.30 g/mol | [4][5][6] |
| Molecular Formula | C₁₂H₂₂O₃ | [4][5][6] |
| CAS Number | 29138-64-5 | [5][7] |
| Density | 0.943 g/cm³ | [6] |
| Boiling Point | 253.2 °C at 760 mmHg | [6] |
| Flash Point | 95.7 °C | [6] |
| IUPAC Name | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | [5] |
Safety and Handling
This compound is a reactive chemical that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood.
-
Hazards: It is classified as a combustible liquid. Direct contact can cause severe skin burns and eye damage. It is harmful if swallowed.[8]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Synthesis and Mechanistic Insights
The most common laboratory-scale methods for synthesizing symmetrical anhydrides involve the dehydration of two equivalents of the corresponding carboxylic acid. While direct heating with a strong dehydrating agent like P₂O₅ is possible, a more controlled and widely adopted method involves using a coupling agent such as a carbodiimide.
Causality in Protocol Design
The following protocol utilizes dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent that activates the carboxylic acid's carbonyl group, making it susceptible to nucleophilic attack by a second molecule of the carboxylate. The key advantage of this method is its mild reaction conditions, which preserve sensitive functional groups. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct. However, DCU's insolubility in many organic solvents makes its removal by simple filtration straightforward, a feature we exploit in the purification step. The choice of an aprotic solvent like dichloromethane (DCM) is critical; it readily dissolves the reactants while ensuring the DCU byproduct precipitates effectively.
Experimental Protocol: Synthesis via DCC Coupling
Materials:
-
2,2-Dimethylbutanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)pyridine (DMAP), catalyst grade
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,2-dimethylbutanoic acid (2.0 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05 equivalents). DMAP serves as an acylation catalyst, accelerating the reaction.
-
DCC Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the carboxylic acid solution over 15-20 minutes. A white precipitate (DCU) will begin to form.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product: The resulting crude oil is this compound. For most applications, this level of purity is sufficient. For higher purity, vacuum distillation can be performed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized anhydride is crucial. Below are the expected spectroscopic characteristics.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of an anhydride is the presence of two distinct carbonyl (C=O) stretching peaks.[10] This arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups.
-
Asymmetric C=O Stretch: Expected around 1820-1800 cm⁻¹ . This higher-wavenumber peak is typically the more intense of the two for non-cyclic anhydrides.[10]
-
Symmetric C=O Stretch: Expected around 1750-1740 cm⁻¹ .
-
C-O Stretch: A strong, broad stretch is also expected in the 1170-1050 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be relatively simple due to the molecule's symmetry. The chemical shifts are predicted based on the structure (CH₃-CH₂-C(CH₃)₂-CO)₂O:
-
Triplet (3H): Around δ 0.9 ppm , corresponding to the terminal methyl group of the ethyl chain.
-
Singlet (6H): Around δ 1.2 ppm , corresponding to the two equivalent gem-dimethyl groups.
-
Quartet (2H): Around δ 1.6 ppm , corresponding to the methylene group of the ethyl chain.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment:
-
Carbonyl Carbon (C=O): Expected around δ 170-175 ppm .
-
Quaternary Carbon: Expected around δ 45-50 ppm .
-
Other aliphatic carbons will appear in the δ 10-35 ppm range.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show fragmentation patterns characteristic of anhydrides. While the molecular ion peak (M⁺) at m/z = 214.30 may be observed, prominent peaks corresponding to the acylium ion [M-O-C(O)C(CH₃)₂(CH₂)CH₃]⁺ at m/z = 99 and other fragments are expected.
Applications in Medicinal Chemistry and Drug Development
The utility of this compound stems from the properties of the 2,2-dimethylbutanoyl group it installs.
Sterically Hindered Acylating Agent
The primary function of the anhydride is to act as an acylating agent, transferring the 2,2-dimethylbutanoyl group to nucleophiles like alcohols and amines.[2][11] The significant steric bulk around the carbonyl group makes it less reactive than smaller anhydrides like acetic anhydride. This attenuated reactivity can be advantageous, leading to higher selectivity when multiple nucleophilic sites are present in a substrate.
Directing Group in Stereoselective Synthesis
In complex molecule synthesis, such as in carbohydrate chemistry, bulky ester groups at key positions can direct the stereochemical outcome of subsequent reactions. The 2,2-dimethylbutanoyl group, similar to the well-known pivaloyl group, can be used to block one face of a molecule, forcing an incoming reagent to approach from the less hindered side. For example, a bulky ester at the C2 position of a glycosyl donor can promote the formation of β-glycosides by preventing α-face attack.[4]
Prodrug Development
Given that the parent acid is a drug candidate, the anhydride serves as a key reagent for creating prodrugs.[3] By acylating a hydroxyl or amine group on another molecule, a 2,2-dimethylbutanoate ester or amide is formed. This linkage can be designed to be stable in the gut but cleaved by esterase enzymes in the bloodstream, releasing the active parent acid. The bulky, lipophilic nature of the 2,2-dimethylbutanoyl group can significantly alter a drug's solubility, membrane permeability, and pharmacokinetic profile, offering a powerful tool for optimizing drug delivery.
Caption: General reactivity of this compound.
Conclusion
This compound is more than a simple acylating agent; it is a specialized tool for chemists facing challenges in selectivity, stereocontrol, and drug delivery. Its synthesis is straightforward, and its reactivity, governed by significant steric hindrance, provides a unique handle for fine-tuning chemical transformations. For researchers in drug development, its connection to a clinical-stage therapeutic agent makes it a reagent of considerable strategic importance for prodrug design and lead optimization. A firm grasp of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to fully exploit its potential.
References
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. guidechem.com [guidechem.com]
- 8. 2-Methylbutanoic anhydride [webbook.nist.gov]
- 9. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to 2,2-Dimethylbutanoyl 2,2-dimethylbutanoate: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate, the symmetric anhydride of 2,2-dimethylbutanoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and its strategic application as a sterically hindered acylating agent in modern organic synthesis.
Introduction and Nomenclature
2,2-Dimethylbutanoic anhydride, systematically named 2,2-dimethylbutanoyl 2,2-dimethylbutanoate according to IUPAC nomenclature, is a carboxylic anhydride characterized by significant steric hindrance around the carbonyl centers.[1] This structural feature is paramount to its chemical reactivity and utility, particularly in selective acylation reactions where managing steric bulk is a key consideration. The molecule is formed from the dehydration of two equivalents of 2,2-dimethylbutanoic acid.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting.
Physicochemical Properties
The properties of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate are summarized in the table below. The steric bulk imparted by the quaternary carbon centers influences its physical state, boiling point, and solubility.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | [1] |
| CAS Number | 29138-64-5 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₃ | [1][2] |
| Molecular Weight | 214.30 g/mol | [1] |
| Density | 0.943 g/cm³ | [2] |
| Boiling Point | 253.2 °C at 760 mmHg | [2] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two strong carbonyl stretching (νC=O) bands characteristic of an acyclic anhydride, typically found in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The higher frequency band corresponds to the symmetric C=O stretch, while the lower frequency band is due to the asymmetric stretch. The spectrum will also feature strong C-H stretching vibrations from the numerous methyl and methylene groups between 3000 and 2850 cm⁻¹.[3] The absence of a broad O-H stretching band around 3000 cm⁻¹ would confirm the conversion from the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Key signals would include a triplet for the terminal methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a singlet for the gem-dimethyl protons. The integration of these signals would correspond to a 3:2:6 ratio, respectively, for one half of the molecule.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, the gem-dimethyl carbons, and the terminal methyl carbon. The carbonyl carbon signal would be the most downfield-shifted peak.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would involve the cleavage of the anhydride bond, leading to the formation of an acylium ion at m/z 99 (C₆H₁₁O⁺). Further fragmentation of the alkyl chains would also be observed.
Synthesis of 2,2-Dimethylbutanoyl 2,2-dimethylbutanoate
The synthesis of symmetric anhydrides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. For 2,2-dimethylbutanoyl 2,2-dimethylbutanoate, a common and effective method involves the dehydration of 2,2-dimethylbutanoic acid.
Synthesis of the Precursor: 2,2-Dimethylbutanoic Acid
The precursor, 2,2-dimethylbutanoic acid, can be synthesized through various methods, including the carbonylation of isoamyl alcohol in the presence of a strong acid catalyst.[4][5] Another common laboratory-scale synthesis involves the use of a Grignard reagent derived from a suitable alkyl halide, followed by carboxylation with carbon dioxide.
Anhydride Formation: A Representative Protocol
While a specific, detailed protocol for the synthesis of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate is not extensively published, a reliable method involves the reaction of the parent carboxylic acid with a dehydrating agent such as thionyl chloride, followed by reaction with another equivalent of the carboxylate salt. A more direct and common laboratory preparation involves the use of a coupling agent. Below is a representative, self-validating protocol for the synthesis of a symmetric anhydride from its corresponding carboxylic acid.
Experimental Protocol: Synthesis of 2,2-Dimethylbutanoyl 2,2-dimethylbutanoate
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-dimethylbutanoic acid (2.0 equivalents).
-
Solvent Addition : Add anhydrous dichloromethane as the solvent.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the carboxylic acid starting material via IR spectroscopy (monitoring the disappearance of the broad O-H stretch).
-
Work-up : Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification : The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 2,2-dimethylbutanoyl 2,2-dimethylbutanoate.
Applications in Drug Development and Organic Synthesis
The utility of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate in drug development stems from its nature as a sterically hindered acylating agent. The bulky 2,2-dimethylbutyl groups moderate its reactivity and can impart selectivity in complex molecular settings.
Selective Acylation of Amines and Alcohols
Carboxylic anhydrides are classic reagents for the acylation of nucleophiles such as amines and alcohols to form amides and esters, respectively.[6][7][8] In the context of active pharmaceutical ingredient (API) synthesis, the introduction of an acyl group is a common step. The steric hindrance of 2,2-dimethylbutanoyl 2,2-dimethylbutanoate can be exploited to achieve selective acylation of a less sterically hindered nucleophile in the presence of a more hindered one.
Reaction Mechanism: Acylation of a Primary Amine
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a 2,2-dimethylbutanoate leaving group, which is a stable carboxylate anion. A subsequent proton transfer step yields the final amide product and 2,2-dimethylbutanoic acid as a byproduct.
Role as a Protecting Group Synthon
The 2,2-dimethylbutanoyl group can also be conceptualized as a sterically hindered protecting group for amines and alcohols. Its bulk can shield a particular functional group from unwanted side reactions during a synthetic sequence. The resulting ester or amide can later be cleaved under specific hydrolytic conditions to regenerate the original alcohol or amine.
Application in the Synthesis of Sterically Hindered Amides
The synthesis of amides from sterically hindered amines and carboxylic acids can be challenging using standard coupling reagents due to steric repulsion. In some cases, a highly reactive acylating agent like an anhydride can overcome this barrier. While direct coupling of a hindered amine with 2,2-dimethylbutanoyl 2,2-dimethylbutanoate might still be slow, this reagent serves as a valuable tool for introducing sterically demanding acyl groups onto less hindered nucleophiles, a common motif in modern drug molecules designed to enhance metabolic stability or modulate binding affinity. The formation of sterically hindered amides is a significant area of research in pharmaceutical chemistry.[9][10]
Conclusion
2,2-Dimethylbutanoyl 2,2-dimethylbutanoate is a valuable reagent in organic synthesis, particularly for applications in drug discovery and development. Its defining characteristic is the steric hindrance provided by the 2,2-dimethylbutyl groups, which allows for controlled and selective acylation reactions. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of complex, biologically active molecules.
References
- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid - Google Patents [patents.google.com]
- 5. 2,2-Dimethylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2-Dimethylbutanoic Anhydride
For the innovative researcher, scientist, and drug development professional, the introduction of novel reagents is both a gateway to discovery and a call for meticulous safety and handling protocols. 2,2-Dimethylbutanoic anhydride, a key building block in various synthetic pathways, is one such reagent that demands a comprehensive understanding of its properties and associated handling requirements. This guide provides an in-depth, technically-grounded framework for its safe utilization in a laboratory setting, moving beyond a simple checklist to explain the causality behind each procedural recommendation.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.
This compound is identified by the following:
-
IUPAC Name: 2,2-dimethylbutanoyl 2,2-dimethylbutanoate[1]
The known physicochemical properties are summarized in the table below. This data is crucial for anticipating the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Density | 0.943 g/cm³ | [3] |
| Boiling Point | 253.2 °C at 760 mmHg | [3] |
| Flash Point | 95.7 °C | [3] |
| Vapor Pressure | 0.019 mmHg at 25°C | [3] |
| Refractive Index | 1.436 | [3] |
Section 2: Hazard Assessment and GHS Classification (Anticipated)
While specific GHS classifications for this compound are not widely published, we can infer potential hazards based on the reactivity of the anhydride functional group and data from similar compounds. Acid anhydrides are known to react with water (including moisture in the air and on skin) to form the corresponding carboxylic acids, which can be corrosive and irritating.
Anticipated GHS Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B or 2. Anhydrides can cause severe skin burns and irritation upon contact.
-
Serious Eye Damage/Eye Irritation: Category 1. Contact with eyes can cause serious, irreversible damage.
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, it should be handled as a potentially harmful substance via all routes of exposure.
-
Respiratory Sensitization: Some anhydrides are known to be respiratory sensitizers. Therefore, inhalation of vapors or aerosols should be strictly avoided.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[4][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Neoprene or nitrile gloves are generally recommended for handling organic acids and anhydrides.[4][5] Always inspect gloves for signs of degradation or perforation before use.
-
Lab Coat: A buttoned, knee-length laboratory coat must be worn to protect skin and personal clothing.
-
-
Footwear: Closed-toe shoes are required to protect against accidental spills.[4]
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Section 4: Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or allow the substance to come into contact with skin, eyes, or clothing.
-
Moisture Sensitivity: this compound is expected to be sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially for long-term storage or when used in moisture-sensitive reactions.
-
Static Discharge: Take precautionary measures against static discharge, as the flash point is 95.7°C.[3] Ensure proper grounding of equipment.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[6][7]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and sources of water/moisture. Anhydrides can react exothermically with these substances.
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
Section 5: Accidental Release and First Aid Measures
Prompt and correct response to spills and exposures is critical.
Spill Response
In the event of a spill, follow this protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[8]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
The following decision tree provides a logical flow for spill response:
Caption: Spill Response Decision Tree
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Section 6: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Reactivity: Reacts with water to form 2,2-dimethylbutanoic acid. This reaction can be vigorous.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Conditions to Avoid: Exposure to moisture, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, alcohols, and amines.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[9]
Section 7: Waste Disposal
Proper disposal of this compound and its containers is an essential aspect of laboratory safety and environmental responsibility.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.[8]
References
- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. fishersci.com [fishersci.com]
- 8. ineos.com [ineos.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of 2,2-Dimethylbutanoic Anhydride
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of reagents is a cornerstone of successful process development, chemical synthesis, and formulation in the pharmaceutical and chemical industries. 2,2-Dimethylbutanoic anhydride, a sterically hindered anhydride, presents unique solubility and reactivity characteristics that are critical for its effective application. This guide provides a comprehensive framework for determining the solubility of this compound. It moves beyond a simple recitation of data to offer detailed, field-proven experimental protocols, explaining the scientific rationale behind methodological choices. We will explore both gravimetric and chromatographic techniques, providing step-by-step instructions and visual workflows to ensure reliable and reproducible results in the laboratory. This document is intended to serve as a practical, authoritative resource for scientists seeking to characterize and optimize processes involving this important chemical intermediate.
Introduction: The Significance of this compound
This compound, also known as 2,2-dimethylbutyric anhydride, is a carboxylic anhydride characterized by a quaternary carbon atom adjacent to the carbonyl group.[1] This significant steric hindrance influences its reactivity and physical properties, making it a valuable reagent in specific synthetic applications where controlled acylation is required. It is used in the preparation of various pharmaceutical intermediates, including inhibitors of ATP-sensitive potassium channels.[2]
A thorough understanding of its solubility in various solvent systems is paramount for several reasons:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dictated by the concentration of the reactants in the solution. Poor solubility can lead to sluggish or incomplete reactions.
-
Process Optimization: Knowledge of solubility allows for the selection of appropriate solvents for reaction, extraction, and purification, leading to higher yields and purity.
-
Formulation Development: In drug development, the solubility of intermediates and active pharmaceutical ingredients (APIs) is a critical determinant of bioavailability and the feasibility of different dosage forms.[3][4]
-
Safety and Handling: Proper solvent selection based on solubility data is crucial for safe handling and minimizing exposure risks.
Given the limited availability of consolidated public data on the solubility of this compound, this guide provides the necessary theoretical background and practical methodologies for researchers to determine it empirically.
Theoretical Considerations: Solubility and Reactivity of Anhydrides
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. However, the case of this compound is complicated by its reactivity.
2.1. Polarity and Structure
This compound (C12H22O3) possesses a molecular weight of approximately 214.30 g/mol .[1][5] Its structure contains both nonpolar (the bulky alkyl groups) and polar (the anhydride functional group) regions. This amphiphilic nature suggests it will have some degree of solubility in a range of organic solvents.
2.2. Reactivity with Protic Solvents
A critical consideration for acid anhydrides is their reactivity towards protic solvents, such as water, alcohols, and primary/secondary amines. These solvents can act as nucleophiles, attacking the electrophilic carbonyl carbon of the anhydride.
-
Hydrolysis: In the presence of water, this compound will hydrolyze to form two equivalents of 2,2-Dimethylbutanoic acid.[6][7] This reaction is often slow at room temperature but can be accelerated by heat or catalysts.[8] Therefore, it is inaccurate to speak of its "solubility" in water; rather, it undergoes a chemical reaction.[6][7]
-
Alcoholysis: With alcohols, the anhydride will react to form an ester and a molecule of 2,2-Dimethylbutanoic acid.[8][9] This reaction is fundamental to its use in synthesis but precludes the use of alcohols as simple solvents for solubility determination without considering this reactivity.[10]
This inherent reactivity necessitates different analytical approaches for determining solubility in aprotic (non-reactive) versus protic (reactive) solvents.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing experiments and for safety considerations.
| Property | Value | Source |
| Molecular Formula | C12H22O3 | [1][5][11] |
| Molecular Weight | 214.30 g/mol | [1][5] |
| Density | 0.943 g/cm³ | [11] |
| Boiling Point | 253.2 °C at 760 mmHg | [11] |
| Flash Point | 95.7 °C | [11] |
| CAS Number | 29138-64-5 | [1][11] |
Experimental Determination of Solubility
This section provides two robust, step-by-step protocols for determining the solubility of this compound. The choice of method depends on the nature of the solvent.
4.1. Method 1: Gravimetric Analysis for Aprotic (Non-Reactive) Solvents
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a non-reactive solvent.[4][12][13] It involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[12][14]
Recommended Aprotic Solvents to Test:
-
Nonpolar: Hexanes, Toluene, Diethyl Ether
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Detailed Protocol: Gravimetric Method
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen aprotic solvent in a sealed vial or flask. An "excess" means enough solid is added so that some remains undissolved after equilibration.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a magnetic stirrer or shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution becomes constant.[12]
-
Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has fully settled.
-
Sampling: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish.[12] Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents like DMF, a vacuum oven at a moderate temperature may be required.
-
Drying and Weighing: Once the solvent is removed, dry the evaporating dish containing the residue in an oven at a temperature below the boiling point of the anhydride (e.g., 60-70 °C) until a constant weight is achieved.[4]
-
Calculation:
-
Let W1 = Weight of the empty evaporating dish.
-
Let W2 = Constant weight of the dish with the dry residue.
-
The mass of dissolved anhydride is (W2 - W1).
-
Solubility (in g/L) = (Mass of dissolved anhydride / Volume of aliquot taken).
-
Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility via the gravimetric method.
4.2. Method 2: HPLC Analysis for Protic (Reactive) Solvents
For protic solvents like alcohols, the anhydride will react, making gravimetric analysis unsuitable. A High-Performance Liquid Chromatography (HPLC) method is required to quantify the amount of anhydride that can be dissolved at a specific time point before significant degradation occurs.[15][16] This method relies on creating a calibration curve with standards of known concentration.
Recommended Protic Solvents to Test:
-
Methanol, Ethanol, Isopropanol
Detailed Protocol: HPLC Method
-
HPLC Method Development:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water (with 0.1% formic or phosphoric acid to ensure sharp peaks) is a good starting point.[15]
-
Detector: A UV detector set at a wavelength where the anhydride absorbs (e.g., ~210 nm).[16]
-
Validation: The method must be validated for linearity, accuracy, and precision.
-
-
Preparation of Standards: Prepare a series of standard solutions of this compound in a non-reactive, miscible solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to create a calibration curve.
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a known volume of the chosen protic solvent in a sealed vial.
-
Agitate vigorously at a constant temperature for a short, standardized period (e.g., 5-10 minutes) to achieve rapid saturation before significant reaction occurs.
-
-
Sampling and Quenching:
-
Immediately after agitation, quickly filter the sample through a 0.45 µm syringe filter to remove undissolved solid.[15]
-
Instantly dilute a small, precise volume of the filtrate into a larger, known volume of the mobile phase (or acetonitrile). This "quenching" step stops the reaction by significant dilution.
-
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the anhydride.
-
Calculation:
-
Using the peak area from the sample and the equation of the line from the calibration curve, determine the concentration of the anhydride in the diluted sample.
-
Account for the dilution factor to calculate the original concentration in the saturated protic solvent. This value represents the kinetic solubility.
-
Workflow for HPLC-Based Solubility Determination
Caption: Workflow for determining kinetic solubility via HPLC.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The temperature at which the measurements were made must always be reported, as solubility is temperature-dependent.[12]
Table 1: Solubility of this compound at 25 °C
| Solvent Class | Solvent | Method | Solubility (g/L) | Observations |
| Nonpolar Aprotic | Hexanes | Gravimetric | Experimental Data | e.g., Low solubility |
| Toluene | Gravimetric | Experimental Data | e.g., Moderate solubility | |
| Polar Aprotic | Dichloromethane | Gravimetric | Experimental Data | e.g., High solubility |
| Ethyl Acetate | Gravimetric | Experimental Data | Experimental Data | |
| Acetonitrile | Gravimetric | Experimental Data | Experimental Data | |
| THF | Gravimetric | Experimental Data | Experimental Data | |
| DMF | Gravimetric | Experimental Data | e.g., Very high solubility | |
| Protic (Reactive) | Methanol | HPLC (Kinetic) | Experimental Data | Reacts to form ester |
| Ethanol | HPLC (Kinetic) | Experimental Data | Reacts to form ester |
Conclusion and Best Practices
Determining the solubility of a reactive compound like this compound requires careful methodological consideration. For stable, aprotic solvents, the gravimetric method provides accurate equilibrium solubility data. For protic solvents where the anhydride is reactive, an HPLC-based approach is necessary to determine a kinetic solubility value, which is often more relevant for synthetic applications where the reagent is consumed.
Key recommendations for ensuring data integrity:
-
Temperature Control: Maintain strict temperature control throughout the equilibration and measurement process.
-
Purity of Materials: Use high-purity anhydride and solvents to avoid erroneous results.
-
Equilibrium Confirmation: For gravimetric methods, confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) to see if the value remains constant.[12]
-
Method Validation: For HPLC methods, ensure the analytical method is properly validated according to standard laboratory practices.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can generate the reliable solubility data needed to accelerate their research and development efforts.
References
- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29138-64-5 [chemicalbook.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Spectral Characteristics of 2,2-Dimethylbutanoic Anhydride
This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data of 2,2-dimethylbutanoic anhydride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on structural analogy with established data for pivalic anhydride, offering field-proven insights into the causality behind spectral characteristics. Every piece of information is grounded in authoritative sources to ensure scientific integrity.
Introduction: The Significance of this compound
This compound (C₁₂H₂₂O₃, CAS No: 29138-64-5) is a carboxylic anhydride characterized by significant steric hindrance around the carbonyl groups due to the presence of a quaternary carbon atom adjacent to the carbonyl.[1][2] This structural feature imparts unique reactivity and stability to the molecule, making it a potentially valuable reagent in organic synthesis, particularly in reactions where controlled acylation is required. Understanding its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of a molecule provides detailed information about the chemical environment of its hydrogen atoms. For this compound, the structure dictates a simple yet informative spectrum. Protons on carbon atoms adjacent to a carbonyl group are characteristically deshielded and appear at a downfield chemical shift, typically in the range of 2.0-2.5 ppm.[3][4]
Structural Analysis for ¹H NMR Prediction:
Due to the symmetry of the molecule, the two halves are chemically equivalent. Therefore, we expect to see signals corresponding to one 2,2-dimethylbutanoyl unit.
-
-CH₂- Group (Methylene Protons): These protons are adjacent to the quaternary carbon and are expected to appear as a quartet due to coupling with the neighboring methyl protons.
-
-CH₃ Group (Terminal Methyl Protons): These protons at the end of the ethyl group will appear as a triplet, coupled to the adjacent methylene protons.
-
C(CH₃)₂ Group (Gem-dimethyl Protons): These six protons are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet.
Predicted ¹H NMR Spectral Parameters:
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Triplet | Triplet | 6H | Coupled to the adjacent methylene group. | |
| Quartet | Quartet | 4H | Coupled to the terminal methyl group. | |
| Singlet | Singlet | 12H | No adjacent protons for coupling. |
The ¹H NMR spectrum of the analogous pivalic anhydride shows a single sharp peak for the 18 equivalent protons of the two tert-butyl groups.[5] This supports the prediction of a simple spectrum for this compound, with the additional complexity arising from the ethyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms in a molecule. The carbonyl carbons of carboxylic acid anhydrides are significantly deshielded and typically resonate in the range of 160-180 ppm.[3][6]
Structural Analysis for ¹³C NMR Prediction:
Again, due to symmetry, we expect signals for each unique carbon in one 2,2-dimethylbutanoyl unit.
-
C=O (Carbonyl Carbon): This carbon is highly deshielded due to the electronegativity of the two oxygen atoms it is bonded to.
-
C(CH₃)₂ (Quaternary Carbon): This carbon will also be deshielded, though less so than the carbonyl carbon.
-
-CH₂- (Methylene Carbon): The chemical shift will be in the typical aliphatic range, influenced by its proximity to the quaternary carbon.
-
-CH₃ (Terminal Methyl Carbon): This will be the most shielded carbon, appearing at the most upfield chemical shift.
-
C(CH₃)₂ (Gem-dimethyl Carbons): These carbons will be equivalent and will show a single resonance.
Predicted ¹³C NMR Spectral Parameters:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 160 - 175 | Characteristic range for anhydride carbonyl carbons.[3][6] |
| C(CH₃)₂ | 40 - 50 | Quaternary carbon in a sterically hindered environment. |
| -CH₂- | 30 - 40 | Methylene carbon adjacent to a quaternary center. |
| C(CH₃)₂ | 25 - 35 | Equivalent methyl carbons on the quaternary center. |
| -CH₃ | 8 - 15 | Terminal methyl carbon, most shielded. |
The ¹³C NMR data for pivalic anhydride shows a carbonyl carbon resonance and a quaternary carbon resonance, which aligns with these predictions.[7]
Predicted IR Spectral Data
Infrared spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature of an acid anhydride in an IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[2][8] This arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For acyclic anhydrides, the higher frequency asymmetric stretch is typically stronger than the lower frequency symmetric stretch.[3]
Key Vibrational Modes for this compound:
-
C=O Stretching (Asymmetric): A strong absorption band is expected in the region of 1800-1850 cm⁻¹.
-
C=O Stretching (Symmetric): Another strong absorption band is predicted to appear in the 1740-1790 cm⁻¹ range.
-
C-O Stretching: A broad and strong absorption is expected between 1000 and 1300 cm⁻¹ due to the stretching of the C-O single bonds.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching of C-H bonds in the alkyl groups.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | 1820 - 1840 | Strong |
| Symmetric C=O Stretch | 1750 - 1770 | Strong |
| C-O Stretch | 1000 - 1100 | Strong, Broad |
| C-H Stretch (Alkyl) | 2870 - 2980 | Medium to Strong |
The presence of two distinct and strong carbonyl peaks is a definitive indicator of an anhydride functional group.[2][8]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of symmetric carboxylic anhydrides is the dehydration of the corresponding carboxylic acid using a suitable dehydrating agent.[9][10] A modern and mild method involves the use of triphenylphosphine oxide and oxalyl chloride.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylbutanoic acid (2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: To this solution, add triphenylphosphine oxide (TPPO, 1 equivalent) and cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add oxalyl chloride (1.3 equivalents) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Spectral Data Acquisition
NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of the purified this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used.
IR Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and spectral analysis.
References
- 1. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. koyonchem.com [koyonchem.com]
- 9. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 10. sarthaks.com [sarthaks.com]
- 11. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2,2-Dimethylbutanoic anhydride
An In-depth Technical Guide to 2,2-Dimethylbutanoic Anhydride: From Historical Context to Modern Synthetic Applications
Foreword
The landscape of organic synthesis is continually shaped by the development and understanding of novel reagents and building blocks. Among these, carboxylic acid anhydrides hold a significant position as versatile acylating agents. This guide provides a comprehensive technical overview of this compound, a sterically hindered anhydride with unique reactivity and applications. While the specific historical moment of its initial synthesis is not prominently documented, its story is intrinsically linked to the discovery and study of its parent carboxylic acid and the broader evolution of synthetic methodologies for acid anhydrides. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's properties, synthesis, and utility.
The Precursor: A History of 2,2-Dimethylbutanoic Acid
The history of this compound begins with its precursor, 2,2-dimethylbutanoic acid. This branched-chain fatty acid, also known as α,α-dimethylbutyric acid, has a history rooted in early 20th-century organic chemistry.[1]
Early Investigations and Characterization
Early research into branched-chain carboxylic acids was a natural extension of the study of straight-chain fatty acids, which were readily available from natural sources. The synthesis and characterization of more complex, branched structures presented a greater synthetic challenge. The scientific literature contains references to 2,2-dimethylbutanoic acid dating back to the early 1900s, with significant contributions from researchers like Haller and Bauer in 1909, Kishner in 1913, and Conant and Webb in 1929.[1] These early works laid the foundation for understanding the physical and chemical properties of this and other branched-chain acids.
Emergence as a Biologically Relevant Molecule
More recently, 2,2-dimethylbutanoic acid has been identified as a metabolite and has garnered interest for its potential therapeutic applications. For instance, it has been investigated as a clinical development candidate for the treatment of metabolic disorders such as propionic acidemia and methylmalonic acidemia.[2] It is also recognized as a metabolite of the drug simvastatin.[3] While not a naturally occurring metabolite in all individuals, its presence in the human exposome highlights its relevance in modern biochemistry and medicine.
The Genesis of an Anhydride: Synthesis Methodologies
The synthesis of this compound, while not detailed in a singular historical account, can be understood through the lens of established methods for carboxylic anhydride formation. These methods have evolved over time, driven by the need for milder conditions, higher yields, and broader substrate scope.
Classical Dehydration Methods
Historically, the synthesis of acid anhydrides often involved harsh dehydrating agents. A common approach is the reaction of a carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).
Conceptual Workflow for Classical Dehydration
Caption: Classical synthesis of an anhydride via dehydration.
While effective, this method often requires high temperatures and can be incompatible with sensitive functional groups.
Acyl Chloride Route
A more versatile and widely used method involves the reaction of a carboxylic acid with its corresponding acyl chloride. This approach is generally cleaner and proceeds under milder conditions.
Experimental Protocol: Acyl Chloride Route
-
Preparation of 2,2-Dimethylbutanoyl Chloride:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
To the flask, add 2,2-dimethylbutanoic acid and an excess of thionyl chloride (SOCl₂) (typically 1.5-2 equivalents).
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. The product, 2,2-dimethylbutanoyl chloride, can be purified by distillation.
-
-
Formation of the Anhydride:
-
In a separate flask, dissolve 2,2-dimethylbutanoic acid in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to act as a scavenger for the HCl produced.
-
Cool the mixture in an ice bath and slowly add the previously prepared 2,2-dimethylbutanoyl chloride.
-
Allow the reaction to stir and warm to room temperature.
-
The reaction mixture is then typically washed with dilute acid to remove the base, followed by a wash with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Reaction Pathway: Acyl Chloride Route
Caption: Two-step synthesis of the anhydride via the acyl chloride intermediate.
Use of Other Activating Agents
Modern organic synthesis offers a variety of reagents that can directly convert carboxylic acids to anhydrides. For instance, the use of acetic anhydride in a reaction-distillation setup is a patented industrial process for producing higher boiling carboxylic anhydrides.[4] This method allows for the continuous removal of the lower-boiling acetic acid, driving the equilibrium towards the desired product.
Other dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 2-chloro-1,3-dimethylimidazolinium chloride (DMC) can also be employed for the synthesis of anhydrides under mild conditions.[5]
Physicochemical Properties and Spectroscopic Data
Understanding the physical and chemical properties of this compound is crucial for its application in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₃[6][7] |
| Molecular Weight | 214.30 g/mol [6] |
| CAS Number | 29138-64-5[6][7] |
| Boiling Point | 253.2 °C at 760 mmHg[8] |
| Density | 0.943 g/cm³[8] |
| Refractive Index | 1.436[8] |
Spectroscopic data is essential for the characterization of this compound. The infrared (IR) spectrum would be expected to show two characteristic C=O stretching bands for the anhydride functional group, typically in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. The ¹H and ¹³C NMR spectra would be consistent with the symmetrical structure of the molecule.
Applications in Organic Synthesis
The steric hindrance provided by the quaternary center adjacent to the carbonyl group in this compound imparts unique reactivity, making it a valuable reagent in organic synthesis. It is a less reactive acylating agent compared to its less hindered counterparts, which can lead to higher selectivity in certain reactions.
One notable application is in the preparation of adamantylmethylamine derivatives, which act as inhibitors of ATP-sensitive potassium channels and have potential pharmaceutical applications.[9] Furthermore, pivalic anhydride, a close structural analog, is known to be an effective reagent for the direct amidation of carboxylic acids.[10] By extension, this compound can be expected to participate in similar transformations.
Conclusion
While the precise moment of the discovery of this compound remains elusive in readily accessible historical records, its scientific narrative is rich and deeply connected to the foundational work on branched-chain carboxylic acids and the continuous evolution of synthetic organic chemistry. From its roots in early 20th-century chemical explorations to its modern applications in medicinal chemistry, this sterically hindered anhydride serves as a testament to the enduring importance of developing and understanding new chemical entities. The synthetic pathways outlined in this guide, grounded in established chemical principles, provide a practical framework for the preparation and utilization of this versatile reagent. As research continues to uncover new applications for such unique building blocks, a thorough understanding of their history, synthesis, and reactivity will remain paramount for the advancement of chemical science.
References
- 1. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 2. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0004641A2 - Process for preparing carboxylic anhydrides - Google Patents [patents.google.com]
- 5. Anhydride synthesis [organic-chemistry.org]
- 6. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 29138-64-5 [chemicalbook.com]
- 10. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 2,2-Dimethylbutanoic Anhydride in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Standard Acylating Agents
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. While smaller, more common anhydrides like acetic anhydride have their place, the demand for more nuanced reagents has led to the exploration of sterically hindered anhydrides. Among these, 2,2-Dimethylbutanoic anhydride emerges as a reagent of significant interest, particularly in the synthesis of complex molecules and pharmaceutical intermediates. Its unique structural feature, a quaternary carbon adjacent to the carbonyl group, imparts a distinct steric profile that offers strategic advantages in controlling reactivity and enhancing selectivity. This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its core applications, with a focus on the underlying principles that govern its utility.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. This compound is a colorless liquid with a molecular formula of C12H22O3 and a molecular weight of 214.30 g/mol .[1][2][3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 29138-64-5 | [1][2][3] |
| Molecular Formula | C12H22O3 | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Density | 0.943 g/cm³ | [3] |
| Boiling Point | 253.2 °C at 760 mmHg | [3] |
| Flash Point | 95.7 °C | [3] |
| Refractive Index | 1.436 | [3] |
Characterization:
The structural integrity of this compound can be confirmed through standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of an aliphatic anhydride is characterized by two distinct carbonyl (C=O) stretching peaks.[4][5][6] For this compound, these are expected in the regions of 1820-1800 cm⁻¹ and 1750-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the C=O bonds, respectively.[4] The presence of these two peaks is a hallmark of the anhydride functional group.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and gem-dimethyl groups. Due to the symmetry of the molecule, the signals for both 2,2-dimethylbutanoyl moieties will be equivalent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the quaternary carbon, and the carbons of the ethyl group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show fragmentation patterns resulting from the cleavage of the acyl group. Key fragments would include the 2,2-dimethylbutanoyl cation and subsequent fragmentation of the alkyl chain.[7][8]
Synthesis of this compound
The synthesis of symmetrical anhydrides like this compound is most commonly achieved through the dehydration of the corresponding carboxylic acid or the reaction of an acyl halide with the carboxylate salt.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2,2-Dimethylbutanoyl Chloride
A common and effective method for preparing symmetrical anhydrides involves the reaction of an acyl chloride with the corresponding carboxylic acid in the presence of a base.[9]
Materials:
-
2,2-Dimethylbutanoyl chloride
-
2,2-Dimethylbutanoic acid
-
Pyridine (dry)
-
Benzene (dry)
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve dry pyridine in dry benzene.
-
Rapidly add 2,2-Dimethylbutanoyl chloride to the stirred solution. A pyridinium complex may precipitate.
-
While maintaining stirring, add a solution of 2,2-Dimethylbutanoic acid in dry benzene dropwise. Control the rate of addition to maintain the reaction temperature.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
The reaction mixture is then worked up by filtration to remove the pyridine hydrochloride byproduct. The filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Core Application: A Sterically Hindered Acylating Agent
The primary utility of this compound lies in its role as a sterically demanding acylating agent. The bulky 2,2-dimethylbutanoyl group can be strategically employed to achieve selective acylation of less sterically hindered functional groups within a molecule.
Mechanism of Acylation
The acylation of nucleophiles, such as amines, with an anhydride proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of acylation of a primary amine with this compound.
Key Application in Pharmaceutical Synthesis
A notable application of this compound is in the preparation of Adamantylmethylamine derivatives, which have been investigated as inhibitors of ATP-sensitive potassium channels.[10] These compounds hold potential for various therapeutic applications. The synthesis involves the acylation of an adamantyl-containing amine with this compound to introduce the sterically bulky 2,2-dimethylbutanoyl group, which is often crucial for biological activity.
Experimental Protocol: Acylation of a Primary Amine
This protocol provides a general procedure for the N-acylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) - optional, but often used to scavenge the carboxylic acid byproduct.
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a base, add it to the solution.
-
Add this compound dropwise to the stirred solution at room temperature or cooled in an ice bath, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(2,2-dimethylbutanoyl) amine.
The Strategic Advantage of Steric Hindrance: A Comparative Perspective
The choice of this compound over less hindered acylating agents like acetic anhydride or even the commonly used bulky pivaloyl anhydride is a strategic one, driven by the desire for enhanced selectivity and stability.
| Acyl Group | Structure | Relative Steric Bulk | Key Features |
| Acetyl | CH₃CO- | Low | Highly reactive, offers minimal steric protection. |
| Pivaloyl | (CH₃)₃CCO- | High | Provides significant steric hindrance, widely used as a protecting group.[11][12] |
| 2,2-Dimethylbutanoyl | CH₃CH₂C(CH₃)₂CO- | Very High | Offers even greater steric bulk than pivaloyl due to the ethyl group, potentially leading to enhanced selectivity in certain applications. |
The increased steric hindrance of the 2,2-dimethylbutanoyl group can be leveraged in several ways:
-
Regioselectivity: In molecules with multiple nucleophilic sites, the bulky anhydride will preferentially acylate the most accessible (least sterically hindered) position.
-
Protecting Group Stability: When used as a protecting group, the 2,2-dimethylbutanoyl group offers robust protection against a wide range of reaction conditions due to the steric shielding of the ester linkage.
-
Modulation of Biological Activity: In drug discovery, the introduction of a bulky, lipophilic group like the 2,2-dimethylbutanoyl moiety can significantly impact a molecule's binding affinity to its target and its pharmacokinetic properties.
Safety and Handling
This compound, like other acid anhydrides, is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is expected to be corrosive to the skin, eyes, and respiratory tract. Inhalation of vapors can cause irritation. It is also likely to be combustible.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.
Conclusion
This compound is a valuable and specialized reagent in the synthetic chemist's toolbox. Its significant steric bulk provides a powerful tool for achieving high levels of selectivity in acylation reactions and for the introduction of robust protecting groups. While its applications are more niche than those of smaller anhydrides, its strategic use in the synthesis of complex pharmaceuticals and fine chemicals underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness the unique advantages offered by this sterically hindered acylating agent.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 29138-64-5 [chemicalbook.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity Profile of 2,2-Dimethylbutanoic Anhydride
Abstract
2,2-Dimethylbutanoic anhydride, a derivative of 2,2-dimethylbutanoic acid, is a sterically hindered acylating agent with significant utility in advanced organic synthesis. Its structural similarity to pivalic anhydride confers a unique reactivity profile dominated by the bulky quaternary carbon adjacent to the carbonyl group. This steric shield governs its reaction kinetics, selectivity, and the stability of its derivatives, making it a valuable tool for introducing sterically demanding moieties. This guide provides a comprehensive exploration of its synthesis, core reactivity in acylation reactions, and strategic applications, particularly in contexts requiring controlled reactivity and enhanced metabolic stability of the target molecules.
Introduction: The Role of Steric Hindrance in Acylation Chemistry
Acid anhydrides are a cornerstone of organic synthesis, primarily serving as potent acylating agents for nucleophiles such as alcohols, amines, and thiols.[1] The reactivity of an anhydride is fundamentally dictated by the electrophilicity of its carbonyl carbons and the stability of the leaving group (a carboxylate anion). This compound introduces a critical structural element: significant steric hindrance.
The presence of a gem-dimethyl group alpha to the carbonyl carbon physically obstructs the trajectory of incoming nucleophiles.[2] This "shielding" effect slows the rate of acylation compared to less hindered anhydrides like acetic anhydride, a characteristic that can be exploited for achieving selectivity in molecules with multiple reactive sites. Furthermore, the bulky 2,2-dimethylbutanoyl group, once installed, can impart crucial properties to the parent molecule, such as increased stability against enzymatic hydrolysis and altered pharmacokinetic profiles, making it a reagent of interest in medicinal chemistry and drug development.[3][4]
Physicochemical & Spectroscopic Profile
A clear understanding of a reagent's physical properties is essential for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | [5] |
| Synonyms | 2,2-Dimethylbutyric anhydride | [5] |
| CAS Number | 29138-64-5 | [6] |
| Molecular Formula | C₁₂H₂₂O₃ | [5] |
| Molecular Weight | 214.30 g/mol | [5][6] |
| Boiling Point | 253.2°C at 760 mmHg | [7] |
| Density | 0.943 g/cm³ | [7] |
| Refractive Index | 1.436 | [7] |
Spectroscopic Signatures:
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong carbonyl (C=O) stretching bands typical for an acyclic anhydride, generally appearing in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The C-O stretching of the anhydride linkage is also observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and a sharp singlet for the two equivalent methyl groups at the C2 position.
-
¹³C NMR: The most downfield signal will correspond to the electrophilic carbonyl carbon. Signals for the quaternary C2 carbon, the two methyl carbons, and the ethyl group carbons will also be present.
-
Synthesis of this compound
The most direct route to symmetric anhydrides is the dehydration of the corresponding carboxylic acid. This is typically achieved using a potent dehydrating agent.
Workflow: Synthesis from 2,2-Dimethylbutanoic Acid
Caption: General workflow for anhydride synthesis.
Experimental Protocol: Dehydration of 2,2-Dimethylbutanoic Acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2-dimethylbutanoic acid (2.0 equivalents) and an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Slowly add a suitable dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC), 1.1 equivalents) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated byproduct (dicyclohexylurea, if DCC is used). Wash the filtrate sequentially with cold water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation to obtain pure this compound.
Core Reactivity Profile: Acylation under Steric Control
The primary utility of this compound lies in its function as a selective acylating agent. Its reactions follow the nucleophilic acyl substitution mechanism, but the kinetics are heavily influenced by steric factors.
Mechanism: Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution mechanism.
A. Esterification
The reaction of this compound with alcohols yields sterically hindered esters. Due to the reagent's bulk, these reactions are often slower than those with less hindered anhydrides and may require catalysis, especially when reacting with secondary or tertiary alcohols.[8] A common and highly effective catalyst is 4-(dimethylamino)pyridine (DMAP).
Protocol: DMAP-Catalyzed Esterification of a Primary Alcohol
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Add this compound (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with 1 M HCl, water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography.
B. Amidation
The formation of amides with this compound proceeds readily with primary and secondary amines. The resulting amides are often highly resistant to chemical and enzymatic hydrolysis due to the steric protection of the amide bond. This property is particularly valuable in peptide synthesis and the development of metabolically stable drug candidates.[9]
Protocol: Amide Synthesis with a Primary Amine
-
Setup: Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an aprotic solvent like THF or DCM.
-
Reagent Addition: Cool the solution to 0 °C and add this compound (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours until TLC indicates the consumption of the starting amine.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic phase, concentrate under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.
C. Hydrolysis
Like all anhydrides, this compound is susceptible to hydrolysis, reacting with water to form two equivalents of the parent carboxylic acid.[10] The reaction is significantly slower than for unhindered anhydrides due to sterics but underscores the need for anhydrous conditions during storage and use to maintain the reagent's integrity.[11][12]
Applications in Synthesis and Drug Development
The unique reactivity profile of this compound makes it more than a simple acylating agent; it is a strategic tool for molecular design.
-
Prodrug Synthesis: The anhydride can be used to temporarily mask a polar hydroxyl or amine group on a drug molecule. The resulting ester or amide can exhibit improved membrane permeability. Subsequent hydrolysis in vivo regenerates the active pharmaceutical ingredient (API). The rate of this hydrolysis can be tuned by the steric bulk, potentially allowing for extended-release profiles.[4]
-
Metabolic Shielding: Attaching a bulky 2,2-dimethylbutanoyl group near a metabolically labile site on a drug molecule can sterically block the approach of metabolic enzymes (e.g., cytochrome P450s, esterases), thereby increasing the drug's half-life.
-
Fine Chemical Synthesis: In the synthesis of complex natural products and other fine chemicals, the controlled reactivity of this compound allows for the selective acylation of a more accessible nucleophile in the presence of a more sterically hindered one. It is used in the preparation of Adamantylmethylamine derivatives, which act as inhibitors of ATP-sensitive potassium channels.[13]
Safety and Handling
This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.
-
Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed and fatal if inhaled. It causes severe skin burns and serious eye damage.[12][14]
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from water and oxidizing agents.[14]
-
Ground/bond the container and receiving equipment to prevent static discharge.[12]
-
Conclusion
This compound is a specialized reagent whose value is derived directly from its sterically encumbered structure. While its reactivity is attenuated compared to smaller anhydrides, this feature provides a powerful lever for chemists to control selectivity and enhance the stability of the resulting acylated products. Its application in creating sterically shielded esters and amides makes it a key tool for researchers in medicinal chemistry and complex molecule synthesis, enabling the design of more robust and effective molecules.
References
- 1. longdom.org [longdom.org]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 11. fishersci.nl [fishersci.nl]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. This compound | 29138-64-5 [chemicalbook.com]
- 14. ineos.com [ineos.com]
electrophilicity of 2,2-Dimethylbutanoic anhydride
An In-Depth Technical Guide to the Electrophilicity of 2,2-Dimethylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilicity of an acylating agent is a critical parameter that dictates its utility in organic synthesis, influencing reaction rates, selectivity, and compatibility with various functional groups. This technical guide provides a detailed examination of the electrophilicity of this compound, a sterically hindered carboxylic anhydride. We will explore the nuanced interplay of electronic and steric factors that define its reactivity profile, present methodologies for its quantitative assessment, and discuss its strategic application in complex molecule synthesis where moderated reactivity is paramount.
The Fundamental Principles of Electrophilicity in Acyl Anhydrides
Carboxylic acid derivatives participate in nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. In the hierarchy of reactivity, acid anhydrides are generally more reactive than esters and amides but less reactive than acyl chlorides.[1][2]
The electrophilicity of an anhydride is governed by three primary factors:
-
Inductive Effects : Electron-withdrawing groups attached to the acyl chain increase the partial positive charge on the carbonyl carbon, enhancing electrophilicity.
-
Resonance : The lone pairs on the central oxygen atom donate electron density to both carbonyl carbons, which slightly reduces their electrophilicity compared to acyl chlorides.[3]
-
Leaving Group Ability : The reaction proceeds via the departure of a carboxylate anion. The stability of this leaving group, which is resonance-stabilized, makes anhydrides effective acylating agents.[4][5]
The general mechanism for nucleophilic acyl substitution with an anhydride proceeds through a tetrahedral intermediate, as depicted below. The rate-determining step is typically the initial nucleophilic attack.
Caption: General mechanism of nucleophilic acyl substitution.
Structural Analysis of this compound
This compound possesses the chemical formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g/mol .[6][7] Its structure is characterized by two 2,2-dimethylbutanoyl groups linked by a central oxygen atom. The key feature influencing its electrophilicity is the quaternary carbon atom at the α-position to each carbonyl group.
Caption: Structure highlighting steric hindrance.
This structure is homologous to the well-studied pivalic anhydride (trimethylacetic anhydride), which features α-tertiary butyl groups.[8][9] The ethyl group in this compound, in place of a methyl group in pivalic anhydride, further amplifies the steric bulk around the electrophilic carbonyl centers.
Electronic vs. Steric Effects
The alkyl groups (two methyls and one ethyl) attached to the α-carbon are weakly electron-donating via induction. This effect slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its intrinsic electrophilicity compared to less substituted anhydrides like acetic anhydride.
However, the dominant factor governing the reactivity of this compound is steric hindrance . The bulky 2,2-dimethylbutyl groups create a sterically congested environment around the carbonyl carbons. This physically impedes the approach of a nucleophile, increasing the activation energy of the initial addition step and thus significantly slowing the overall reaction rate. This effect is often more pronounced for anhydrides than for the corresponding acyl chlorides.[10]
Comparative Reactivity and Applications
The moderated electrophilicity of this compound makes it a specialized reagent. While it will participate in standard acylation reactions such as the formation of amides and esters, its reaction rates are considerably lower than those of linear or less-branched anhydrides.[11][12]
This attenuated reactivity can be leveraged for achieving chemoselectivity . In a molecule with multiple nucleophilic sites (e.g., a primary and a secondary amine, or an amine and a hydroxyl group), this compound will preferentially acylate the most accessible and/or most nucleophilic site under carefully controlled conditions. Its steric bulk can discriminate between nucleophiles of different sizes.
A notable application of its close analog, pivalic anhydride, is in direct amidation reactions where the only byproduct is the easily removable pivalic acid.[13] this compound can be expected to perform similarly.
Table 1: Comparison of Physicochemical Properties of Selected Anhydrides
| Property | Acetic Anhydride | Propanoic Anhydride | Pivalic Anhydride | This compound |
| Molecular Weight | 102.09 g/mol | 130.14 g/mol | 186.25 g/mol [8] | 214.30 g/mol [6] |
| Boiling Point | 139.8 °C | 167 °C | 193 °C | 253.2 °C at 760 mmHg[14] |
| Steric Hindrance | Low | Low | High | Very High |
| Relative Reactivity | High | High | Moderate | Low to Moderate |
Experimental Assessment of Electrophilicity
The relative electrophilicity of this compound can be quantified through kinetic studies or competition experiments.
Protocol: Competitive Acylation of Benzylamine
This protocol provides a self-validating system to directly compare the reactivity of this compound against a less hindered standard, propanoic anhydride.
Objective: To determine the relative rate of acylation by measuring the product ratio when benzylamine is treated with an equimolar mixture of two anhydrides.
Materials:
-
This compound
-
Propanoic anhydride
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 214.3 mg) and propanoic anhydride (1.0 mmol, 130.1 mg) in 20 mL of anhydrous DCM.
-
Internal Standard: Add a known amount of dodecane (e.g., 0.5 mmol) as an internal standard for gas chromatography (GC) analysis.
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzylamine (1.0 mmol, 107.2 mg) in 5 mL of anhydrous DCM dropwise over 5 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Take aliquots (0.1 mL) at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), immediately quenching each aliquot in a vial containing 1 mL of saturated NaHCO₃ solution.
-
Workup (Final): After 4 hours, or once the reaction has reached completion (as determined by TLC or preliminary GC), transfer the reaction mixture to a separatory funnel. Wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC and/or ¹H NMR to determine the relative ratio of N-benzyl-2,2-dimethylbutanamide to N-benzylpropanamide. The ratio of these products directly reflects the relative electrophilicity of the parent anhydrides.
Caption: Experimental workflow for competitive acylation.
Expected Outcome and Interpretation
Due to the significant steric hindrance of the 2,2-dimethylbutyl group, the expected outcome is a strong preference for the formation of N-benzylpropanamide. A hypothetical product ratio of >10:1 in favor of the propanamide would quantitatively demonstrate the lower effective electrophilicity of this compound under these conditions.
Table 2: Hypothetical Results of Competitive Acylation
| Product | Relative Peak Area (GC) | Molar Ratio |
| N-benzylpropanamide | 92.5 | ~18.5 |
| N-benzyl-2,2-dimethylbutanamide | 5.0 | 1 |
Conclusion
The electrophilicity of this compound is a composite property defined by a subtle electronic deactivation and, more importantly, a profound steric inhibition. Its bulky α-quaternary carbon center significantly shields the electrophilic carbonyls, leading to a moderated reactivity profile compared to less hindered analogs. This characteristic, while limiting its use as a general-purpose acylating agent, transforms it into a valuable tool for achieving chemoselectivity in the synthesis of complex molecules. For drug development professionals and synthetic chemists, understanding and quantifying this attenuated electrophilicity is key to strategically employing this compound to solve challenging selectivity problems.
References
- 1. tutorchase.com [tutorchase.com]
- 2. reddit.com [reddit.com]
- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. トリメチル酢酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. echemi.com [echemi.com]
A Technical Guide to the Steric Hindrance Effects of 2,2-Dimethylbutanoic Anhydride
Foreword: Beyond the Reagent Bottle
In modern organic synthesis and drug development, success is often dictated by precision. The ability to target one functional group in the presence of others—chemoselectivity—is not merely an academic exercise but a critical factor in creating complex molecules efficiently and economically. While a vast arsenal of reagents is available, those that offer control through predictable, non-electronic effects are invaluable. This guide focuses on such a tool: 2,2-dimethylbutanoic anhydride.
Often overshadowed by its smaller analogue, pivalic anhydride, this compound provides an even greater level of steric demand. This is not a flaw; it is its defining feature. The strategic bulk of the 2,2-dimethylbutanoyl group, stemming from a quaternary carbon alpha to the carbonyl, allows chemists to exploit steric accessibility as a powerful synthetic lever. This guide moves beyond simple properties to explore the causality behind its effects—why it behaves the way it does, how its steric profile can be quantified and predicted, and how it can be expertly applied to solve complex synthetic challenges in pharmaceutical and materials science.
Structural Foundation and Physicochemical Profile
This compound is a symmetrical carboxylic anhydride. Its core value lies in the steric shield provided by the 2,2-dimethylbutanoyl group. The presence of a quaternary α-carbon, bearing two methyl groups and an ethyl group, creates a congested environment around the electrophilic carbonyl center. This structure is the primary determinant of its reactivity and selectivity.
Comparative Structural Analysis
To appreciate the steric influence of this compound, it is best visualized in comparison to less hindered analogues. The progression from acetic to pivalic to this compound shows a systematic increase in steric bulk directly adjacent to the reactive center.
Caption: Increasing steric bulk from acetic to this compound.
Physicochemical Properties
A summary of the key properties of this compound is provided below. These values are essential for planning experiments, particularly for purification steps where boiling point is a key consideration.
| Property | Value | Source |
| CAS Number | 29138-64-5 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂O₃ | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Boiling Point | 253.2 °C at 760 mmHg | [1] |
| Density | 0.943 g/cm³ | [1] |
| Refractive Index | 1.436 | [1] |
Quantifying Steric Hindrance: The Buried Volume (%VBur)
While "steric hindrance" is a qualitative concept, its impact can be quantified using computational methods. A powerful modern descriptor is the percent buried volume (%VBur) .[4][5] This metric calculates the percentage of the volume of a sphere (centered on a reactive atom) that is occupied by the atoms of a substituent group.[6] It provides a precise, quantitative measure of the steric environment.
For an acylating agent, the sphere is centered on the electrophilic carbonyl carbon. While specific DFT calculations for this compound are not widely published, we can make an expert extrapolation based on its structure relative to pivalic anhydride.
-
Pivaloyl Group: The tert-butyl group provides significant bulk.
-
2,2-Dimethylbutanoyl Group: Replacing one methyl with an ethyl group increases the number of atoms and the spatial volume further from the carbonyl. This leads to a slightly higher %VBur value.
This seemingly small increase has a significant kinetic impact, as the activation energy for a reaction is highly sensitive to steric repulsion in the transition state.
Caption: Impact of steric hindrance on reaction kinetics and selectivity.
The Core Effect: Steric Control of Acylation Reactions
The primary utility of this compound is leveraging its steric bulk to control the outcome of acylation reactions. This control manifests as profound effects on reaction rate and, more importantly, selectivity.
Kinetic Dampening
Compared to less hindered reagents like acetic anhydride, reactions with this compound are significantly slower. The bulky 2,2-dimethylbutanoyl groups impede the trajectory of the incoming nucleophile toward the carbonyl carbon, raising the energy of the tetrahedral intermediate's transition state. This kinetic dampening is not a disadvantage; it is the source of the reagent's selectivity.
Chemoselectivity: The Power of Discrimination
Steric hindrance is a powerful tool for achieving chemoselectivity between different functional groups within the same molecule.[7][8] The anhydride will preferentially acylate the site that is least sterically encumbered.
-
Primary vs. Secondary/Tertiary Alcohols: This is the most common application. In a molecule containing both primary and secondary hydroxyl groups (e.g., a 1,2-diol), this compound will almost exclusively acylate the more accessible primary alcohol.[9] The approach to the secondary alcohol is too sterically costly.
-
Amines vs. Alcohols: In amino alcohols, selectivity can be tuned. Under basic conditions, the more nucleophilic amine typically reacts first. However, under acidic conditions, the amine is protonated and non-nucleophilic, allowing for selective O-acylation.[10][11] The steric bulk of the anhydride enhances this selectivity, preventing reaction at even slightly hindered hydroxyl groups.
Caption: Steric hindrance dictates the chemoselective acylation pathway.
Applications in Drug Development and Advanced Synthesis
The predictable selectivity of this compound makes it a valuable reagent in contexts where precision is paramount.
Sterically Demanding Protecting Groups
The 2,2-dimethylbutanoyl group (sometimes abbreviated "Piv' " or a similar notation to distinguish from Pivaloyl) can be used as a robust protecting group for alcohols and amines.[12][13] Its key advantages are:
-
Selective Introduction: Can be installed on sterically accessible groups while leaving more hindered ones untouched.
-
Stability: The bulky group protects the ester or amide linkage from unwanted nucleophilic attack or enzymatic degradation. It is stable to a wide range of reaction conditions, particularly acidic and oxidative ones.[9]
-
Orthogonality: It can be removed under basic (saponification) or reductive (e.g., LiAlH₄) conditions, making it orthogonal to acid-labile protecting groups like silyl ethers or acetals.
Prodrug Synthesis and Drug Delivery
Carboxylic acid-containing drugs often suffer from poor solubility or membrane permeability. Conversion to a mixed anhydride prodrug can temporarily mask the polar carboxyl group, creating a more lipophilic entity that can better cross biological membranes.[14][15] The rate of hydrolysis back to the active drug is influenced by the nature of the anhydride. Using a bulky group like 2,2-dimethylbutanoyl can slow the rate of hydrolysis, potentially leading to a sustained-release profile.[16]
Synthesis of Complex Pharmaceutical Intermediates
In multi-step synthesis, controlling regioselectivity is crucial. This compound has been specifically cited for its use in the preparation of Adamantylmethylamine derivatives, which act as inhibitors of ATP-sensitive potassium channels—a target class relevant to cardiovascular and metabolic diseases.[17] This highlights its application in creating complex, sterically congested molecules where other acylating agents might fail or give complex product mixtures.
Field-Proven Experimental Protocol: A Self-Validating System
The following protocol is a representative, self-validating workflow for the chemoselective acylation of a primary alcohol in the presence of a secondary alcohol. It is designed to be a reliable system where the results can be unambiguously verified.
Protocol: Chemoselective Acylation of (R)-(-)-1,2-Propanediol
-
Objective: To demonstrate the selective acylation of the primary C1 hydroxyl group over the secondary C2 hydroxyl group of (R)-(-)-1,2-propanediol using the steric influence of this compound.
-
Materials:
-
(R)-(-)-1,2-Propanediol (1.0 eq)
-
This compound (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-(-)-1,2-propanediol (1.0 eq) and DMAP (0.1 eq). Dissolve in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) and stir for 5 minutes. Causality: The base neutralizes the 2,2-dimethylbutanoic acid byproduct, driving the reaction to completion.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the cold solution. Causality: Slow addition prevents a temperature spike and potential side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) against the starting material. A new, less polar spot corresponding to the mono-ester should appear.
-
Workup: Quench the reaction by adding 1M HCl solution. Separate the layers in a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes Et₃N and DMAP; the bicarbonate wash removes the carboxylic acid byproduct.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-acylated product.
-
-
Self-Validation System:
-
¹H NMR Spectroscopy: The success of the selective acylation is confirmed by analyzing the proton NMR spectrum. Expect to see the C1 protons (CH₂-O-Acyl) shift significantly downfield (e.g., to ~4.0-4.2 ppm) compared to their position in the starting diol (~3.5-3.6 ppm). The C2 proton (CH-OH) will show a smaller shift. The presence of the characteristic ethyl (triplet/quartet) and gem-dimethyl (singlet) signals from the acyl group will also be present.
-
¹³C NMR Spectroscopy: The C1 carbon will show a significant downfield shift upon esterification.
-
Mass Spectrometry (GC-MS/LC-MS): Confirm the molecular weight of the mono-ester product and assess the purity, quantifying any minor di-ester byproduct.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for selective acylation and validation.
Conclusion and Outlook
This compound is more than just a bulky reagent; it is a precision tool for synthetic chemists. Its significant and predictable steric hindrance allows for a high degree of control over acylation reactions, enabling the selective modification of complex molecules.
Key Takeaways:
-
Principle of Operation: Its efficacy is rooted in kinetic discrimination, where sterically accessible functional groups react significantly faster than hindered ones.
-
Primary Application: It excels at the chemoselective acylation of primary alcohols and amines in the presence of more substituted counterparts.
-
Value in Drug Development: It serves as a robust protecting group and offers a strategy for modulating drug release profiles in prodrug design.
For the researcher facing challenges in selectivity, this compound offers a reliable, powerful, and often elegant solution. By understanding the fundamental principles of its steric effects, scientists can confidently deploy it to streamline synthetic routes, protect sensitive moieties, and build the complex molecular architectures required for the next generation of therapeutics and materials.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. %VBur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. Protective Groups [organic-chemistry.org]
- 9. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 29138-64-5 [chemicalbook.com]
Methodological & Application
Application Note: Protocol for Acylation with 2,2-Dimethylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sterically Hindered Acyl Groups in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of specific acyl groups is a cornerstone of molecular design. The 2,2-dimethylbutanoyl group, with its characteristic steric bulk, offers a unique tool for medicinal chemists and process developers. This bulky acyl moiety can impart desirable properties to a molecule, such as increased metabolic stability, altered solubility, and specific binding interactions with biological targets. 2,2-Dimethylbutanoic anhydride is a key reagent for introducing this sterically hindered group onto nucleophilic substrates like amines and alcohols. This application note provides a detailed guide to the principles and a representative protocol for the efficient acylation of primary amines and alcohols using this compound, with a focus on the underlying scientific rationale and practical execution. The derivatives of the closely related 2,2-dimethylbutanoic acid are being investigated for various therapeutic applications, highlighting the importance of robust synthetic methods for this class of compounds[1].
Scientific Rationale and Mechanism
The acylation of amines and alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism. The anhydride itself is a moderately reactive acylating agent. However, due to the steric hindrance around the carbonyl carbons, the reaction often requires a catalyst to proceed at a practical rate, especially with less nucleophilic substrates.
The Role of 4-Dimethylaminopyridine (DMAP):
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions[2]. Its catalytic cycle involves the initial attack of the more nucleophilic pyridine nitrogen of DMAP on one of the carbonyl carbons of the anhydride. This forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting anhydride, making it more susceptible to attack by the alcohol or amine nucleophile. The subsequent nucleophilic attack by the substrate (amine or alcohol) on the acyl group of the activated intermediate leads to the formation of the acylated product and regenerates the DMAP catalyst. An auxiliary base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize the 2,2-dimethylbutanoic acid byproduct formed during the reaction, preventing the protonation and deactivation of the amine nucleophile or the DMAP catalyst.
Properties of this compound
A clear understanding of the physical and chemical properties of the reagent is crucial for safe and effective handling.
| Property | Value |
| CAS Number | 29138-64-5 |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.30 g/mol |
| Appearance | Colorless liquid (typical) |
| Boiling Point | 253.2 °C at 760 mmHg |
| Density | 0.943 g/cm³ |
| Flash Point | 95.7 °C |
Note: Physical properties can vary slightly. Always refer to the supplier's safety data sheet (SDS) for the most accurate information.
Safety Precautions
While a specific safety data sheet for this compound was not available, it should be handled with the same precautions as other aliphatic acid anhydrides. Acid anhydrides are generally corrosive, lachrymatory, and react with moisture. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep the reagent away from water and other nucleophiles to prevent uncontrolled reactions.
Experimental Workflow
The general workflow for the acylation of a primary amine or alcohol with this compound is depicted in the following diagram.
Caption: General experimental workflow for acylation.
Detailed Protocols
The following are representative protocols for the acylation of a primary amine (benzylamine) and a primary alcohol (p-methoxybenzyl alcohol) with this compound. These protocols are based on general procedures for similar acylation reactions and should be optimized for specific substrates.
Protocol 1: Acylation of Benzylamine
Objective: To synthesize N-benzyl-2,2-dimethylbutanamide.
Materials:
-
Benzylamine
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzylamine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq). Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the benzylamine.
-
Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.2 eq) in anhydrous DCM via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DMAP), saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-dimethylbutanamide.
Protocol 2: Acylation of p-Methoxybenzyl Alcohol
Objective: To synthesize p-methoxybenzyl 2,2-dimethylbutanoate.
Materials:
-
p-Methoxybenzyl alcohol
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine or Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve p-methoxybenzyl alcohol (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF (to a concentration of ~0.2 M). Add anhydrous pyridine or TEA (1.5 eq) to the solution.
-
Addition of Anhydride: Cool the mixture to 0 °C. Add this compound (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive alcohols, gentle heating (e.g., 40 °C) may be necessary. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure p-methoxybenzyl 2,2-dimethylbutanoate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | - Insufficient catalyst- Low reaction temperature or time- Deactivated catalyst or amine due to moisture | - Increase DMAP loading to 0.2 eq.- Increase reaction temperature and/or time.- Ensure all reagents and solvents are anhydrous. |
| Formation of side products | - Reaction temperature too high- Presence of impurities in starting materials | - Run the reaction at a lower temperature for a longer duration.- Purify starting materials before use. |
| Difficult purification | - Similar polarity of product and unreacted starting material or byproduct | - Optimize the eluent system for column chromatography.- Perform an acidic or basic wash during work-up to remove impurities. |
| Emulsion during work-up | - Presence of polar byproducts or excess base | - Add more brine to the separatory funnel.- Filter the mixture through a pad of celite. |
Conclusion
The acylation of primary amines and alcohols with this compound is a valuable transformation for introducing a sterically demanding acyl group. The use of a nucleophilic catalyst such as DMAP is often crucial for achieving high yields in a reasonable timeframe. The representative protocols provided in this application note offer a solid starting point for researchers. Careful optimization of reaction conditions and adherence to proper experimental techniques will ensure the successful synthesis of the desired 2,2-dimethylbutanoyl derivatives for a wide range of applications in drug discovery and materials science.
References
Application Notes & Protocols for Peptide Synthesis
Topic: The Strategic Use of 2,2-Dimethylbutanoic Anhydride for Challenging Peptide Couplings
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Steric Hindrance in Peptide Synthesis
The assembly of peptides, particularly those containing sterically demanding amino acids (e.g., Val, Ile, or α,α-disubstituted residues), represents a significant challenge in synthetic chemistry.[1] Standard coupling reagents, while effective for many sequences, often fail to produce the desired product in high yield or purity when faced with bulky reactants. This can lead to truncated sequences, low yields, and difficult purification steps, hindering drug discovery and development pipelines.
The mixed anhydride method is a classic yet powerful strategy for forming peptide bonds, especially in cases of severe steric hindrance.[2][3] This guide focuses on the application of sterically bulky symmetric anhydrides, specifically This compound , as an activating agent. While less common than its close structural analog, pivalic anhydride (trimethylacetic anhydride), the principles governing its use are identical. These reagents facilitate the in situ formation of a mixed anhydride with an N-α-protected amino acid, providing a highly reactive species tailored for difficult couplings.
The Role and Mechanism of this compound
This compound serves not as a direct coupling reagent, but as an activator for the carboxyl group of an incoming N-protected amino acid. The process involves two key stages: activation and coupling.[2]
-
Activation: The N-protected amino acid reacts with this compound in the presence of a tertiary amine (e.g., N-methylmorpholine) to form a mixed anhydride intermediate. This reaction is typically performed at low temperatures (-15 °C to 0 °C) to ensure stability and minimize side reactions.
-
Coupling: The amine component (the N-terminus of the growing peptide chain) attacks the mixed anhydride.
The critical advantage of using a bulky anhydride like this compound lies in its ability to direct this nucleophilic attack. The two carbonyl groups of the mixed anhydride are electronically and sterically distinct. The extreme bulk of the 2,2-dimethylbutanoyl group shields its associated carbonyl carbon, making the amino acid's carbonyl carbon the overwhelmingly preferred site for nucleophilic attack by the incoming amine.[2] This high regioselectivity minimizes the formation of the undesired byproduct where the 2,2-dimethylbutanoyl group is attached to the peptide, a common issue with less hindered mixed anhydrides.[4]
Visualizing the Mechanism of Action
The following diagrams illustrate the formation of the mixed anhydride and the subsequent, highly selective, peptide bond formation.
Caption: Workflow for mixed anhydride activation and coupling.
Caption: Regioselectivity of nucleophilic attack on the mixed anhydride.
Applications and Comparative Analysis
The primary application for this method is the coupling of amino acids where standard phosphonium (PyBOP, PyAOP) or aminium (HATU, HBTU) reagents are inefficient.[1] This includes:
-
α,α-disubstituted amino acids: Crucial for inducing specific secondary structures like helices or turns.
-
N-methyl amino acids: Often found in bioactive peptides, but notoriously difficult to couple.[5]
-
Peptide Fragment Condensation: The method's high activation and relatively low racemization risk make it suitable for coupling larger peptide fragments.[6]
| Parameter | Mixed Anhydride (2,2-Dimethylbutanoic) | Carbodiimides (DCC, DIC) | Onium Salts (HATU, HBTU) |
| Efficacy for Hindered AA | Excellent | Moderate to Poor | Good to Very Good |
| Racemization Risk | Low to Moderate; minimized by low temp & non-polar solvents.[7] | High without additives (HOBt, Oxyma).[8] | Very Low (especially with HATU).[8] |
| Reaction Speed | Very Fast (activation in minutes). | Moderate. | Fast. |
| Key Side Reactions | "Wrong-way" opening (minimized by bulk), urethane formation.[4][7] | N-acylurea formation, dehydration of Asn/Gln.[8] | Guanidinylation of N-terminus if pre-activation is slow.[5] |
| Cost | Low to Moderate. | Low. | High. |
| By-product Removal | Water-soluble acid. | Insoluble (DCC) or soluble (DIC) urea. | Water-soluble. |
Detailed Experimental Protocols
Protocol: SPPS Coupling of a Sterically Hindered Amino Acid
This protocol outlines the coupling of a sterically hindered Fmoc-amino acid onto a resin-bound peptide using the this compound method. This procedure assumes a 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
Fmoc-protected hindered amino acid (0.4 mmol, 4 eq)
-
This compound (0.4 mmol, 4 eq)
-
N-Methylmorpholine (NMM) (0.8 mmol, 8 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol) in DCM (5 mL) for 30 minutes in a suitable reaction vessel.[9]
-
Drain the DCM. Wash the resin three times with DMF (5 mL each).
-
-
Activation (Mixed Anhydride Formation):
-
In a separate, dry round-bottom flask, dissolve the Fmoc-amino acid (0.4 mmol) and this compound (0.4 mmol) in anhydrous DCM (5 mL).
-
Cool the flask to -15 °C in a suitable cooling bath (e.g., salt-ice).
-
Slowly add NMM (0.4 mmol, 4 eq) to the solution while stirring. Caution: Add the second half of the base (another 0.4 mmol) just before adding to the resin.
-
Allow the activation reaction to proceed for 2-5 minutes at -15 °C. Do not exceed 10 minutes to avoid decomposition.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Immediately transfer the cold, activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing and Monitoring:
-
Drain the reaction mixture from the resin.
-
Wash the resin thoroughly: 3x with DMF, 3x with DCM, 3x with DMF.
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[10] A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates complete coupling.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete (positive Kaiser test), a second coupling can be attempted.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted N-terminal amines should be "capped" by acetylation using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.[11]
-
Troubleshooting and Side Reactions
Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to troubleshooting.
-
Incomplete Coupling: The primary failure mode for hindered couplings.
-
Solution: Increase coupling time, increase temperature slightly (e.g., to 40 °C), or switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP).[12]
-
-
Racemization: While minimized by the bulky anhydride, racemization can still occur, particularly with prolonged activation times or the use of stronger bases.
-
Solution: Strictly adhere to low activation temperatures (-15 °C), use the weakest possible tertiary amine that is effective (NMM is generally preferred over DIPEA), and use less polar solvents like DCM or THF for the activation step.[7]
-
-
Urethane Formation: A side reaction where the mixed anhydride rearranges, leading to the formation of a urethane byproduct. This is more prevalent in mixed carbonic anhydride methods but can occur.
-
Solution: Use precise stoichiometry and avoid excess base during the activation step.
-
Caption: Troubleshooting workflow for incomplete peptide coupling.
Conclusion
The use of this compound for the in situ formation of mixed anhydrides is a highly effective strategy for overcoming the synthetic challenges posed by sterically hindered amino acids. By leveraging steric shielding to ensure high regioselectivity, this method provides a rapid, cost-effective, and powerful tool for accessing complex peptide sequences that are difficult to synthesize with more common reagents. When integrated thoughtfully into a synthesis workflow, it can significantly improve yields, simplify purifications, and accelerate the development of novel peptide-based therapeutics.
References
- 1. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organicreactions.org [organicreactions.org]
- 4. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.uniurb.it [people.uniurb.it]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
using 2,2-Dimethylbutanoic anhydride for esterification of sterically hindered alcohols
An Application Guide to the Esterification of Sterically Hindered Alcohols Using 2,2-Dimethylbutanoic Anhydride
Introduction: Overcoming Steric Challenges in Ester Synthesis
The esterification of sterically hindered alcohols, particularly tertiary alcohols, is a persistent challenge in organic synthesis. Traditional methods like Fischer esterification are often ineffective for these substrates, as the harsh acidic conditions and high temperatures favor elimination reactions, leading to the formation of undesired alkenes.[1] The development of potent and selective acylation methods is therefore critical, especially in the fields of drug development and materials science, where complex molecular architectures are common.
This compound, a less common analog of the widely used pivalic anhydride, emerges as a highly effective reagent for this transformation. Its utility stems from the bulky 2,2-dimethylbutanoyl group, which, once installed, provides excellent steric protection and resistance to hydrolysis.[2] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing this compound in the esterification of sterically demanding alcohols, with a focus on the widely adopted 4-(N,N-Dimethylamino)pyridine (DMAP) catalyzed method.
The Scientific Rationale: Mechanism of DMAP-Catalyzed Acylation
The remarkable efficiency of using an anhydride in the presence of a nucleophilic catalyst like DMAP lies in the in situ formation of a highly reactive acylating agent. Direct reaction between a sterically hindered alcohol and the anhydride is slow due to the low nucleophilicity of the alcohol and steric shielding around the hydroxyl group. DMAP catalysis circumvents this kinetic barrier.
The catalytic cycle proceeds as follows:
-
Activation of the Anhydride: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of this compound. This step is rapid and reversible.
-
Formation of the Acylpyridinium Ion: The tetrahedral intermediate collapses, displacing a 2,2-dimethylbutanoate anion and forming a highly reactive N-acylpyridinium salt. This species is significantly more electrophilic than the parent anhydride.
-
Nucleophilic Attack by the Alcohol: The sterically hindered alcohol, now able to act as a nucleophile, attacks the activated carbonyl carbon of the acylpyridinium ion.
-
Ester Formation and Catalyst Regeneration: The resulting intermediate collapses to form the desired ester and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The 2,2-dimethylbutanoate anion acts as a base to deprotonate the alcohol adduct, yielding the final product and 2,2-dimethylbutanoic acid as a byproduct.
This catalytic approach is exceptionally mild and efficient, often requiring only a small molar percentage of DMAP to achieve high yields, even under solvent-free conditions.[3][4][5]
References
- 1. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 2. Pivalic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DMAP-Catalyzed Acylation with 2,2-Dimethylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sterically Hindered Esters
In the landscape of modern organic synthesis and drug development, the ester functional group remains a cornerstone for prodrug design, transient protection of hydroxyl groups, and modulation of pharmacokinetic properties. The formation of esters from alcohols, or acylation, is a fundamental transformation. However, when either the alcohol or the acylating agent possesses significant steric bulk, this seemingly simple reaction can become a formidable challenge. 4-(Dimethylamino)pyridine (DMAP) has emerged as a superior nucleophilic catalyst for such transformations, dramatically accelerating acylation reactions that would otherwise be impractically slow.[1][2]
This guide focuses on the use of 2,2-dimethylbutanoic anhydride in conjunction with a catalytic amount of DMAP. The 2,2-dimethylbutanoyl group, with its sterically demanding quaternary center adjacent to the carbonyl, provides significant steric shielding. This can be advantageous in creating esters with enhanced stability towards enzymatic or chemical hydrolysis, a valuable attribute in the design of long-acting prodrugs or robust protecting groups. However, this same steric hindrance poses a significant challenge to its installation. This application note provides a detailed exploration of the underlying mechanism, practical protocols, and key considerations for successfully employing this sterically hindered anhydride in DMAP-catalyzed acylation reactions.
The Mechanism of DMAP Catalysis: A Nucleophilic Relay
The remarkable catalytic activity of DMAP in acylation reactions stems from its ability to act as a highly effective acyl group transfer agent.[3] Unlike pyridine, which is a weaker nucleophile, DMAP rapidly attacks the electrophilic carbonyl carbon of the anhydride.[4] This initial step forms a highly reactive N-acylpyridinium salt intermediate.[5] The positive charge on this intermediate is stabilized through resonance with the electron-donating dimethylamino group, making it a far more potent acylating agent than the parent anhydride.[3]
The activated acylpyridinium salt is then readily attacked by the alcohol nucleophile, transferring the acyl group to form the desired ester. This step regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The overall process results in a dramatic increase in the rate of acylation, often by several orders of magnitude, enabling the reaction to proceed under mild conditions and with high efficiency, even with sterically encumbered substrates.[3][4]
Figure 1: Catalytic cycle of DMAP in the acylation of an alcohol with this compound.
Key Experimental Parameters and Optimization
Achieving high yields and purity in DMAP-catalyzed acylations, especially with sterically hindered reagents, requires careful consideration of several parameters.[6] The interplay of these factors determines the reaction's efficiency and selectivity.
| Parameter | General Recommendation | Rationale & Considerations for Steric Hindrance |
| DMAP Loading | 0.05 - 10 mol% | For sterically demanding substrates like tertiary alcohols or hindered anhydrides, a higher catalyst loading (5-10 mol%) may be necessary to achieve a reasonable reaction rate.[7] |
| Stoichiometry | 1.1 - 1.5 equivalents of anhydride | An excess of the anhydride is typically used to drive the reaction to completion. For precious or complex alcohols, a larger excess may be employed. |
| Solvent | Aprotic solvents (DCM, THF, MeCN) | Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. For less soluble substrates, THF or acetonitrile can be effective alternatives. |
| Temperature | 0 °C to room temperature | Most DMAP-catalyzed acylations proceed efficiently at room temperature.[8] For highly reactive substrates, cooling to 0 °C can help control exotherms and minimize side reactions. With hindered substrates, gentle heating (e.g., 40 °C) may be required. |
| Auxiliary Base | Triethylamine (TEA) or Proton Sponge | While DMAP is the catalyst, an auxiliary, non-nucleophilic base is often added to neutralize the carboxylic acid byproduct, preventing protonation of DMAP and maintaining its catalytic activity.[4] For very sensitive substrates, a hindered base like a proton sponge may be beneficial. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. Sterically hindered reactions will naturally require longer times for completion. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a corrosive liquid and should be handled with care. DMAP is toxic and should be handled with caution.
Protocol 1: General Procedure for Acylation of a Primary or Secondary Alcohol
This protocol provides a general method for the esterification of a primary or secondary alcohol with this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution of the alcohol).
-
Reagent Addition: Add triethylamine (1.5 eq), followed by DMAP (0.1 eq). Stir the solution until all solids have dissolved.
-
Addition of Anhydride: Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester.
Protocol 2: Acylation of a Sterically Hindered Tertiary Alcohol
The acylation of tertiary alcohols is significantly more challenging due to steric hindrance around the hydroxyl group. This protocol is adapted for these less reactive substrates.
Materials:
-
Tertiary Alcohol (1.0 eq)
-
This compound (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the tertiary alcohol (1.0 eq), DMAP (0.2 eq), and anhydrous DCM or MeCN (to make a ~0.1 M solution of the alcohol).
-
Addition of Anhydride: Add this compound (1.5 eq) to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40 °C if the reaction is sluggish at room temperature.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Due to the hindered nature of the substrate, the reaction may require an extended period (12-48 hours).
-
Workup: Follow the workup procedure as described in Protocol 1.
-
Purification: Follow the purification procedure as described in Protocol 1.
Figure 2: General experimental workflow for DMAP-catalyzed acylation.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: For sterically hindered substrates, ensure all reagents are anhydrous, as water will consume the anhydride. Consider increasing the temperature to 40-50 °C and increasing the loading of DMAP and the anhydride.
-
Formation of Side Products: If side reactions are observed, particularly with sensitive substrates, conduct the reaction at a lower temperature (0 °C). Ensure slow, dropwise addition of the anhydride.
-
Difficulty in Purification: The carboxylic acid byproduct can sometimes complicate purification. A thorough wash with saturated sodium bicarbonate solution is crucial. If the product is base-sensitive, a dilute solution of a weak acid (e.g., ammonium chloride) can be used to quench the reaction, followed by careful chromatography.
-
DMAP Removal: DMAP is basic and can typically be removed by an acidic wash. However, for acid-sensitive products, careful chromatography is the preferred method for removing residual DMAP.
Conclusion
The DMAP-catalyzed acylation with this compound is a powerful tool for the synthesis of sterically hindered esters. By understanding the nucleophilic catalysis mechanism and carefully optimizing reaction parameters such as catalyst loading, stoichiometry, and temperature, researchers can successfully overcome the challenges posed by steric hindrance. The protocols and insights provided in this guide offer a robust starting point for the application of this important transformation in pharmaceutical and materials science research, enabling the synthesis of molecules with tailored stability and properties.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Selective Acylation of Diols with 2,2-Dimethylbutanoic Anhydride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Selective Acylation
In the intricate landscape of organic synthesis, particularly in the realm of pharmaceutical development, the ability to selectively modify one functional group in the presence of others is paramount.[1] Diols, compounds bearing two hydroxyl groups, are common structural motifs in a vast array of biologically active molecules and synthetic intermediates. The selective acylation of one hydroxyl group over another in a diol is a critical transformation that enables the construction of complex molecular architectures and the fine-tuning of pharmacological properties. This application note provides a detailed guide to the selective acylation of diols using 2,2-dimethylbutanoic anhydride, a sterically hindered acylating agent, highlighting the underlying principles, a comprehensive experimental protocol, and practical insights for achieving high selectivity.
The Principle of Steric Hindrance in Achieving Selectivity
The regioselective acylation of an unsymmetrical diol is governed by a combination of electronic and steric factors. Typically, primary alcohols are more reactive towards acylation than secondary alcohols due to their lower steric hindrance.[2] this compound, with its bulky quaternary carbon adjacent to the carbonyl group, amplifies this steric differentiation, making it an excellent reagent for the selective acylation of the less hindered hydroxyl group in a diol.
The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), which proceeds through a highly reactive N-acylpyridinium intermediate.[3][4] Even with catalysis, the steric profile of the anhydride plays a crucial role in the rate of acylation at different hydroxyl sites.[5]
Reaction Mechanism: A Tale of Two Pathways
The DMAP-catalyzed acylation of a diol with this compound can be conceptualized through the following mechanistic steps:
-
Activation of the Anhydride: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of the this compound to form a highly electrophilic N-acylpyridinium intermediate and a 2,2-dimethylbutanoate anion.
-
Nucleophilic Attack by the Diol: The less sterically hindered hydroxyl group of the diol preferentially attacks the activated N-acylpyridinium intermediate.
-
Proton Transfer and Product Formation: A base, such as triethylamine or the 2,2-dimethylbutanoate anion, abstracts the proton from the newly formed oxonium ion, yielding the mono-acylated diol and regenerating the DMAP catalyst.
The interplay between the steric bulk of the anhydride and the diol substrate is a key determinant of the reaction's selectivity.[6] While primary alcohols are generally acylated faster, under certain conditions with highly hindered anhydrides, a surprising inversion of selectivity towards the secondary alcohol can be observed, although this is less common.[6]
References
- 1. Similarities and Differences between Site-Selective Acylation and Phosphorylation of Amphiphilic Diols, Promoted by Nucleophilic Organocatalysts Decorated with Outer-Sphere Appendages [mdpi.com]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,2-Dimethylbutanoic Anhydride in the Synthesis of Novel K-ATP Channel Inhibitors
Introduction: Targeting the Metabolic Gatekeepers
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability.[1] These channels are hetero-octameric protein complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] Found in diverse tissues including pancreatic β-cells, cardiac and skeletal muscle, and neurons, K-ATP channels play pivotal roles in a range of physiological processes.[1][2] In pancreatic β-cells, for instance, their closure in response to rising intracellular ATP levels triggers membrane depolarization, leading to insulin secretion.[3]
Dysfunction of these channels is implicated in several pathologies. Gain-of-function mutations can lead to neonatal diabetes, while loss-of-function mutations are associated with persistent hyperinsulinemic hypoglycemia of infancy (PHHI). Consequently, molecules that modulate K-ATP channel activity are of significant therapeutic interest.[4] Inhibitors of these channels, most notably the sulfonylurea class of drugs like Glibenclamide, are cornerstones in the management of type 2 diabetes.[2] The ongoing search for new chemical entities with improved selectivity and pharmacological profiles necessitates the exploration of diverse chemical scaffolds and synthetic strategies.
This guide provides a detailed examination of the application of 2,2-Dimethylbutanoic Anhydride as a strategic acylating agent in the synthesis of potential K-ATP channel inhibitors, focusing on the rationale, protocols, and mechanistic insights for researchers in drug discovery.
Expert Insight: The Rationale for Acylation with this compound
The core structure of many K-ATP channel inhibitors, particularly those targeting the SUR subunit, is a sulfonamide or a bioisosteric equivalent. The synthesis of these inhibitors often involves the N-acylation of a sulfonamide intermediate. This chemical transformation is not merely a synthetic step but a critical juncture for embedding desirable pharmacological properties into the final molecule.
The choice of an acylating agent dictates the nature of the R-group in the resulting N-acylsulfonamide, which can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. While simple anhydrides like acetic anhydride are common, the use of a more sterically demanding reagent like This compound is a deliberate design choice aimed at exploring specific regions of the drug-receptor binding pocket.
Why this compound?
-
Steric Bulk and Lipophilicity: The 2,2-dimethylbutanoyl group introduces a bulky, lipophilic moiety containing a quaternary carbon atom adjacent to the carbonyl group. This steric hindrance can be exploited to probe for specific hydrophobic pockets within the SUR binding site, potentially enhancing binding affinity or conferring selectivity between different SUR isoforms (e.g., SUR1 in the pancreas vs. SUR2 in cardiac muscle).[5]
-
Metabolic Stability: The quaternary carbon center can increase the metabolic stability of the acyl group by shielding adjacent bonds from enzymatic degradation by hydrolases, potentially leading to a longer duration of action in vivo.
-
Exploring Structure-Activity Relationships (SAR): By systematically introducing bulky acyl groups, medicinal chemists can build a detailed SAR map.[6][7] This allows for the fine-tuning of a lead compound to optimize its potency and reduce off-target effects. Using this compound allows researchers to test the hypothesis that a specific, sterically encumbered pocket in the receptor can be productively occupied.
The following diagram illustrates the logical workflow for synthesizing and evaluating a novel inhibitor using this strategy.
Caption: Workflow for the synthesis and evaluation of K-ATP inhibitors.
Physicochemical Properties of the Acylating Agent
A clear understanding of the reagent's properties is essential for safe handling and effective reaction setup.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | [8] |
| CAS Number | 29138-64-5 | [8] |
| Molecular Formula | C₁₂H₂₂O₃ | [8] |
| Molecular Weight | 214.30 g/mol | [8] |
Experimental Protocols for N-Acylation
The N-acylation of a sulfonamide core with this compound can be achieved through several established methods.[9][10] The choice of protocol depends on the substrate's reactivity, desired reaction conditions, and available laboratory equipment. Below are two reliable, detailed protocols.
For the purpose of these protocols, we will consider a generic sulfonamide starting material represented by SM-1 .
References
- 1. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP sensitive potassium (KATP) channel inhibition: A promising new drug target for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A quantitative structure-activity relationship study on a series of Na+, K+-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Na+/K(+)-ATPase by fatty acids, acylglycerols, and related amphiphiles: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis using 2,2-Dimethylbutanoic anhydride
An Application Guide to the Large-Scale Synthesis and Utilization of 2,2-Dimethylbutanoic Anhydride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis and application of this compound. This sterically hindered anhydride serves as a crucial acylating agent in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and addresses the critical safety and analytical considerations necessary for successful scale-up.
Introduction: The Strategic Value of Steric Hindrance
This compound, also known as 2,2-dimethylbutyric anhydride, is a symmetrical carboxylic anhydride characterized by a quaternary carbon atom adjacent to the carbonyl group. This unique structural feature imparts significant steric hindrance, making it a highly selective and valuable reagent in organic synthesis.
Molecular Structure and Properties:
-
IUPAC Name: 2,2-dimethylbutanoyl 2,2-dimethylbutanoate[1]
The primary utility of this compound lies in its function as a potent acylating agent for introducing the bulky 2,2-dimethylbutanoyl group (or "pivaloyl-like" group) onto nucleophiles such as alcohols and amines.[2][4] Unlike less hindered anhydrides like acetic anhydride, its reactivity is tempered by steric bulk. This allows for greater control and selectivity in complex syntheses, often preventing unwanted side reactions or over-acylation of multifunctional molecules. This controlled reactivity is paramount in multi-step drug synthesis, where preserving the integrity of various functional groups is essential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₃ | [1][3] |
| Molecular Weight | 214.30 g/mol | [1][3] |
| CAS Number | 29138-64-5 | [1][2][3] |
| Boiling Point | 253.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.943 g/cm³ (Predicted) | [3] |
| Appearance | Colorless to pale yellow liquid (Typical) | |
| Solubility | Reacts with water; soluble in common organic solvents |
Large-Scale Preparation of this compound
While the primary focus is on its application, understanding its synthesis is crucial for supply chain and cost-of-goods considerations in large-scale operations. A common and industrially viable method involves the dehydration of the parent carboxylic acid, often by reacting it with a more volatile anhydride, such as acetic anhydride, in a process known as an anhydride exchange.[5]
The process leverages Le Châtelier's principle. The reaction between 2,2-dimethylbutanoic acid and acetic anhydride is driven to completion by the continuous removal of the more volatile acetic acid by-product through distillation.[5] This method is efficient, avoids harsh dehydrating agents, and is suitable for industrial scale.
Caption: Workflow for the industrial synthesis of this compound.
Core Application: Selective Acylation Protocols
The reaction of this compound with nucleophiles is a classic example of Nucleophilic Acyl Substitution . The reaction proceeds via a tetrahedral intermediate, with the ultimate expulsion of a 2,2-dimethylbutanoate carboxylate as the leaving group.[6][7][8]
Caption: Mechanism of acylation of an amine with this compound.
Protocol 3.1: Large-Scale Synthesis of an N-Acylated Amine
This protocol details a representative procedure for the acylation of a primary amine on a multi-kilogram scale.
Objective: To synthesize N-benzyl-2,2-dimethylbutanamide.
Materials & Equipment:
-
Reactor: 100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and condenser.
-
Addition Funnel: 20 L pressure-equalizing dropping funnel.
-
Reagents:
-
Benzylamine (Primary Amine)
-
This compound (1.05 equivalents)
-
Pyridine or Triethylamine (Base, 1.1 equivalents)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
1 M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the large-scale acylation of an amine.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with Benzylamine, the chosen solvent (e.g., DCM), and the base (e.g., Triethylamine).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a chiller.
-
Anhydride Addition: Dissolve the this compound in the solvent and charge it to the addition funnel. Add the anhydride solution dropwise to the reactor over 1-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic nature of the acylation reaction and prevent temperature spikes that could lead to side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by a suitable analytical method (TLC or HPLC) until the starting amine is consumed.
-
Work-up:
-
Cool the reactor back to 10-15 °C and slowly quench the reaction by adding water.
-
Transfer the mixture to a larger separation vessel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove the carboxylic acid by-product), and brine.
-
-
Product Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield the pure N-benzyl-2,2-dimethylbutanamide.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.05 eq. Anhydride, 1.1 eq. Base | A slight excess of anhydride ensures full conversion of the limiting amine. |
| Temperature | 0-10 °C (Addition), RT (Reaction) | Controls exotherm during addition; ensures reasonable reaction rate. |
| Solvent | Aprotic (DCM, Toluene, THF) | Prevents reaction with the anhydride and effectively dissolves reagents. |
| Reaction Time | 4 - 16 hours | Dependent on substrate reactivity; monitored by HPLC/TLC for completion. |
Process Safety and Handling
Carboxylic anhydrides are reactive chemicals that require careful handling, especially on a large scale.[9][10] They are sensitive to moisture and can be corrosive.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][11]
-
Handling: Conduct all transfers in a well-ventilated area or under a fume hood.[10][12] Anhydrides are moisture-sensitive; exposure to atmospheric moisture will lead to hydrolysis back to the carboxylic acid, reducing potency.[9] Use an inert atmosphere (Nitrogen or Argon) for reactions.
-
Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite).[9] Do not use water. Neutralize the area carefully with a sodium bicarbonate solution.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and water.[9]
Analytical Quality Control
To ensure the trustworthiness and reproducibility of the synthesis, robust analytical methods are essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting nucleophile.
-
Purity Assessment: The purity of the final product should be determined quantitatively using Gas Chromatography (GC) or HPLC with a suitable detector (e.g., FID for GC, UV for HPLC).
-
Structural Confirmation: The identity of the product should be confirmed using spectroscopic methods:
-
¹H and ¹³C NMR: Provides definitive structural information.
-
FTIR Spectroscopy: Will show the appearance of a characteristic amide carbonyl stretch (typically ~1650 cm⁻¹) and the disappearance of the anhydride stretches (~1810 and 1750 cm⁻¹).
-
Mass Spectrometry: Confirms the molecular weight of the synthesized product.
-
Conclusion
This compound is a powerful tool for large-scale synthesis, offering a unique combination of reactivity and steric control that is highly advantageous in the production of complex pharmaceutical and agrochemical compounds. By understanding the underlying reaction mechanisms, implementing precise and controlled protocols, and adhering to strict safety and analytical standards, researchers and development professionals can effectively leverage this reagent to achieve efficient and reproducible manufacturing outcomes. The protocols and insights provided herein serve as a validated framework for the successful scale-up of acylation reactions using this versatile anhydride.
References
- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29138-64-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. EP0004641A2 - Process for preparing carboxylic anhydrides - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 9. fishersci.dk [fishersci.dk]
- 10. carlroth.com [carlroth.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. media.laballey.com [media.laballey.com]
Application Notes and Protocols for One-Pot Synthesis Involving 2,2-Dimethylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2,2-Dimethylbutanoic Anhydride in One-Pot Syntheses
In the realm of modern organic synthesis, particularly within pharmaceutical and materials science, the drive for efficiency, atom economy, and reduced purification steps has led to the ascendancy of one-pot reactions. These elegant procedures, where sequential reactions are carried out in a single reactor, minimize waste and maximize yield by avoiding the isolation of intermediates. Central to the success of many one-pot acylations is the choice of activating agent. This compound, a sterically hindered aliphatic anhydride, has emerged as a reagent of significant interest. Its bulky 2,2-dimethylbutanoyl groups offer unique reactivity and selectivity profiles, making it an invaluable tool for complex syntheses.
The primary utility of this compound in a one-pot setting lies in its ability to form a mixed anhydride with a substrate carboxylic acid. The steric hindrance around the carbonyl carbons of the anhydride influences the subsequent nucleophilic attack, often directing it towards the less hindered carbonyl of the mixed anhydride intermediate. This controlled reactivity is paramount in preventing side reactions and enhancing the yield of the desired product. Furthermore, the by-product, 2,2-dimethylbutanoic acid, is often readily removable due to its distinct physical properties, simplifying downstream purification.
These application notes will provide a detailed exploration of one-pot esterification and amidation reactions facilitated by this compound. We will delve into the mechanistic underpinnings of these transformations and provide robust, step-by-step protocols for their successful implementation in a laboratory setting.
Mechanistic Insights: The Role of Mixed Anhydrides and Catalysis
The efficacy of this compound in one-pot acylations hinges on the in-situ formation of a mixed anhydride. This key intermediate serves to activate the carboxyl group of a substrate carboxylic acid, rendering it susceptible to nucleophilic attack by an alcohol or an amine.
The general mechanism can be visualized as a two-stage process occurring in a single pot:
-
Mixed Anhydride Formation: The substrate carboxylic acid reacts with this compound. This step is often facilitated by a tertiary amine base, which deprotonates the carboxylic acid, forming a more nucleophilic carboxylate. The carboxylate then attacks one of the carbonyl carbons of the symmetric anhydride, leading to the formation of a mixed anhydride and a molecule of 2,2-dimethylbutanoic acid.
-
Nucleophilic Acyl Substitution: An alcohol or amine, present in the reaction mixture or added subsequently, attacks a carbonyl group of the mixed anhydride. Due to the steric bulk of the 2,2-dimethylbutanoyl group, the nucleophile preferentially attacks the carbonyl carbon originating from the substrate carboxylic acid. This regioselectivity is a key advantage of using a hindered anhydride.
The Crucial Role of 4-(Dimethylamino)pyridine (DMAP) Catalysis
In many esterification protocols, particularly with sterically hindered alcohols, the use of a nucleophilic catalyst is essential. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this purpose.[1][2]
The catalytic cycle of DMAP involves the formation of a highly reactive N-acylpyridinium ion. DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming the acylpyridinium intermediate and releasing a carboxylate anion. This intermediate is significantly more electrophilic than the mixed anhydride itself and is readily attacked by the alcohol nucleophile to form the ester. The catalyst, DMAP, is then regenerated.
Caption: DMAP catalytic cycle for esterification.
Application Protocol 1: One-Pot Esterification of a Carboxylic Acid
This protocol details a general procedure for the one-pot esterification of a carboxylic acid with an alcohol using this compound and a catalytic amount of DMAP. This method is particularly effective for primary and secondary alcohols.
Experimental Rationale
The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions with the anhydride and the activated intermediates. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to facilitate the formation of the mixed anhydride and to scavenge the proton released during the reaction. The catalytic amount of DMAP significantly accelerates the rate of esterification, especially for less reactive alcohols.[1][3]
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Alcohol | 1.1-1.5 | Nucleophile |
| This compound | 1.2 | Activating Agent |
| Triethylamine (TEA) or DIPEA | 2.0 | Base |
| 4-(Dimethylamino)pyridine (DMAP) | 0.05-0.1 | Catalyst |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Protocol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.) and anhydrous dichloromethane.
-
Stir the solution at room temperature and add the alcohol (1.1-1.5 equiv.).
-
Add triethylamine or DIPEA (2.0 equiv.) to the mixture, followed by the catalytic amount of DMAP (0.05-0.1 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Caption: Workflow for one-pot esterification.
Application Protocol 2: One-Pot Amidation of a Carboxylic Acid
This protocol outlines a general method for the one-pot synthesis of amides from carboxylic acids and primary or secondary amines using this compound. This approach is advantageous as it often proceeds under mild, base-free conditions for certain substrates.[4]
Experimental Rationale
The direct amidation of a carboxylic acid with an amine is generally a slow process requiring high temperatures. The in-situ formation of a mixed anhydride with this compound significantly enhances the electrophilicity of the carbonyl group, allowing the amidation to proceed under much milder conditions.[4] While some protocols are base-free, the inclusion of a non-nucleophilic base like DIPEA can be beneficial, especially for less reactive amines or when using amine hydrochloride salts.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0-1.2 | Nucleophile |
| This compound | 1.1 | Activating Agent |
| Anhydrous THF or DCM | - | Solvent |
| DIPEA (optional) | 1.5 | Base |
Step-by-Step Protocol
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous THF or DCM.
-
Add the amine (1.0-1.2 equiv.) to the solution. If using an amine salt (e.g., hydrochloride), add DIPEA (1.5 equiv.).
-
Stir the mixture at room temperature.
-
Add this compound (1.1 equiv.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and 2,2-dimethylbutanoic acid.
-
Wash the organic layer with 1 M HCl (if an excess of amine was used), followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude amide by flash chromatography or recrystallization.
Caption: Workflow for one-pot amidation.
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or gives low yields, consider increasing the reaction time or temperature. For esterifications, ensure the DMAP is of high purity and the reaction is strictly anhydrous. For amidations, the addition of a non-nucleophilic base may be beneficial.
-
Side Products: The formation of symmetrical anhydrides of the substrate carboxylic acid can sometimes occur. This can be minimized by the slow addition of this compound at a low temperature.
-
Difficult Purification: The by-product, 2,2-dimethylbutanoic acid, can sometimes co-elute with the product. An acidic or basic wash during the workup is crucial for its efficient removal.
Conclusion
One-pot syntheses utilizing this compound represent a powerful and efficient strategy for the formation of ester and amide bonds, which are ubiquitous in drug discovery and development. The sterically hindered nature of this reagent provides a high degree of control and selectivity in the acylation process. The protocols outlined in these application notes serve as a robust starting point for researchers looking to leverage the advantages of this versatile reagent in their synthetic endeavors. As with any chemical transformation, careful optimization of reaction conditions for specific substrates is key to achieving high yields and purity.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 4. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2,2-Dimethylbutanoic Anhydride Acylation
Welcome to the technical support center for optimizing acylation reactions using 2,2-dimethylbutanoic anhydride. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their acylation products. Here, we will delve into the nuances of this reaction, addressing common challenges and providing practical, field-proven solutions.
Understanding the Landscape of Acylation with a Sterically Hindered Anhydride
Acylation reactions, particularly the Friedel-Crafts variant, are fundamental for creating carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2][3] The use of this compound, a sterically bulky acylating agent, presents unique challenges and opportunities. Understanding the interplay of steric hindrance, catalyst choice, and reaction conditions is paramount to achieving high yields.
The general mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[2][4] The steric bulk of the t-butyl group in this compound can influence the rate of this reaction and the regioselectivity of the product.
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Low or no yield in a Friedel-Crafts acylation with this compound can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5][6] Ensure all glassware is oven-dried and reagents are anhydrous. Using a freshly opened or sublimed Lewis acid is recommended.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[5][6] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.[5][6] For sterically hindered anhydrides, an excess of the catalyst may be necessary to drive the reaction forward.
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring will deactivate it towards electrophilic substitution, often leading to reaction failure.[4][6]
-
Suboptimal Temperature: While some acylations proceed at room temperature, the steric hindrance of this compound may require elevated temperatures to overcome the activation energy.[6] However, excessively high temperatures can lead to decomposition. A careful optimization of the reaction temperature is advised.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing the formation of multiple products and byproducts. How can I improve the selectivity?
A2: The formation of multiple products can be due to issues with regioselectivity or side reactions.
-
Solvent Effects on Regioselectivity: The choice of solvent can significantly influence the position of acylation.[7] In non-polar solvents like dichloromethane or carbon disulfide, the kinetically favored product is often formed.[5][7] Polar solvents such as nitrobenzene can promote the formation of the thermodynamically more stable isomer.[5][7]
-
Minimizing Side Reactions: Common side reactions include diacylation (less common with deactivating acyl groups) and decomposition of starting materials or products.[5] Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize these unwanted pathways.
| Solvent Type | Polarity | Likely Outcome | Example Solvents |
| Non-polar | Low | Kinetic Product | Dichloromethane, Carbon Disulfide[5][7] |
| Polar | High | Thermodynamic Product | Nitrobenzene, 1,2-Dichloroethane[5][7][8] |
Q3: The steric hindrance of this compound seems to be inhibiting the reaction. How can I overcome this?
A3: Steric hindrance is a key challenge with this reagent.
-
Choice of Lewis Acid: While AlCl₃ is a common choice, other Lewis acids might be more effective. For instance, stronger Lewis acids like aluminum bromide (AlBr₃) or iron(III) chloride (FeCl₃) can sometimes promote reactions with sterically demanding substrates.[9] The use of milder Lewis acids like zinc chloride (ZnCl₂) in combination with microwave irradiation has also been shown to be effective for hindered anhydrides.[10]
-
Reaction Time and Temperature: As mentioned, increasing the temperature can provide the necessary energy to overcome the steric barrier.[6] Prolonged reaction times may also be required, but this should be balanced against the risk of byproduct formation.
Q4: I'm having difficulty with the workup and purification of my product. What are some best practices?
A4: A clean workup is essential for obtaining a pure product.
-
Quenching the Reaction: The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This hydrolyzes the aluminum chloride-ketone complex.
-
Extraction: The product can then be extracted into an organic solvent like dichloromethane or diethyl ether.[5] Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted anhydride and the 2,2-dimethylbutanoic acid byproduct.
-
Purification Techniques: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5] If the product is a volatile liquid, distillation can be an effective purification method.
General Experimental Protocol
This is a general starting point and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane) and cool the mixture in an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the cooled suspension.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at the desired temperature (this may range from 0 °C to reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Frequently Asked Questions (FAQs)
Q: Can I use a catalytic amount of Lewis acid? A: Generally, no. The ketone product forms a complex with the Lewis acid, so at least a stoichiometric amount is typically required for the reaction to go to completion.[5][6]
Q: What is the role of the anhydride's second acyl group? A: In an acylation with an anhydride, one acyl group is transferred to the aromatic ring, while the other part of the anhydride becomes the leaving group, forming a carboxylate.[11] This carboxylate is then protonated during the workup to form the corresponding carboxylic acid.
Q: Are there greener alternatives to traditional solvents? A: Yes, research is ongoing into more environmentally friendly reaction conditions. Deep eutectic solvents and ionic liquids have been explored as alternative media for Friedel-Crafts acylations.[10] Some reactions can also be performed under solvent-free conditions, for example, using mechanochemistry (ball-milling).[12]
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 10. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 2,2-Dimethylbutanoic anhydride
Welcome to the technical support center for 2,2-Dimethylbutanoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this sterically hindered reagent. The information herein is structured to address common challenges and frequently asked questions, ensuring you can navigate the nuances of working with this compound effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
This compound is a sterically hindered acylating agent. Its reactivity is primarily dictated by the quaternary carbon atom adjacent to the carbonyl group. This steric bulk significantly influences its electrophilicity and the accessibility of the carbonyl carbons to nucleophiles.[1][2] Consequently, reactions with this compound are often slower compared to less hindered anhydrides like acetic anhydride.
The primary reaction of this compound is nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the formation of an acylated product and a molecule of 2,2-dimethylbutanoic acid as a byproduct. Common nucleophiles include alcohols (forming esters) and amines (forming amides).
Q2: What are the most common side reactions observed with this compound?
The most prevalent side reactions when using this compound are:
-
Incomplete Reaction: Due to the steric hindrance, reactions may not go to completion, leaving significant amounts of starting material. This is often the most common issue encountered.
-
Hydrolysis: Like all anhydrides, this compound is susceptible to hydrolysis, reacting with any ambient moisture to form two equivalents of 2,2-dimethylbutanoic acid.[3][4] This not only consumes the reagent but also introduces an acidic byproduct that can complicate purification.
-
Elimination Reactions: With sterically hindered bases and substrates, elimination reactions can sometimes compete with the desired substitution, particularly at elevated temperatures.[5][6][7][8][9]
Q3: How does the steric hindrance of this compound affect its use in synthesis?
The steric hindrance has several practical implications:
-
Slower Reaction Rates: The bulky 2,2-dimethylbutyl groups shield the electrophilic carbonyl carbons, slowing down the approach of nucleophiles.[1] This often necessitates longer reaction times, higher temperatures, or the use of catalysts.
-
Increased Selectivity: The steric bulk can sometimes be advantageous, leading to higher selectivity in reactions with molecules containing multiple nucleophilic sites. The anhydride may preferentially react with less sterically hindered nucleophiles.
-
Catalyst Requirement: To achieve reasonable reaction rates, a catalyst is often required. Common choices include 4-(dimethylamino)pyridine (DMAP), Lewis acids, or other specialized catalysts.[10]
II. Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
This is a frequent challenge due to the inherent low reactivity of the sterically hindered anhydride.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Activation | The electrophilicity of the carbonyl carbon is not sufficiently enhanced to overcome the steric barrier. | Increase Catalyst Loading or Use a More Potent Catalyst: For alcohol acylations, DMAP is a standard choice.[10] If DMAP is ineffective, consider stronger Lewis acids like scandium triflate or specialized catalysts. For amide formation, a stronger base might be necessary. |
| Low Reaction Temperature | The reaction may have a high activation energy that is not being overcome at the current temperature. | Increase Reaction Temperature: Cautiously increase the reaction temperature in increments. Monitor for the formation of degradation products or elimination side products. |
| Inappropriate Solvent | The solvent may not be optimal for the reaction, affecting solubility or the transition state energy. | Solvent Screening: If possible, screen a range of aprotic solvents with varying polarities (e.g., dichloromethane, acetonitrile, THF). |
| Sterically Hindered Nucleophile | If your nucleophile is also sterically hindered, the reaction will be exceptionally slow. | Employ a More Reactive Acylating Agent: If the reaction remains sluggish, consider converting the 2,2-dimethylbutanoic acid to the more reactive acyl chloride using a reagent like thionyl chloride.[11] |
Experimental Protocol: Catalytic Acylation of a Hindered Alcohol
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv).
-
Add this compound (1.2 - 1.5 equiv) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If no reaction is observed after several hours, gradually increase the temperature to reflux.
Problem 2: Presence of 2,2-Dimethylbutanoic Acid in the Product
This is typically due to hydrolysis of the anhydride.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Moisture Contamination | The anhydride has reacted with water present in the reagents, solvent, or glassware. | Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and fresh, high-purity reagents. Handle the anhydride under an inert atmosphere. |
| Incomplete Reaction | The 2,2-dimethylbutanoic acid is a byproduct of the desired acylation reaction. | Aqueous Workup: Perform a mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer. Be cautious, as a strong base could hydrolyze the desired ester product. |
Experimental Protocol: Aqueous Workup to Remove Acidic Byproducts
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
Problem 3: Formation of an Unknown Byproduct
While less common, other side reactions can occur.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Formation of a Mixed Anhydride | If another carboxylic acid is present in the reaction mixture, a mixed anhydride can form, leading to the incorporation of the wrong acyl group.[12][13][14][15] | Ensure Purity of Starting Materials: Use highly pure this compound and ensure no other carboxylic acids are present as contaminants. |
| Elimination | If the substrate has a suitable leaving group and the reaction conditions are forcing (high temperature, strong base), an elimination product may form.[5][6][7][8][9] | Milder Reaction Conditions: Reduce the reaction temperature and use a non-nucleophilic, sterically hindered base if a base is required. |
III. Visualization of Reaction Pathways
Diagram 1: General Acylation Reaction and Hydrolysis Side Reaction
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 4. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. elib.bsu.by [elib.bsu.by]
- 13. m.youtube.com [m.youtube.com]
- 14. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
preventing hydrolysis of 2,2-Dimethylbutanoic anhydride during reaction
Welcome to the technical support center for 2,2-Dimethylbutanoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this sterically hindered reagent during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a carboxylic anhydride used in organic synthesis, particularly for introducing the 2,2-dimethylbutanoyl group.[1] Like all anhydrides, it is susceptible to hydrolysis—a reaction with water that cleaves the anhydride into two molecules of the corresponding carboxylic acid (2,2-dimethylbutanoic acid).[2][3] This is a critical issue because it consumes the active reagent, reduces reaction yields, and introduces impurities that can complicate purification.[4]
Q2: How can I tell if my stock of this compound has hydrolyzed?
While fresh this compound should be a clear liquid or solid, visual inspection is often unreliable. The most definitive signs of hydrolysis are analytical. Using Infrared (IR) spectroscopy, the presence of a broad absorption band around 2500-3300 cm⁻¹ indicates the O-H stretch of the carboxylic acid byproduct. Proton NMR (¹H NMR) would show a characteristic broad singlet for the acidic proton. For quantitative assessment, Karl Fischer titration is the gold standard for accurately measuring water content in reagents and solvents.[5][6][7]
Q3: What are the ideal storage conditions for this reagent?
To ensure longevity and purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace moisture.[4] For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of any potential degradation.[4][8]
Q4: My reaction yield is low. Could anhydride hydrolysis be the cause?
Yes, this is a very common cause of low yields in acylation reactions.[9][10] If the anhydride has been consumed by reacting with trace water in your solvents, glassware, or other reagents, there will be less available to react with your substrate.[9][11] The presence of the carboxylic acid byproduct can also sometimes interfere with the reaction mechanism.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.
Symptom 1: Consistently Low or No Yield of Acylated Product
Probable Cause: Pervasive moisture contamination leading to premature and complete hydrolysis of the anhydride. Lewis acid catalysts used in reactions like Friedel-Crafts acylations are also highly sensitive to moisture and can be deactivated.[9]
Solutions & Protocols:
-
Rigorous Drying of Glassware and Reagents:
-
Glassware: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvents: Do not rely on commercially "anhydrous" solvents without verification or fresh drying. The water content can increase significantly after a bottle is opened.
-
Protocol: Solvent Purification via Distillation: For highly sensitive reactions, distill aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene from an appropriate drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF/Toluene) directly into the reaction flask under an inert atmosphere.
-
-
Substrates & Other Reagents: Ensure your starting materials are anhydrous. If necessary, dry them by methods such as azeotropic distillation with toluene or drying under high vacuum.
-
-
Establish and Maintain an Inert Atmosphere:
-
Moisture and oxygen from the air are significant sources of contamination.
-
Protocol: Inert Atmosphere Setup: Assemble your reaction apparatus and purge the entire system with a dry, inert gas like nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction by using a bubbler or a balloon. For additions, use gas-tight syringes and septa.
-
-
Quantify Water Content with Karl Fischer Titration:
Symptom 2: Presence of 2,2-Dimethylbutanoic Acid in Crude Product
Probable Cause: Partial hydrolysis of the anhydride either before or during the reaction, or during the aqueous workup phase.
Solutions & Protocols:
-
Optimize Order of Reagent Addition:
-
Principle: Minimize the time the anhydride is exposed to potentially wet conditions.
-
Protocol: In a rigorously dried and inerted flask, combine your substrate, solvent, and any catalysts. Stir this mixture to allow any scavengers to react with trace moisture. Add the this compound last, dropwise, via a dry syringe.
-
-
Control Reaction Temperature:
-
Principle: Hydrolysis, like most reactions, is temperature-dependent. Lowering the temperature can significantly reduce the rate of this unwanted side reaction.
-
Action: If your desired acylation reaction can proceed at a lower temperature, run the reaction in an ice bath (0°C) or a dry ice/acetone bath (-78°C).
-
-
Minimize Water Exposure During Workup:
-
Principle: Quenching the reaction with an aqueous solution will hydrolyze any remaining anhydride. While unavoidable, this step can be optimized.
-
Action: Perform the aqueous quench and subsequent extractions as quickly as possible. Use cold (0-5°C) solutions for washing to minimize the rate of hydrolysis of any desired acid-labile products.
-
Symptom 3: Reaction Fails with a Nucleophilic Base (e.g., Pyridine, Triethylamine)
Probable Cause: Base-catalyzed hydrolysis. While bases are often used to scavenge the carboxylic acid byproduct, if water is present, they can also catalyze the hydrolysis of the anhydride itself.[2][13][14]
Solutions & Protocols:
-
Use a Non-Nucleophilic, Sterically Hindered Base:
-
Principle: Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are too bulky to act as nucleophiles and attack the anhydride's carbonyl carbon, but they are effective acid scavengers.
-
Action: Substitute pyridine or triethylamine with an equivalent amount of a non-nucleophilic base. Ensure the base itself is anhydrous.
-
-
Rigorously Dry the Base:
-
Amines are notoriously hygroscopic. Purify liquid bases by distilling from a suitable drying agent (e.g., KOH or CaH₂) and store over activated molecular sieves.
-
Part 3: Data Summaries & Visual Guides
Table 1: Comparison of Common Solvent Drying Methods
| Drying Agent | Suitable Solvents | Mechanism | Key Considerations |
| Activated Molecular Sieves (3Å) | Most common solvents (THF, DCM, Acetonitrile) | Adsorption (traps water in pores) | Must be activated by heating under vacuum. 3Å pore size prevents co-adsorption of most solvents. |
| **Calcium Hydride (CaH₂) ** | Halogenated solvents (DCM), hydrocarbons, ethers | Chemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Fine powder can be difficult to filter. Not suitable for protic solvents. |
| Sodium/Benzophenone | Ethers (THF, Dioxane), hydrocarbons (Toluene) | Chemical reaction | Acts as its own indicator (deep blue/purple color indicates anhydrous conditions). Highly reactive; requires expert handling. |
| Potassium Hydroxide (KOH) | Amine bases (Pyridine, Triethylamine) | Chemical reaction | Effective for basic compounds. |
Diagrams
Diagram 1: The Hydrolysis Mechanism of this compound
This diagram illustrates the nucleophilic attack of water on the electrophilic carbonyl carbon of the anhydride, leading to the formation of two carboxylic acid molecules. This is the primary side reaction to be avoided.[2][15][16]
Caption: Mechanism of anhydride hydrolysis.
Diagram 2: Recommended Experimental Workflow for Anhydrous Acylation
This workflow provides a logical sequence of steps to minimize water contamination and prevent anhydride hydrolysis. Following this process is critical for achieving high reaction yields and product purity.
References
- 1. This compound | 29138-64-5 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. proprep.com [proprep.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. usbio.net [usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. metrohm.com [metrohm.com]
- 13. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Removal of 2,2-Dimethylbutanoic Acid Byproduct
Welcome to the technical support center for drug development professionals and researchers. This guide provides in-depth, field-proven insights into the effective removal of 2,2-dimethylbutanoic acid, a common byproduct in various organic syntheses. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, designed to address specific challenges encountered during your experiments.
Understanding the Challenge: Properties of 2,2-Dimethylbutanoic Acid
Before delving into purification strategies, it's crucial to understand the physicochemical properties of the byproduct . 2,2-Dimethylbutanoic acid is a branched-chain carboxylic acid.[1][2] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic pungent odor.[1][3] Its solubility in water is limited, but it is readily soluble in common organic solvents like ethanol, ether, and acetone.[1][3] These properties are fundamental to designing an effective separation strategy.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [1][4] |
| Molecular Weight | 116.16 g/mol | [2][4] |
| Boiling Point | 190 °C (estimated at 1 atm)[4], 94-96 °C at 5 mmHg[5][6][7][8] | |
| Melting Point | -14 °C | [5][8] |
| Density | 0.928 g/mL at 25 °C | [5][6][7][8] |
| pKa | ~5.03 | [3][5] |
| Solubility in Water | 16.72 g/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, isopropanol, ethyl acetate, acetone, THF, etc.[1][4] |
Frequently Asked Questions (FAQs)
Q1: My primary product is a neutral organic compound, and it's contaminated with 2,2-dimethylbutanoic acid. What is the most straightforward removal method?
A1: Acid-base extraction is the most direct and efficient method in this scenario. The underlying principle is the conversion of the acidic byproduct into a water-soluble salt, allowing for its separation from the neutral product which remains in the organic phase.[9][10][11]
Causality: Carboxylic acids, like 2,2-dimethylbutanoic acid, readily donate a proton in the presence of a base to form a carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral organic product will preferentially remain in the immiscible organic solvent.
Experimental Protocol: Acid-Base Extraction
Objective: To selectively remove 2,2-dimethylbutanoic acid from a solution containing a neutral organic compound.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution.
-
1 M Hydrochloric acid (HCl).
-
Separatory funnel.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Step-by-Step Methodology:
-
Dissolution: Ensure your crude product is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.
-
Basification: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Expert Insight: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without causing unwanted side reactions with sensitive functional groups in your primary product.[11][12] For less sensitive products, 1 M NaOH can be used for a more complete extraction.[13]
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially when using bicarbonate due to CO₂ evolution).
-
Separation: Allow the layers to fully separate. The aqueous layer (containing the sodium 2,2-dimethylbutanoate salt) is typically the bottom layer if using a chlorinated solvent, or the top layer with less dense solvents like ether. Drain the aqueous layer.
-
Repeat: To ensure complete removal, repeat the extraction with a fresh portion of the basic solution.[14] Combine the aqueous extracts.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[13] Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain your purified neutral product.
-
(Optional) Recovery of Byproduct: To recover the 2,2-dimethylbutanoic acid, cool the combined aqueous extracts in an ice bath and acidify with 1 M HCl until the solution is acidic to litmus paper (pH ~2).[9][15] The carboxylic acid will precipitate if its solubility is exceeded, or it can be extracted back into an organic solvent.[9][13][16]
Caption: Workflow for separating a neutral product from 2,2-dimethylbutanoic acid.
Q2: My desired product and the 2,2-dimethylbutanoic acid byproduct have very similar polarities, making chromatographic separation difficult. What alternative can I use?
A2: In cases where polarity differences are minimal, fractional distillation under reduced pressure (vacuum distillation) can be an effective technique, provided there is a sufficient difference in boiling points.
Causality: Fractional distillation separates components of a liquid mixture based on their different boiling points.[17][18] By heating the mixture, components with lower boiling points will vaporize more readily. A fractionating column provides a large surface area (through glass beads, rings, or indentations) for repeated cycles of vaporization and condensation, which enriches the vapor with the more volatile component as it rises.[19] Performing this under reduced pressure lowers the boiling points of the compounds, preventing potential thermal degradation.[16]
Given the estimated atmospheric boiling point of 2,2-dimethylbutanoic acid is around 190 °C[4], vacuum distillation is highly recommended to avoid decomposition.
Experimental Protocol: Vacuum Fractional Distillation
Objective: To separate 2,2-dimethylbutanoic acid from a product with a similar polarity but a different boiling point.
Materials:
-
Crude reaction mixture.
-
Round-bottom flask.
-
Fractionating column (e.g., Vigreux column).
-
Distillation head with thermometer adapter.
-
Condenser.
-
Receiving flask(s).
-
Vacuum source and gauge.
-
Heating mantle and stir bar/boiling chips.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in standard organic chemistry laboratory manuals. Ensure all glass joints are properly sealed for vacuum.
-
Charging the Flask: Add the crude mixture to the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin gently heating the mixture. The goal is to establish a slow, steady rate of distillation.
-
Equilibration: Observe the ring of condensate rising slowly up the fractionating column.[19] A slow ascent is crucial for achieving good separation through multiple theoretical plates.
-
Fraction Collection: Monitor the temperature at the distillation head. When the vapor of the first component reaches the thermometer, the temperature should hold steady as it condenses and is collected in the receiving flask.
-
Separation: Once the first component has distilled, the temperature may drop slightly before rising again as the next component begins to distill. Change the receiving flask to collect the different fractions. The fraction containing the 2,2-dimethylbutanoic acid will distill at 94-96 °C at a pressure of 5 mmHg.[5][6][7][8]
-
Completion: Stop the distillation before the distilling flask goes to dryness. Release the vacuum before turning off the cooling water to the condenser.
Q3: I have a solid product contaminated with liquid 2,2-dimethylbutanoic acid. Is there a method other than chromatography?
A3: Recrystallization is an excellent and often preferred method for purifying a solid product from a liquid impurity.
Causality: Recrystallization leverages differences in solubility. A suitable solvent is one in which your solid product is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[20] The liquid impurity, 2,2-dimethylbutanoic acid, should ideally remain in the solvent (the "mother liquor") upon cooling, allowing the purified crystals of your product to be isolated by filtration.[21][22]
Experimental Protocol: Recrystallization
Objective: To purify a solid product from liquid 2,2-dimethylbutanoic acid.
Materials:
-
Crude solid product.
-
A suitable recrystallization solvent.
-
Erlenmeyer flasks.
-
Hot plate.
-
Büchner or Hirsch funnel and filter flask.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your desired compound has high solubility when hot and low solubility when cold. The 2,2-dimethylbutanoic acid should remain soluble at cold temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[22]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[23]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[22][23]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurity.[14][23]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Emulsion forms during acid-base extraction. | High concentration of solutes; insufficient difference in density between layers; vigorous shaking. | 1. Add brine (saturated NaCl) to increase the ionic strength and density of the aqueous phase. 2. Allow the mixture to stand for a longer period. 3. Gently swirl instead of shaking vigorously. 4. Filter the entire mixture through a pad of Celite. |
| Low recovery of desired product after extraction. | 1. Incomplete extraction from the aqueous layer. 2. Product is partially soluble in the aqueous phase. 3. Product reacted with the base. | 1. Perform multiple extractions with smaller volumes of organic solvent.[14] 2. Use a more nonpolar extraction solvent. 3. Use a weaker base (e.g., NaHCO₃ instead of NaOH).[11][12] |
| Poor separation during fractional distillation. | 1. Distillation rate is too fast. 2. Insufficient number of theoretical plates in the column. 3. Boiling points are too close. | 1. Reduce the heating rate to ensure slow, steady distillation. 2. Use a longer or more efficient fractionating column. 3. Consider derivatization to increase boiling point differences or resort to preparative chromatography.[24] |
| Product "oils out" instead of crystallizing during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. | 1. Use a lower-boiling point solvent. 2. Try a two-solvent recrystallization system.[25] 3. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.[20] |
| Product is still impure after a single purification step. | A single purification technique may not be sufficient for high levels of purity. | Combine orthogonal purification methods. For example, perform an acid-base extraction first to remove the bulk of the carboxylic acid, followed by column chromatography or recrystallization for final polishing. |
References
- 1. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scent.vn [scent.vn]
- 5. chembk.com [chembk.com]
- 6. 2,2-二甲基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. vernier.com [vernier.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. savemyexams.com [savemyexams.com]
- 19. Purification [chem.rochester.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. researchgate.net [researchgate.net]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. reddit.com [reddit.com]
- 25. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Troubleshooting Byproduct Formation with Bulky Anhydrides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of sterically hindered (bulky) anhydrides in chemical synthesis. Our focus is on understanding and mitigating the formation of common byproducts to improve reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with bulky anhydrides.
Q1: My primary byproduct is the carboxylic acid corresponding to the anhydride. What is causing this?
The formation of excess carboxylic acid almost always points to the hydrolysis of your starting anhydride.[1] Anhydrides are highly susceptible to moisture, and bulky alkyl or aryl groups do not prevent this reaction. The issue is often exacerbated by slower reaction kinetics due to steric hindrance, which provides a longer timeframe for hydrolysis to occur.
-
Primary Cause: Trace amounts of water in your solvent, reagents, glassware, or the reaction atmosphere.
-
Solution: Implement rigorous anhydrous techniques. This includes oven- or flame-drying glassware, using anhydrous grade solvents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Q2: The reaction is very slow or stalls completely, leaving large amounts of unreacted starting material. Why?
This is a classic issue of steric hindrance. The bulky nature of the anhydride impedes its approach to the nucleophilic site on your substrate.[3] The activation energy for the reaction is higher compared to less hindered anhydrides, leading to significantly slower kinetics.
-
Primary Cause: The steric bulk of the anhydride and/or the substrate is preventing effective molecular collision for the reaction to proceed.
-
Solution: Consider increasing the reaction temperature moderately to provide more energy to overcome the activation barrier. Alternatively, employing a suitable catalyst or switching to a more reactive acylating agent may be necessary. For some applications, extended reaction times (24-48 hours) may be required.
Q3: I am observing multiple acylated products. How can I improve the selectivity?
The formation of multiple products can stem from a lack of chemoselectivity (e.g., N- vs. O-acylation) or poly-acylation on substrates with multiple nucleophilic sites.[1] Bulky anhydrides can sometimes alter the inherent selectivity of a substrate due to their steric influence.
-
Primary Cause: The substrate possesses multiple reactive sites with similar nucleophilicity.
-
Solution: To prevent poly-acylation, control the stoichiometry by adding the anhydride slowly and in a slight excess (e.g., 1.1 equivalents).[1] If chemoselectivity is the issue, protecting groups may be required to temporarily block less-desired reactive sites.[1]
Q4: What is the best general workup procedure to remove unreacted anhydride and the carboxylic acid byproduct?
A standard aqueous workup is highly effective for removing these acidic components.[1]
-
Step 1: Quench. Add a small amount of a protic solvent, like methanol, to the reaction mixture to convert any remaining anhydride into its corresponding carboxylic acid and methyl ester, which are easier to separate.[1]
-
Step 2: Dilute. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 3: Aqueous Wash. Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and extract the acidic carboxylic acid into the aqueous layer.[1] Repeat the wash if necessary.
-
Step 4: Brine Wash & Dry. Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low Yield with Carboxylic Acid as the Main Byproduct
This indicates that hydrolysis is outcompeting your desired acylation reaction.
Causality Analysis
The rate of hydrolysis is often faster than the sterically hindered acylation. Water, being a small and highly reactive nucleophile, can access the electrophilic carbonyl carbon of the bulky anhydride more easily than your larger substrate molecule.
Troubleshooting Workflow
Caption: Troubleshooting logic for dominant hydrolysis byproduct.
Recommended Solutions & Protocols
-
Ensure Anhydrous Conditions: This is the most critical first step.[2]
-
Protocol 1: Standard Anhydrous Reaction Setup
-
Dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Use a high-quality anhydrous solvent from a freshly opened bottle or one purified via a solvent system.
-
Ensure your anhydride is from a fresh bottle. Old anhydrides can absorb atmospheric moisture.[1]
-
Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a manifold or balloon.
-
Add reagents via syringe through rubber septa.
-
-
-
Use a Non-Nucleophilic Base: If your substrate requires deprotonation (e.g., an alcohol or amine), use a sterically hindered, non-nucleophilic base. Common amine bases like triethylamine can sometimes react with the anhydride.
Base pKa of Conjugate Acid Structure Key Advantage 2,6-Lutidine 6.7 Cyclic Amine Hindered, prevents acylation of the base itself. Proton-Sponge 12.1 Naphthalene Diamine Highly basic but extremely hindered and non-nucleophilic. DBU 13.5 Amidine Very strong, non-nucleophilic base suitable for deprotonating alcohols. -
Add a Catalyst: A catalyst can accelerate the desired reaction, allowing it to outcompete hydrolysis.
-
4-Dimethylaminopyridine (DMAP): Use at catalytic amounts (1-5 mol%). DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate with the anhydride, which then rapidly acylates the substrate.
-
Lewis Acids (e.g., Sc(OTf)₃, MgBr₂): These can coordinate to the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to attack by your substrate.
-
Problem 2: Reaction Stalls with Unreacted Starting Materials
This is a direct consequence of high activation energy due to steric repulsion.
Causality Analysis
For a reaction to occur, molecules must collide with the correct orientation and sufficient energy. Steric bulk from the anhydride and/or the substrate creates a physical barrier, making productive collisions rare and increasing the energy required for the transition state to form.[3]
Reaction Pathway Diagram
Caption: Energy profile showing how catalysis lowers the activation barrier.
Recommended Solutions & Protocols
-
Increase Reaction Temperature: Perform the reaction at a higher temperature to provide the necessary activation energy. Monitor carefully for byproduct formation, as higher temperatures can also accelerate decomposition or side reactions.[2] Start by increasing the temperature in 10-20°C increments.
-
Increase Reaction Time: For sterically demanding couplings, reactions may simply need more time to reach completion.[4] Monitor the reaction by TLC or LCMS every 12-24 hours.
-
Use a More Potent Activating Agent (for Carboxylic Acid Substrates): If you are trying to form an ester or amide from a carboxylic acid and are generating a mixed anhydride in situ, the choice of coupling reagent is critical. For sterically hindered couplings, phosphonium- or uronium-based reagents are often more effective than standard carbodiimides.[4]
-
Protocol 2: Difficult Coupling Using HATU
-
Under an inert atmosphere, dissolve the carboxylic acid substrate (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as DIPEA (2.0 equiv.) and stir for 5-10 minutes to pre-activate the acid.
-
Add the nucleophile (e.g., a hindered amine or alcohol, 1.2 equiv.).
-
Stir at room temperature and monitor the reaction progress. This method is highly effective for forming amides and esters under challenging steric conditions.
-
-
References
Technical Support Center: Workup Procedures for 2,2-Dimethylbutanoic Anhydride Reactions
Welcome to the technical support guide for handling reactions involving 2,2-Dimethylbutanoic Anhydride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into the workup process. As Senior Application Scientists, we understand that a successful reaction is only half the battle; a well-executed workup is critical for isolating your target molecule in high purity and yield.
Part 1: The Core Challenge: Managing the Byproduct
The central principle of any workup involving this compound is the effective removal of its hydrolysis product, 2,2-Dimethylbutanoic Acid. The anhydride is a reactive electrophile, and any exposure to water, including atmospheric moisture or aqueous reagents, will convert it into two equivalents of the corresponding carboxylic acid.
dot graph "Hydrolysis" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} caption { label = "Fig 1. Hydrolysis of the anhydride."; fontsize = 10; fontname = "Arial"; } enddot Caption: Fig 1. The primary side-reaction during workup is the hydrolysis of unreacted anhydride to its carboxylic acid.
This guide is structured to address the sequential stages of a typical workup, providing explanations and troubleshooting for each step.
Part 2: The General Workup Workflow
A robust workup procedure follows a logical sequence of quenching, extraction, washing, drying, and final purification. Each step is designed to remove specific impurities, primarily the unreacted anhydride and the resulting 2,2-Dimethylbutanoic Acid.
dot digraph "Workup_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Fig 2. A generalized workflow for anhydride reaction workups."; fontsize = 10; fontname = "Arial"; } enddot Caption: Fig 2. A generalized workflow for anhydride reaction workups.
Part 3: Quenching & Initial Extraction: FAQs and Troubleshooting
This initial step aims to neutralize any highly reactive species, primarily the unreacted this compound.
Q: What is the recommended procedure for quenching the reaction?
A: The safest and most common method is to slowly add the reaction mixture to a separate flask containing a stirred, cold (ice bath) aqueous solution. Alternatively, the aqueous solution can be added slowly to the reaction vessel. Never add water rapidly to the reaction mixture , as the hydrolysis of the anhydride is exothermic and can cause a dangerous increase in temperature and pressure.[1][2]
Q: Should I quench with just water, or an aqueous basic solution?
A: This depends on the stability of your product.
-
For base-stable products: Quenching directly into a cold, dilute basic solution (e.g., 5% NaHCO₃ or K₂CO₃) is highly efficient. This simultaneously hydrolyzes the anhydride and converts the resulting 2,2-Dimethylbutanoic Acid into its water-soluble carboxylate salt, streamlining the workup.
-
For base-sensitive products: Quench with cold water or a saturated ammonium chloride (NH₄Cl) solution first. This will hydrolyze the anhydride. You can then proceed with subsequent gentle washes with a mild base like NaHCO₃ to remove the acid.
Troubleshooting Q: My reaction mixture started smoking and bubbling vigorously upon adding the quench solution. What happened?
A: This indicates an uncontrolled exothermic reaction. The most likely cause is adding the quench solution too quickly to a concentrated reaction mixture with a large amount of unreacted anhydride. To prevent this, always cool the reaction mixture before quenching and add the aqueous solution slowly with efficient stirring, allowing the heat to dissipate.
Part 4: The Basic Wash: Isolating Your Product
The cornerstone of the workup is the removal of 2,2-Dimethylbutanoic Acid using an acid-base extraction. The carboxylic acid is protonated and soluble in the organic phase. By washing with a basic solution, the acid is deprotonated to its carboxylate salt, which is ionic and thus highly soluble in the aqueous phase.
dot digraph "Extraction_Chemistry" { graph [fontname="Arial", fontsize=10]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [style=invis];
} caption { label = "Fig 3. The principle of acid-base extraction."; fontsize = 10; fontname = "Arial"; } enddot Caption: Fig 3. The principle of acid-base extraction.
Q: Which basic solution is best for removing 2,2-Dimethylbutanoic Acid?
A: The choice of base depends on the acid sensitivity of your product and the scale of the reaction.
| Reagent | Strength | Pros | Cons |
| 5-10% NaHCO₃ (Sodium Bicarbonate) | Weak Base | Mild, safe for most functional groups. CO₂ evolution indicates acid neutralization. | Can cause significant foaming/pressure buildup. May require multiple washes. |
| 5-10% K₂CO₃ / Na₂CO₃ (Carbonate) | Moderate Base | Stronger than bicarbonate, more effective at deprotonation. | Can be too basic for sensitive products. Also produces CO₂. |
| 1-2M NaOH / KOH (Hydroxide) | Strong Base | Very effective at removing the acid. | High Risk! Can easily hydrolyze ester products or react with other functional groups. Generally not recommended unless the product is highly robust. |
Protocol: Standard Basic Wash Procedure
-
Transfer the quenched reaction mixture and organic solvent to a separatory funnel.
-
Add the chosen aqueous basic solution (e.g., saturated NaHCO₃ solution).
-
Stopper the funnel, invert, and immediately open the stopcock to vent the pressure from CO₂ evolution.
-
Shake gently, venting frequently. Once the pressure subsides, shake more vigorously for 30-60 seconds.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer.
-
Repeat the wash 1-2 more times. To confirm the removal of the acid, you can check the pH of the final aqueous wash; it should be basic (pH > 8).
Troubleshooting Q: A thick, white layer (emulsion) formed between the organic and aqueous phases and won't separate. What do I do?
A: Emulsions are common and can be resolved by:
-
Adding Brine: Wash the mixture with a saturated NaCl solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation.
-
Patience: Let the funnel stand for an extended period (15-30 minutes).
-
Filtration: Pass the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool.
-
Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.
Part 5: Final Workup and Purification
Q: Why is a final brine wash necessary?
A: After the basic washes, the organic layer is saturated with dissolved water. A final wash with brine (saturated aq. NaCl) helps to pull most of this dissolved water out of the organic phase, reducing the burden on your drying agent.
Q: Which drying agent should I use?
A: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are standard choices.
-
Na₂SO₄: High capacity but slow. It is a neutral salt.
-
MgSO₄: Fast and efficient, but slightly acidic. It is a fine powder that requires careful filtration to remove completely.
Q: My final product is still contaminated with 2,2-Dimethylbutanoic Acid. What went wrong?
A: This almost always indicates an insufficient basic wash. The washes may not have been vigorous enough, or not enough base was used to neutralize all the acid. Re-dissolve your crude product in a suitable solvent (e.g., ethyl acetate, ether) and repeat the basic wash procedure.
Q: What is the best method to purify the final product?
A: This is highly dependent on the physical properties of your product.
-
Flash Column Chromatography: The most versatile method for removing non-acidic impurities.
-
Distillation: Effective if your product is a liquid with a boiling point significantly different from any remaining impurities.[3] Be aware that the boiling point of 2,2-Dimethylbutanoic Acid is approximately 187°C, which may be close to your product's boiling point.[4]
Physical Properties for Purification Planning
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₁₂H₂₂O₃ | 214.30 | ~253 °C | The starting material/unreacted reagent. |
| 2,2-Dimethylbutanoic Acid | C₆H₁₂O₂ | 116.16 | ~187 °C | The primary byproduct to be removed.[4][5][6] |
References
- 1. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 2. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Dimethylbutanoic acid | CAS#:595-37-9 | Chemsrc [chemsrc.com]
- 5. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]
- 6. Butanoic acid, 2,2-dimethyl- [webbook.nist.gov]
Technical Support Center: 2,2-Dimethylbutanoic Anhydride Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylbutanoic Anhydride. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on its reaction kinetics. My approach is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
As with most chemical reactions, the rate of reaction for this compound increases with temperature. This relationship is typically described by the Arrhenius equation, which indicates that the rate constant has an exponential dependence on the absolute temperature.[1] A common rule of thumb is that the reaction rate can double for every 10°C increase in temperature, although the exact effect will depend on the specific activation energy of your reaction.
Q2: What are the primary risks of conducting a reaction with this compound at excessively high temperatures?
Elevated temperatures can lead to several undesirable outcomes:
-
Thermal Decomposition: Anhydrides can undergo thermal decomposition at high temperatures. For instance, studies on propanoic and 2-methylpropanoic anhydrides have shown they decompose to form the parent carboxylic acid and a ketene.[2] This not only consumes your starting material but also introduces impurities that can be difficult to remove.
-
Side Reactions: Increased thermal energy can overcome the activation energy barriers for alternative reaction pathways, leading to the formation of unwanted byproducts.
-
Reduced Selectivity: In reactions with multiple potential reaction sites, higher temperatures can lead to a loss of selectivity, resulting in a mixture of products.
-
Runaway Reactions: Many reactions involving anhydrides are exothermic.[1] At high temperatures, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous and uncontrolled increase in temperature and pressure, known as a runaway reaction.[3]
Q3: My reaction with this compound is sluggish. What are the consequences of the temperature being too low?
A reaction temperature that is too low will result in a significantly slower reaction rate. This can lead to:
-
Incomplete Conversion: The reaction may not proceed to completion within a practical timeframe, resulting in low yields of the desired product.
-
Poor Kinetics: The reaction may appear to have stalled, making it difficult to determine the endpoint.
-
Precipitation of Reagents: If the solubility of your reactants is temperature-dependent, a low temperature may cause them to precipitate out of the solution, effectively halting the reaction.
Q4: How can I determine the optimal temperature for my specific reaction with this compound?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition. A systematic approach is recommended:
-
Literature Review: While data for this compound is sparse, review literature for similar anhydrides or reactions to establish a starting temperature range.
-
Small-Scale Experiments: Conduct a series of small-scale experiments at different, controlled temperatures (e.g., in 5-10°C increments).
-
In-Process Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ Fourier-transform infrared spectroscopy (FTIR) to monitor the consumption of starting materials and the formation of the product and any byproducts.[4][5]
-
Data Analysis: Plot the yield and purity of your product as a function of temperature to identify the optimal range.
Q5: What are common side reactions at elevated temperatures when using this compound?
Besides thermal decomposition, a primary side reaction, especially in the presence of trace moisture, is hydrolysis. Anhydrides react with water to form two equivalents of the corresponding carboxylic acid, in this case, 2,2-Dimethylbutanoic acid.[6] This is often why reactions involving anhydrides are conducted under anhydrous conditions.
Troubleshooting Guide
Problem: Low or No Product Yield
Low product yield is a common issue that can often be traced back to temperature control.
Initial Diagnosis:
-
Was the reaction temperature too low, leading to incomplete conversion?
-
Was the reaction temperature too high, causing decomposition of the anhydride or product?
-
Did the presence of moisture at elevated temperatures lead to hydrolysis of the anhydride?
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Problem: Formation of Unexpected Byproducts
The appearance of extra spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of byproducts.
Initial Diagnosis:
-
High Temperature: As mentioned, high temperatures can promote side reactions. Compare the byproduct profile at different temperatures.
-
Reaction with Solvent: Could the anhydride be reacting with your solvent at the reaction temperature?
-
Moisture: The most common byproduct is the carboxylic acid from hydrolysis.
Corrective Actions:
-
Lower the Temperature: Reduce the reaction temperature in 5-10°C increments and monitor the impact on byproduct formation.
-
Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.
-
Solvent Selection: Choose an inert solvent that is stable at your desired reaction temperature.
Problem: Reaction is Too Fast and Difficult to Control
An overly vigorous or exothermic reaction can be dangerous and lead to poor results.
Initial Diagnosis:
-
The initial reaction temperature is too high.
-
The rate of addition of a reagent is too fast.
Corrective Actions:
-
Lower the Initial Temperature: Start the reaction at a lower temperature (e.g., 0°C or even -78°C) and allow it to slowly warm to the desired reaction temperature.
-
Control Reagent Addition: If one reagent is being added to another, add it slowly and portion-wise, or use a syringe pump for a controlled addition rate. This allows for better management of the heat generated.
Experimental Protocols
Protocol: Determining Optimal Reaction Temperature
This protocol provides a general framework for optimizing the temperature of a reaction between this compound and a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous solvent
-
Reaction vessels with temperature control (e.g., jacketed reactor, oil bath with digital controller)
-
Stirring apparatus
-
Inert gas supply (Nitrogen or Argon)
-
Analytical tools (TLC plates, HPLC, etc.)
Procedure:
-
Setup: In parallel, set up three identical reaction vessels, each equipped with a stirrer and under an inert atmosphere.
-
Temperature Control: Set the temperature of each vessel to a different value, for example:
-
Reaction A: 25°C (Room Temperature)
-
Reaction B: 40°C
-
Reaction C: 55°C
-
-
Reagent Addition:
-
Dissolve the nucleophile (Nu-H) in the anhydrous solvent in each reaction vessel and allow the temperature to equilibrate.
-
In a separate flask, prepare a stock solution of this compound in the anhydrous solvent.
-
Add an equimolar amount of the anhydride solution to each reaction vessel simultaneously.
-
-
Monitoring:
-
At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction.
-
Quench the reaction in the aliquot (e.g., with a small amount of water or a suitable quenching agent).
-
Analyze each aliquot by TLC or HPLC to determine the extent of conversion and the formation of any byproducts.
-
-
Analysis:
-
Compare the reaction progress at each temperature.
-
Identify the temperature that provides the best balance of reaction rate and purity.
-
Based on the results, you can perform further experiments to narrow down the optimal temperature range.
-
| Temperature (°C) | Reaction Rate (Qualitative) | Product Purity (Qualitative) | Notes |
| 25 | Slow | High | May require extended reaction times. |
| 40 | Moderate | High | Good starting point for optimization. |
| 55 | Fast | Moderate to Low | Increased risk of byproduct formation. |
Reaction Mechanism and Temperature Effects
The primary reaction of this compound is a nucleophilic acyl substitution. Temperature influences the rate of each step in this mechanism.
Caption: General reaction mechanism and competing side reactions.
References
- 1. longdom.org [longdom.org]
- 2. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Kinetics Development with Response Surface Methodology Part 1: Acetic Anhydride-Methanol Reaction [iomosaic.com]
- 4. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in 2,2-Dimethylbutanoic Anhydride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalytic reactions involving 2,2-Dimethylbutanoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing catalyst poisoning. Our goal is to move beyond simple procedural steps to explain the underlying causality, ensuring your experimental protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound and related acylation reactions.
Q1: My reaction rate has dropped significantly after a few runs with a recycled catalyst. Is this definitely catalyst poisoning?
A1: A drop in reaction rate is a primary symptom of catalyst deactivation, but poisoning is just one of several potential causes.[1] Deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[2] Besides poisoning (chemical deactivation from impurities), you should also consider:
-
Fouling or Coking: The physical deposition of carbonaceous materials on the catalyst surface, blocking active sites.[3]
-
Thermal Degradation (Sintering): Exposure to high temperatures can cause the catalyst's active metal particles to agglomerate, reducing the active surface area.[3]
-
Leaching: The gradual loss of the active catalytic species from its support into the reaction medium.
A systematic diagnosis is required to confirm poisoning.
Q2: What are the most likely catalyst poisons in my this compound synthesis?
A2: The most likely poisons depend on your specific catalytic system (e.g., solid acid, supported metal) and the purity of your feedstock. Common culprits include:
-
Sulfur Compounds: Often present in trace amounts in starting materials or solvents, sulfur is a notorious poison for metal catalysts like Palladium (Pd) or Nickel (Ni).[4][5]
-
Nitrogen Compounds: Amines, amides, or other nitrogen-containing molecules can neutralize active sites on solid acid catalysts (like zeolites or Amberlyst-15) or bind strongly to metal catalysts.[2][6]
-
Water: Can hydrolyze the anhydride product and may poison certain sensitive catalysts, such as Ziegler-Natta systems.[7] For solid acid catalysts, excess water can also hinder activity.
-
Halides: Halide ions (Cl⁻, Br⁻, I⁻) from starting materials (e.g., acyl chlorides) or impurities can strongly adsorb onto metal surfaces, altering their electronic properties and activity.[7][8]
-
Heavy Metals: Contaminants like lead, arsenic, or mercury in reagents can irreversibly deactivate catalysts by forming alloys or stable complexes.[4]
Q3: My product selectivity has changed, and I'm seeing more byproducts. Could a poison be the cause?
A3: Yes, this is a classic indicator of selective poisoning. A poison may not deactivate all types of active sites on a catalyst uniformly. By preferentially blocking the sites responsible for the main reaction pathway, it can allow secondary, less favorable reactions to become more prominent.[7] This phenomenon is sometimes exploited intentionally to improve selectivity (e.g., Lindlar's catalyst), but in your case, it is an undesirable side effect.[7][9]
Q4: How can I prevent catalyst poisoning before it occurs?
A4: Proactive prevention is the most effective strategy. Key measures include:
-
Feedstock Purification: Ensure all reactants (2,2-dimethylbutanoic acid, co-reagents), solvents, and inert gases are of the highest possible purity to eliminate potential poisons at the source.[4][5]
-
Use of Guard Beds: Implement a small, sacrificial bed of catalyst or adsorbent material upstream of your main reactor to capture and remove poisons before they can reach and deactivate the primary catalyst bed.
-
Strict Process Control: Maintain optimal and consistent reaction temperatures to avoid thermal degradation, which can exacerbate poisoning effects. Ensure a truly inert atmosphere to exclude oxygen and moisture where necessary.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation, organized by observable symptoms.
Symptom: Gradual or Rapid Loss of Catalytic Activity
A decline in the conversion rate is the most direct sign that your catalyst is no longer performing optimally. The troubleshooting workflow below will help you diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Potential Cause Analysis & Corrective Actions
1. Chemical Poisoning
This occurs when molecules chemically bond to the catalyst's active sites, blocking them from reactants.[7] The bond is often strong (chemisorption), leading to deactivation that can be either reversible or irreversible.[2][10]
Table 1: Common Poisons in Anhydride Synthesis and Their Effects
| Poison Class | Common Sources | Affected Catalysts | Mechanism of Action & Causality |
| Sulfur Compounds (H₂S, thiols, SO₂) | Impurities in feedstocks (e.g., derived from petroleum), contaminated solvents.[4] | Metal Catalysts (e.g., Pd, Pt, Ni, Rh) | Strong chemisorption onto metal surfaces forms stable metal sulfides, which are catalytically inactive. This alters the electronic structure of the metal and physically blocks sites.[11][12] |
| Nitrogen Compounds (NH₃, amines, pyridines) | Impurities in reactants, additives, or certain solvents (e.g., acetonitrile). | Solid Acid Catalysts (Zeolites, Amberlyst-15), Metal Catalysts | Basic nitrogen compounds neutralize Brønsted acid sites on solid acids. On metals, they act as Lewis bases, adsorbing strongly to active sites and competing with reactants.[2][6] |
| Halides (Cl⁻, Br⁻) | Residual starting materials (e.g., acyl chlorides), impurities. | Metal Catalysts , some Lewis Acids | Halide ions adsorb strongly to metal surfaces, modifying the catalyst's electronic properties and potentially causing restructuring of the active sites.[7][8] |
| Water / Oxygen | Leaks in the reactor system, insufficiently dried solvents or reactants. | Ziegler-Natta Catalysts , Metal Catalysts (at high temps) | Water can hydrolyze the anhydride. Oxygen can cause irreversible oxidation of the active metal phase, forming less active metal oxides.[1][7] |
| Carbon Monoxide (CO) | Byproduct of decomposition (especially from formic anhydride precursors), impure gas feeds.[13] | Metal Catalysts (especially Pd, Pt, Rh) | CO is a strong ligand that competitively adsorbs on metal sites, blocking them from the intended reactants.[7][10] |
2. Fouling and Coking
Fouling is the physical blockage of active sites and pores by deposits. In reactions with organic molecules, this is often "coking," where carbonaceous residues are formed from the decomposition of reactants or products at high temperatures.[3]
-
Diagnosis: Coking can often be confirmed by a visual inspection (catalyst appears black) and quantified by Thermogravimetric Analysis (TGA) of the spent catalyst.
-
Solution: Coking is often reversible through controlled thermal regeneration, where the carbon deposits are burned off in a stream of diluted air or oxygen.[14] To prevent recurrence, consider lowering the reaction temperature or pressure.
Section 3: Catalyst Regeneration Protocols
Regeneration can restore catalyst activity, reducing costs and waste. The correct method depends on both the catalyst type and the deactivation mechanism.[15]
Protocol 3.1: Regeneration of a Solid Acid Catalyst (e.g., Amberlyst-15)
This protocol is designed to remove adsorbed organic impurities and reactivate neutralized acid sites.[16]
-
Solvent Wash: Place the spent catalyst in a flask and wash it thoroughly with a non-reactive solvent (e.g., acetone or isopropanol) to remove loosely bound organic residues. Stir for 30-60 minutes, then decant or filter. Repeat 2-3 times.
-
Acid Reactivation: Prepare a 3-7% solution of hydrochloric acid (HCl) in deionized water. Submerge the solvent-washed catalyst in the HCl solution and stir gently for 1-2 hours at room temperature. This process reprotonates the sulfonic acid sites.[16]
-
Rinsing: Filter the catalyst and wash it repeatedly with deionized water until the washings are neutral (test with pH paper). This is critical to remove all residual HCl.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a temperature below its maximum operating limit (typically 60-80°C for resin catalysts) until a constant weight is achieved.
Protocol 3.2: Reductive Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol is for metal catalysts poisoned by sulfur, which forms sulfates or sulfides on the surface. The goal is to reduce these species to volatile compounds like H₂S or SO₂.[12]
CAUTION: This procedure involves flammable hydrogen gas and the release of toxic H₂S or SO₂. It must be performed in a well-ventilated fume hood with appropriate safety monitoring and gas scrubbing.
-
Inert Purge: Place the spent catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen, Argon) for 30-60 minutes at room temperature to remove air.
-
Ramping: While maintaining the inert gas flow, slowly heat the furnace to a regeneration temperature, typically between 450°C and 550°C. The exact temperature is critical; too low will be ineffective, while too high can cause sintering.[17]
-
Reductive Treatment: Once at the target temperature, switch the gas feed from pure inert gas to a diluted hydrogen stream (e.g., 5% H₂ in N₂). The hydrogen will reduce the metal sulfates/sulfides.[12]
-
Hold and Monitor: Hold at this temperature for 2-4 hours. Monitor the off-gas for the presence of H₂S or SO₂ using appropriate sensors or scrubbers. The regeneration is complete when their evolution ceases.
-
Cool Down: Switch the gas feed back to pure inert gas and allow the catalyst to cool down to room temperature before removal.
Section 4: Visualization of Poisoning Mechanisms
Understanding how poisons interact with a catalyst is key to effective prevention.
Caption: Conceptual models of different catalyst poisoning mechanisms.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 15. chemistryjournal.net [chemistryjournal.net]
- 16. benchchem.com [benchchem.com]
- 17. erepo.uef.fi [erepo.uef.fi]
Navigating the Scale-Up of 2,2-Dimethylbutanoic Anhydride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for challenges in scaling up reactions with 2,2-Dimethylbutanoic Anhydride. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of transitioning your small-scale successes to larger, industrial production. We will explore the nuanced challenges posed by this sterically hindered acylating agent and provide a structured approach to troubleshooting common issues, ensuring the integrity and efficiency of your process.
Part 1: Understanding the Core Challenges
The scale-up of reactions involving this compound presents a unique set of obstacles primarily stemming from its bulky 2,2-dimethylbutyl group. This steric hindrance significantly influences reaction kinetics, mass and heat transfer, and purification processes. A thorough understanding of these underlying principles is paramount for a successful and safe scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The primary challenges can be categorized into three main areas:
-
Reduced Reactivity and Slower Kinetics: The bulky 2,2-dimethylbutyl group sterically hinders the approach of nucleophiles to the electrophilic carbonyl centers. This can lead to significantly slower reaction rates compared to less hindered anhydrides, necessitating longer reaction times or more forcing conditions at scale.[1]
-
Mass and Heat Transfer Limitations: As the reaction volume increases, the surface-area-to-volume ratio decreases, making efficient mixing and heat removal more challenging.[2][3] This is exacerbated by the potential for increased viscosity of the reaction mixture, which can create localized "hot spots" and non-uniform reaction progress.[4][5]
-
Purification and Byproduct Removal: The physical properties of this compound and its corresponding carboxylic acid byproduct can complicate purification on a large scale. Their relatively high boiling points and potential for azeotrope formation may require specialized distillation techniques.[6][7][8]
Q2: What are the main safety concerns associated with the large-scale use of this compound?
A2: Key safety concerns include:
-
Corrosivity and Moisture Sensitivity: Like other acid anhydrides, this compound is corrosive and reacts with moisture to form 2,2-Dimethylbutanoic acid. This hydrolysis is exothermic and can lead to pressure buildup in sealed vessels.[9] All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere.
-
Handling and Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[9] Adequate ventilation and the use of a fume hood are essential to avoid inhalation of vapors.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low conversion of starting material even after extended reaction times.
-
Inconsistent reaction profiles between batches.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Mixing/Mass Transfer Limitations | The bulky nature of the anhydride can lead to a viscous reaction mixture, creating "dead zones" in the reactor where reactants are not adequately mixed. This is a common issue when scaling up, as mixing efficiency does not always scale linearly with volume.[2][5] | 1. Optimize Agitation: Increase the agitator speed and/or use a higher efficiency impeller designed for viscous media. 2. Consider Baffles: Ensure the reactor is properly baffled to improve top-to-bottom mixing and prevent vortex formation. 3. Solvent Selection: Use a solvent that effectively dissolves all reactants and products to maintain a lower viscosity throughout the reaction. 4. Computational Fluid Dynamics (CFD) Modeling: For complex systems, CFD can be used to model the fluid dynamics within the reactor and optimize mixer design and operating parameters.[10][11][12][13] |
| Inadequate Temperature Control | The slower kinetics may tempt operators to increase the reaction temperature. However, poor heat transfer in a large reactor can lead to localized overheating, causing side reactions or decomposition, while other parts of the reactor remain too cool for the reaction to proceed efficiently.[2] | 1. Jacketed Reactor with Efficient Heat Transfer Fluid: Ensure the reactor has adequate heat transfer surface area and that the heating/cooling fluid has a high heat capacity and is circulated at a sufficient rate. 2. Controlled Addition: For highly exothermic reactions, consider adding one of the reactants slowly to control the rate of heat generation. 3. Reaction Calorimetry: Perform reaction calorimetry studies at the lab scale to accurately determine the heat of reaction and the rate of heat evolution. This data is critical for safe and effective thermal management at scale.[14][15] |
| Catalyst Deactivation or Insufficient Loading | If a catalyst is used (e.g., in Friedel-Crafts acylations), it may be deactivated by impurities or insufficient loading for the larger scale. | 1. Ensure Anhydrous Conditions: Moisture can deactivate many Lewis acid catalysts.[11] 2. Increase Catalyst Loading: The optimal catalyst loading may be higher at a larger scale to compensate for any minor impurities or slower diffusion rates. 3. Catalyst Screening: Re-evaluate the choice of catalyst at the pilot scale to ensure it is robust enough for the process. |
Issue 2: Byproduct Formation and Purification Challenges
Symptoms:
-
Presence of significant impurities in the crude product.
-
Difficulty in separating the desired product from unreacted starting materials and byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of the Anhydride | Exposure to moisture, either from the atmosphere or residual water in the reactor or reagents, will lead to the formation of 2,2-Dimethylbutanoic acid. | 1. Strict Anhydrous Conditions: Implement rigorous procedures for drying all glassware, solvents, and reagents. Operate under a dry inert atmosphere (e.g., nitrogen or argon). 2. Moisture Scavengers: In sensitive reactions, consider the use of a moisture scavenger. |
| Side Reactions at Higher Temperatures | Increased temperatures used to accelerate the reaction can promote side reactions, such as decomposition or reactions with the solvent. | 1. Optimize Temperature Profile: Determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. 2. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the formation of byproducts and stop the reaction at the optimal point. |
| Inefficient Purification | The similar boiling points of this compound and its corresponding acid can make separation by simple distillation difficult. | 1. Fractional Distillation under Vacuum: Utilize a high-efficiency distillation column under reduced pressure to lower the boiling points and improve separation.[8] 2. Azeotropic Distillation: Investigate the use of an entrainer to form an azeotrope with one of the components, facilitating its removal. 3. Crystallization: If the product is a solid, crystallization can be an effective purification method. 4. Chemical Treatment: In some cases, impurities can be removed by chemical treatment prior to distillation. For example, washing with a mild aqueous base can remove the carboxylic acid byproduct. |
Part 3: Experimental Protocols & Visualization
Protocol: Scale-Up of a Generic Acylation Reaction
This protocol outlines a general workflow for scaling up an acylation reaction using this compound. Note: This is a template and must be adapted to the specific chemistry of your reaction.
1. Laboratory-Scale Optimization (100 mL - 1 L)
- Objective: Establish robust reaction conditions.
- Procedure:
- Carefully dry all glassware in an oven and assemble under a nitrogen atmosphere.
- Charge the reactor with the substrate and an anhydrous solvent.
- If applicable, add the catalyst.
- Slowly add this compound (typically 1.0-1.2 equivalents) to the reaction mixture, monitoring the internal temperature.
- Heat the reaction to the predetermined optimal temperature.
- Monitor the reaction progress by TLC, GC, or HPLC.
- Upon completion, quench the reaction (e.g., with a mild aqueous base).
- Perform a standard work-up and purify the product.
- Characterize the product and determine the yield and purity.
2. Pilot-Scale Trial (5 L - 50 L)
- Objective: Identify and address scale-dependent issues.
- Procedure:
- Perform a thorough safety review and hazard analysis.
- Ensure the pilot plant reactor is clean, dry, and inerted.
- Scale the quantities of all reagents and solvents linearly from the optimized lab-scale reaction.
- Pay close attention to the rate of addition of the anhydride and the reactor's ability to dissipate the heat of reaction.
- Monitor the reaction closely, taking samples for in-process control analysis.
- Note any differences in reaction time, exotherm, or impurity profile compared to the lab scale.
- Adapt the work-up and purification procedures for the larger volume.
3. Production-Scale Campaign ( > 50 L)
- Objective: Implement a validated and efficient manufacturing process.
- Procedure:
- Develop a comprehensive Standard Operating Procedure (SOP) based on the successful pilot-scale trial.
- Implement all necessary process safety management (PSM) protocols.
- Execute the production campaign, closely following the SOP.
- Maintain detailed batch records.
Diagrams
Caption: A typical workflow for scaling up a chemical reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fauske.com [fauske.com]
- 3. reddit.com [reddit.com]
- 4. hasler-gp.com [hasler-gp.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. US2134531A - Purification of maleic anhydride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.nl [fishersci.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Development of the CFD model to the high viscosity fluid mixing modeling | Open Peer Review Project [openreviewhub.org]
- 14. icheme.org [icheme.org]
- 15. helgroup.com [helgroup.com]
Technical Support Center: Monitoring 2,2-Dimethylbutanoic Anhydride Reactions by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2,2-Dimethylbutanoic anhydride. Here, we address common challenges and frequently asked questions to ensure reliable and accurate reaction tracking.
The Science Behind the Separation
Monitoring the conversion of a carboxylic acid to its anhydride via TLC relies on the polarity difference between the starting material and the product. The carboxylic acid, with its capacity for hydrogen bonding, is significantly more polar than the resulting anhydride.[1] In a normal-phase TLC system (e.g., silica gel), the more polar carboxylic acid will have a stronger affinity for the stationary phase and thus a lower Retention Factor (Rf), appearing closer to the baseline. Conversely, the less polar this compound will travel further up the plate, exhibiting a higher Rf value.[1] The progress of the reaction is monitored by the disappearance of the starting carboxylic acid spot and the appearance of the product anhydride spot.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter during your TLC analysis.
Problem 1: My spots are streaking.
Streaking is a common issue, especially with carboxylic acids, and can obscure the separation between the starting material and the product.[1][2][3]
-
Cause A: Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3][4]
-
Solution: Dilute your reaction mixture sample before spotting it onto the plate.
-
-
Cause B: Strong Interaction with Silica: The acidic nature of the carboxylic acid can lead to strong interactions with the acidic silica gel stationary phase, causing the spot to streak.[1][3]
-
Cause C: Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too large and diffuse, leading to streaking.[1]
-
Solution: Use a volatile and less polar solvent to dissolve your sample for spotting.
-
Problem 2: My spots are not moving from the baseline (low Rf) or are running with the solvent front (high Rf).
This indicates that the polarity of your mobile phase is not optimized for the separation.[1][6]
-
Cause A: Mobile Phase is Not Polar Enough (Low Rf): The spots remain at the baseline because the eluent does not have sufficient strength to move the analytes up the plate.[1][6]
-
Solution: Increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1]
-
-
Cause B: Mobile Phase is Too Polar (High Rf): The spots travel with the solvent front because the eluent is too strong, and the analytes have little interaction with the stationary phase.[1][6]
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1]
-
Problem 3: I can't see any spots on my TLC plate after development.
This compound and its corresponding carboxylic acid are not expected to be strongly UV-active, as they lack a suitable chromophore.[7][8] Therefore, visualization under a UV lamp will likely be ineffective.
-
Cause A: Lack of UV Activity: The compounds do not absorb UV light and will not appear as dark spots on a fluorescent TLC plate.[7][8]
-
Solution: Use a chemical staining method for visualization.
-
-
Cause B: Sample is Too Dilute: The concentration of the analyte on the plate is below the detection limit of the visualization method.[1][4][6]
-
Cause C: Volatility of the Compound: Although less likely for these specific compounds under normal conditions, highly volatile substances can evaporate from the TLC plate before or during visualization.[7]
-
Solution: Proceed with visualization promptly after developing the TLC plate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the TLC of this compound and its carboxylic acid?
A good starting point for separating a carboxylic acid and its less polar anhydride is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 7:3 or 4:6 hexane:ethyl acetate.[9] You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.7.[10]
Q2: How do I prepare and apply a co-spot?
A co-spot is a crucial control to confirm the identity of the spots on your TLC plate.[11]
-
Preparation: On the baseline of your TLC plate, you will have three lanes:
-
Starting Material (SM): A spot of the pure 2,2-Dimethylbutanoic acid.
-
Reaction Mixture (RXN): A spot of your ongoing reaction.
-
Co-spot (CO): A spot where you first apply the starting material, and then, on top of that same spot, apply the reaction mixture.
-
-
Interpretation: After developing the plate, the co-spot lane will help you definitively identify the starting material spot within the reaction mixture lane. If the reaction is proceeding, you will see the starting material spot in the "SM" and "CO" lanes, and a new, higher Rf spot (the anhydride) in the "RXN" lane.
Q3: What are the best visualization stains for carboxylic acids and anhydrides?
Since these compounds are not UV-active, a chemical stain is necessary. Here are some effective options:
| Stain | Preparation | Visualization | Comments |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12] | Compounds that can be oxidized will appear as yellow-brown spots on a purple background. Gentle heating may be required.[8] | This is a very general and effective stain for most organic compounds.[7] |
| p-Anisaldehyde | Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. | After dipping or spraying, heat the plate. Different compounds can produce a range of colors. | A versatile stain that can give different colored spots for different functional groups, aiding in identification.[11] |
| Bromocresol Green | Dissolve 0.04g of bromocresol green in 100mL of absolute ethanol and add 0.1 M NaOH dropwise until the solution turns blue.[13] | Carboxylic acids will appear as yellow spots on a blue background. | This stain is specific for acidic compounds and does not require heating.[13] |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. | Place the developed TLC plate in the chamber. Organic compounds will absorb the iodine vapor and appear as brown spots.[8][13] | This is a simple and non-destructive method, but the spots will fade over time.[13] |
Q4: My reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO). How can I prevent this from interfering with my TLC?
High-boiling point solvents can streak up the entire TLC plate, obscuring the results.
-
Solution: After spotting your reaction mixture on the plate, place the TLC plate under a high vacuum for a few minutes before developing it.[11] This will help to evaporate the high-boiling solvent from the origin.
Q5: What should I do if my starting material and product have very similar Rf values?
If the Rf values are too close to resolve, you need to alter the selectivity of your chromatographic system.
-
Solution A: Change the Mobile Phase Composition: Try a different solvent system. For example, instead of hexane/ethyl acetate, you could try dichloromethane/methanol or toluene/ethyl acetate.[9][11] Even small changes can sometimes significantly impact the separation.
-
Solution B: Try a Different Stationary Phase: While less common for routine monitoring, if you consistently have trouble with separation on silica gel, you could consider using alumina or reverse-phase TLC plates.[6]
Experimental Workflows
Standard TLC Protocol
A step-by-step methodology for monitoring your reaction:
-
Prepare the TLC Chamber: Line the inside of a beaker or a dedicated TLC tank with filter paper. Pour in your chosen mobile phase to a depth of about 0.5 cm, ensuring it is below the origin line of the TLC plate. Cover the chamber and allow it to saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark the positions for your sample lanes (e.g., SM, RXN, CO).
-
Spot the Plate: Use a capillary tube to apply small spots of your starting material, reaction mixture, and co-spot to their respective marks on the origin line.
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots using an appropriate stain.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chembam.com [chembam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. TLC stains [reachdevices.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Technical Support Center: Improving Selectivity in 2,2-Dimethylbutanoic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions with 2,2-dimethylbutanoic anhydride, commonly referred to as pivalic anhydride. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven protocols to help you enhance selectivity and achieve your desired synthetic outcomes. As Senior Application Scientists, we understand the nuances of working with sterically demanding reagents and have curated this guide to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often chosen as an acylating agent?
A1: this compound is favored for introducing the pivaloyl (Piv) group, a bulky and highly stable protecting group for alcohols, amines, and thiols.[1][2] Its steric bulk provides excellent stability across a wide range of reaction conditions, including acidic and basic environments, making it valuable in complex, multi-step syntheses.[2][3]
Q2: What is the primary challenge when using this compound?
A2: The principal challenge is overcoming the steric hindrance of the bulky tert-butyl group.[4][5] This can lead to slow reaction rates, incomplete conversions, or a lack of reactivity with sterically hindered substrates.[4][6] Achieving high selectivity, especially in molecules with multiple reactive sites, requires careful optimization of reaction conditions.
Q3: What are the most common catalysts used to promote acylation with this compound?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylating alcohols and amines with pivalic anhydride.[7][8][9] Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), are also powerful catalysts that can activate the anhydride, even for acylating sterically demanding alcohols.[10][11]
Q4: Can this compound be used for selective acylation of a primary alcohol in the presence of a secondary alcohol?
A4: Yes, the steric bulk of this compound can be exploited to achieve chemoselectivity. It will preferentially react with a less sterically hindered primary alcohol over a more hindered secondary alcohol.[4][10] This selectivity can be further enhanced by careful control of temperature and catalyst loading.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Pivaloylated Product
Potential Cause 1.1: Insufficient Reactivity Due to Steric Hindrance
The substrate or the target functional group may be too sterically encumbered for the bulky anhydride to approach effectively.[4][5]
-
Solution:
-
Increase Catalyst Loading: For DMAP-catalyzed reactions, increasing the catalyst loading (e.g., from 0.1 mol% to 5-10 mol%) can accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[8][12]
-
Employ a Stronger Lewis Acid: If using a Lewis acid catalyst, switch to a more potent one. For instance, Bi(OTf)₃ has been shown to be highly effective in activating pivalic anhydride for the acylation of even tertiary alcohols.[11]
-
Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely for the formation of side products.
-
Potential Cause 1.2: Inadequate Catalyst Activity
The chosen catalyst may not be sufficiently active under the reaction conditions.
-
Solution:
-
DMAP·HCl as a Recyclable Alternative: Consider using 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable and robust catalyst for acylating inert alcohols.[13]
-
Solvent-Free Conditions: For some substrates, running the reaction neat (solvent-free) can increase the effective concentration of reactants and accelerate the reaction.[10][14]
-
Decision-Making Workflow for Low Yield
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Bulky Acyl Protecting Groups: 2,2-Dimethylbutanoic Anhydride vs. Pivaloyl Chloride
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. For the protection of alcohols, sterically hindered acyl groups offer a robust shield against a wide range of reaction conditions. Among these, the pivaloyl (Piv) group, derived from pivalic acid (2,2-dimethylpropanoic acid), has long been a staple in the synthetic chemist's toolbox. However, its close relative, the 2,2-dimethylbutanoyl group, offers a subtly different steric and electronic profile that warrants a detailed comparison. This guide provides an in-depth analysis of two common reagents used to install these bulky protecting groups: 2,2-dimethylbutanoic anhydride and pivaloyl chloride, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Physicochemical Properties
While both reagents serve to introduce a sterically demanding acyl group, their inherent chemical nature as an anhydride versus an acyl chloride dictates significant differences in their reactivity, handling, and byproduct profiles. Pivaloyl chloride is a highly reactive acylating agent, often leading to faster reaction times.[1] Conversely, this compound, similar to pivalic anhydride, is a more moderate acylating agent, which can be advantageous for sensitive substrates.[1]
| Feature | This compound | Pivaloyl Chloride |
| IUPAC Name | 2,2-dimethylbutanoyl 2,2-dimethylbutanoate | 2,2-dimethylpropanoyl chloride |
| Molecular Formula | C₁₂H₂₂O₃[2][3] | C₅H₉ClO[1] |
| Molecular Weight | 214.30 g/mol [2][3] | 120.58 g/mol [1] |
| Reactivity | Moderate | High[1] |
| Byproduct | 2,2-Dimethylbutanoic acid | Hydrogen chloride (HCl)[1] |
| Handling | Less hazardous than pivaloyl chloride | Corrosive, flammable, toxic, moisture-sensitive[1] |
| Typical Reaction Time | Can be slower, often requires heating or catalyst | Generally faster (e.g., 2-4 hours)[1] |
The Chemistry of Protection: A Mechanistic Overview
The protection of an alcohol with either this compound or pivaloyl chloride proceeds via a nucleophilic acyl substitution reaction. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
With pivaloyl chloride , the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This base serves to neutralize the hydrogen chloride (HCl) byproduct that is generated, driving the reaction to completion.[1][4]
In the case of This compound , the reaction can often be performed under neutral or mildly acidic/basic conditions.[5][6] The byproduct of this reaction is 2,2-dimethylbutanoic acid, which is generally less corrosive and easier to handle than HCl. However, its removal during workup can sometimes be more challenging than removing the hydrochloride salt formed from the pivaloyl chloride reaction.
Reaction Mechanisms Visualized
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29138-64-5 [chemicalbook.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
A Senior Application Scientist's Guide to the Structural Validation of 2,2-Dimethylbutanoic Anhydride Derivatives: A Comparative Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. 2,2-Dimethylbutanoic anhydride and its derivatives are valuable building blocks in organic synthesis, frequently utilized for introducing a sterically hindered neopentyl-like moiety.[1] However, the very feature that makes them synthetically useful—the quaternary α-carbon—presents unique challenges for structural validation. An erroneous structural assignment can have profound implications for biological activity, patentability, and patient safety. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of these derivatives. It moves beyond mere procedural descriptions to explain the causal logic behind methodological choices, presenting an integrated, self-validating workflow for achieving unambiguous structural confirmation.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Elucidation Tool
Expertise & Experience: For any novel organic compound, NMR spectroscopy is the undisputed primary tool for structural elucidation. It provides a detailed, atom-by-atom map of the molecular framework by probing the magnetic environments of nuclei like ¹H and ¹³C. Unlike other techniques that give bulk properties or molecular weight, NMR resolves the specific connectivity and spatial relationships between atoms, making it indispensable for identifying isomers and confirming the precise arrangement of functional groups. For this compound derivatives, the key is to leverage a combination of 1D and 2D NMR experiments to overcome the lack of proton signals on the quaternary α-carbon.
Foundational Analysis: 1D ¹H and ¹³C NMR
The initial step involves acquiring standard one-dimensional ¹H and ¹³C spectra.
-
¹H NMR: The proton spectrum provides the first signature of the 2,2-dimethylbutanoyl group. One would expect to see a triplet corresponding to the terminal methyl group (CH₃) of the ethyl moiety, coupled to the adjacent methylene group. The methylene (CH₂) protons will appear as a quartet. The two methyl groups attached to the quaternary carbon are chemically equivalent (unless the molecule is chiral and they become diastereotopic) and will therefore appear as a single, sharp singlet with an integration of 6H.[2]
-
¹³C NMR: The proton-decoupled ¹³C spectrum reveals all unique carbon environments.[3] Key signals to identify are the carbonyl carbon (typically >170 ppm), the quaternary α-carbon (which is characteristically downfield due to the deshielding effect of the adjacent carbonyl and alkyl groups), and the carbons of the ethyl and gem-dimethyl groups.
Establishing Connectivity: 2D NMR (COSY, HSQC, HMBC)
While 1D NMR identifies the fragments, 2D NMR establishes how they are connected. This is where the true power of NMR is realized, especially for confirming the structure around the non-protonated quaternary carbon.
-
Causality Behind 2D NMR Selection:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It serves as a simple and definitive confirmation of the ethyl group fragment by showing a cross-peak between the methylene quartet and the methyl triplet.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this class of molecules. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to observe is from the 6H singlet of the gem-dimethyl groups to both the quaternary carbon and, crucially, the carbonyl carbon. This multi-bond correlation provides undeniable proof of the core 2,2-dimethylbutanoyl structure.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.[2]
-
Standard Acquisition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of a non-protonated quaternary carbon, a longer acquisition time (hundreds or thousands of scans) may be necessary.
-
2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on any modern NMR spectrometer. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
Data Presentation: Expected NMR Signatures
| Experiment | Expected Observation for the 2,2-Dimethylbutanoyl Group | Purpose |
| ¹H NMR | Singlet (~1.2 ppm, 6H), Quartet (~1.6 ppm, 2H), Triplet (~0.8 ppm, 3H) | Identify proton environments and ratios. |
| ¹³C NMR | Carbonyl (>170 ppm), Quaternary C (~45-55 ppm), CH₂, CH₃ signals | Identify all unique carbon environments. |
| COSY | Cross-peak between the Quartet (~1.6 ppm) and the Triplet (~0.8 ppm) | Confirm the -CH₂CH₃ fragment. |
| HMBC | Critical: Cross-peak from the 6H singlet to the Carbonyl Carbon and the Quaternary Carbon. | Unambiguously confirms the core structure. |
Visualization: NMR Experimental Workflow
References
- 1. This compound | 29138-64-5 [chemicalbook.com]
- 2. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Mastering the Analysis of 2,2-Dimethylbutanoic Anhydride Reactions: A Comparative Mass Spectrometry Guide
In the landscape of chemical analysis, particularly within pharmaceutical development and metabolomics, the derivatization of molecules to enhance their analytical properties is a cornerstone technique. 2,2-Dimethylbutanoic anhydride stands out as a versatile reagent for this purpose, offering a sterically hindered acyl group that can selectively tag primary and secondary amines, as well as alcohols. The resulting amides and esters exhibit improved chromatographic behavior and ionization efficiency, making them amenable to mass spectrometric analysis. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound reaction products, supported by experimental insights and detailed protocols to empower researchers in their analytical endeavors.
The Chemistry of Derivatization: Why this compound?
This compound is a symmetrical anhydride of 2,2-dimethylbutanoic acid. Its utility as a derivatizing agent stems from its reactivity towards nucleophiles, primarily amines and alcohols, leading to the formation of stable amide and ester linkages, respectively. The bulky 2,2-dimethylbutanoyl group imparts several advantageous properties to the derivatized analytes:
-
Increased Hydrophobicity: This leads to improved retention on reversed-phase liquid chromatography (LC) columns, enabling better separation from polar matrix components.
-
Enhanced Thermal Stability: The resulting amides and esters are often more volatile and thermally stable than the parent molecules, making them suitable for gas chromatography (GC) analysis.
-
Improved Ionization Efficiency: The derivatization can enhance the proton affinity of the analyte, leading to stronger signals in positive-ion mode electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
-
Characteristic Fragmentation: The 2,2-dimethylbutanoyl moiety produces predictable fragmentation patterns in tandem mass spectrometry (MS/MS), facilitating structural elucidation and confident identification.
The general reaction scheme for the derivatization of an amine with this compound is depicted below:
Caption: Reaction of this compound with an Amine.
A Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for the successful analysis of this compound derivatives. The three most common approaches—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)—each offer distinct advantages and are suited to different analytical challenges.
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Polar to moderately polar, non-volatile compounds. Ideal for LC-MS analysis of a wide range of derivatized biomolecules. | High sensitivity for polar analytes, minimal fragmentation of the molecular ion, suitable for large molecules. | Susceptible to matrix effects and ion suppression, may not be efficient for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte molecules. | Moderately polar to non-polar, thermally stable compounds that are volatile enough to be vaporized. | Less susceptible to matrix effects than ESI, suitable for a broader range of compound polarities, compatible with higher LC flow rates. | Can induce more in-source fragmentation than ESI, less suitable for thermally labile molecules. |
| Electron Ionization (EI) in GC-MS | Hard ionization technique where high-energy electrons bombard the analyte molecules in the gas phase, causing extensive fragmentation. | Volatile and thermally stable compounds. | Highly reproducible fragmentation patterns creating information-rich mass spectra for structural elucidation and library matching. | Molecular ion may be weak or absent, not suitable for non-volatile or thermally labile compounds. |
Expected Mass Spectra and Fragmentation Patterns
Understanding the fragmentation behavior of 2,2-dimethylbutanoyl derivatives is key to their identification and structural confirmation.
Unreacted this compound and its Hydrolysis Product
In any derivatization reaction, it is crucial to monitor for the presence of unreacted reagent and its hydrolysis product, 2,2-dimethylbutanoic acid.
-
2,2-Dimethylbutanoic Acid: Under EI, the molecular ion at m/z 116 is often weak. Key fragments include the loss of an ethyl group to form an ion at m/z 87, and the acylium ion at m/z 71.[1][2]
-
This compound: The molecular ion is typically not observed in EI-MS. A prominent peak corresponding to the 2,2-dimethylbutanoyl acylium ion (m/z 99) is expected due to the cleavage of the anhydride bond.
N-(2,2-Dimethylbutanoyl) Amides
The primary reaction products with amines will be N-acylated amides. Their fragmentation is characterized by cleavage of the amide bond.
Caption: Key Fragmentation Pathways of N-Acylated Amides.
2,2-Dimethylbutanoate Esters
For reactions with alcohols, the resulting esters will also exhibit characteristic fragmentation patterns, often involving cleavage adjacent to the carbonyl group.
Caption: Primary Fragmentation of 2,2-Dimethylbutanoate Esters.
A reference mass spectrum for methyl 2,2-dimethylbutanoate shows a molecular ion at m/z 130 and a base peak at m/z 101, corresponding to the loss of an ethyl group. The acylium ion at m/z 99 is also present.[3]
Experimental Protocols
Reproducible and reliable results are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for derivatization and subsequent analysis.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Quenching solution (e.g., aqueous ammonium chloride or water)
Procedure:
-
Sample Preparation: Dissolve the analyte in the chosen aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a solution of this compound (e.g., 10 mg/mL) in the same aprotic solvent.
-
Reaction Setup: In a clean vial, combine the analyte solution, the tertiary amine base (typically 1.5-2.0 equivalents relative to the analyte), and the this compound solution (typically 1.2-1.5 equivalents).
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours. Gentle heating (e.g., 40-50 °C) can be employed to accelerate the reaction for less reactive amines. Monitor the reaction progress by a suitable technique (e.g., TLC or a rapid LC-MS injection).
-
Quenching: Once the reaction is complete, add the quenching solution to consume any excess anhydride.
-
Workup: If necessary, perform a liquid-liquid extraction to isolate the derivatized product. For example, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Sample Preparation for Analysis: Reconstitute the dried residue in a solvent compatible with the intended analytical method (e.g., methanol/water for LC-MS or ethyl acetate for GC-MS).
Protocol 2: LC-MS/MS Analysis of Derivatized Amines
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI or APCI source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic derivatized analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.
-
Precursor Ion: The [M+H]+ of the derivatized analyte.
-
Product Ions: Monitor the characteristic acylium ion (m/z 99) and other specific fragments of the analyte.
-
Collision Energy: Optimize for each specific derivative to achieve the desired fragmentation.
Protocol 3: GC-MS Analysis of Derivatized Amines and Alcohols
Instrumentation:
-
Gas Chromatograph with a suitable capillary column
-
Mass Spectrometer with an Electron Ionization (EI) source
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of standard dimensions (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
Injection Mode: Split or splitless, depending on the analyte concentration.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: A suitable mass range to cover the expected fragments (e.g., m/z 40-500).
Conclusion: A Strategic Approach to Analysis
The derivatization of analytes with this compound is a powerful strategy to enhance their detectability and separability in mass spectrometry. The choice between LC-MS with ESI or APCI and GC-MS with EI depends on the specific properties of the analyte and the goals of the analysis. ESI-LC-MS is generally the method of choice for a broad range of derivatized biomolecules, offering high sensitivity and soft ionization. APCI-LC-MS provides a robust alternative for less polar compounds and is less prone to matrix effects. GC-MS, with its extensive spectral libraries and highly reproducible fragmentation, remains an invaluable tool for the structural elucidation of volatile and thermally stable derivatives. By understanding the underlying chemistry of the derivatization and the principles of each mass spectrometric technique, researchers can develop and validate robust analytical methods for the confident identification and quantification of this compound reaction products.
References
A Comparative Guide to Maximizing and Quantifying the Yield of 2,2-Dimethylbutanoic Anhydride
For researchers and professionals in pharmaceutical development and fine chemical synthesis, the efficient production and accurate quantification of acylating agents like 2,2-Dimethylbutanoic Anhydride are paramount. This sterically hindered anhydride serves as a crucial building block, and its purity and yield directly impact the success of subsequent synthetic steps. This guide provides an in-depth comparison of common synthetic routes and presents a robust, validated workflow for the quantitative analysis of its reaction yield, grounded in experimental data and established chemical principles.
Section 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of a symmetric carboxylic anhydride such as this compound primarily involves the formation of a new oxygen-acyl bond, typically through the dehydration of the parent carboxylic acid or by coupling an activated carboxylic acid derivative with a carboxylate.[1] The choice of method is a critical decision influenced by factors such as precursor availability, reaction conditions, and, most importantly, achievable yield.
Two principal strategies are evaluated here:
-
Dehydration of 2,2-Dimethylbutanoic Acid: This is the most direct approach, conceptually involving the removal of one molecule of water from two molecules of the carboxylic acid.[2] However, simple heating is often ineffective for acyclic anhydrides and requires extremely high temperatures (around 800 °C) or the use of potent dehydrating agents like phosphorus pentoxide (P₂O₅) or acetic anhydride.[2][3] While straightforward, these methods can suffer from harsh reaction conditions and purification challenges.[4][5]
-
Acyl Chloride Pathway: A more controlled and generally higher-yielding laboratory method involves the reaction of an acyl chloride with a carboxylate salt or the parent carboxylic acid.[3][6][7] This two-step process first requires the conversion of 2,2-Dimethylbutanoic acid to its more reactive acyl chloride derivative, 2,2-Dimethylbutanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][7] The subsequent reaction of the purified acyl chloride with the sodium salt of the parent acid, or with the acid itself in the presence of a non-nucleophilic base like pyridine, proceeds under mild conditions to afford the anhydride.[7][8][9] The base is crucial for scavenging the HCl generated, driving the reaction to completion.[7][9]
Causality Behind Method Selection:
For a sterically hindered substrate like 2,2-dimethylbutanoic acid, the acyl chloride pathway is demonstrably superior. The high reactivity of the acyl chloride intermediate overcomes the steric hindrance that can plague direct dehydration methods, leading to cleaner reactions and higher isolated yields.[7] The formation of volatile or easily separable byproducts (SO₂, CO, CO₂, pyridine hydrochloride) further simplifies purification compared to methods employing phosphorus-based reagents.
Performance Comparison:
| Parameter | Method A: Direct Dehydration (with P₂O₅) | Method B: Acyl Chloride Pathway |
| Starting Materials | 2,2-Dimethylbutanoic Acid, Phosphorus Pentoxide | 2,2-Dimethylbutanoic Acid, Thionyl Chloride, Pyridine |
| Typical Yield | Moderate to Good (Variable) | High to Excellent (>85%) |
| Reaction Conditions | Harsh, often requires strong heating.[3] | Mild, often performed at room temperature.[6] |
| Key Advantages | Fewer synthetic steps. | High yield, high purity, controlled reaction.[6][7] |
| Key Disadvantages | Harsh conditions, difficult purification from phosphoric acid byproducts.[4] | Two distinct synthetic steps required. |
| Ideal Application | Large-scale industrial processes where cost is a primary driver. | Laboratory-scale synthesis requiring high purity and yield. |
Section 2: Quantitative Analysis of Reaction Yield
Accurate determination of the reaction yield requires a robust analytical method capable of separating the this compound product from unreacted starting materials (2,2-Dimethylbutanoic acid) and potential byproducts. Due to the inherent instability of anhydrides in the presence of nucleophiles like water, analytical techniques must be chosen carefully.[10]
While spectroscopic methods like Infrared (IR) spectroscopy are excellent for qualitative identification—showing two characteristic carbonyl (C=O) stretches around 1820 cm⁻¹ and 1750 cm⁻¹—they are less suited for precise quantification without extensive calibration.[11] Chromatographic methods offer superior resolution and quantification capabilities.
Recommended Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is the preferred method for this analysis due to the volatility of this compound. It provides excellent separation from the less volatile carboxylic acid starting material.
Causality Behind Technique Selection:
-
Volatility: The anhydride is sufficiently volatile for GC analysis.
-
Resolution: A standard non-polar GC column can effectively separate the anhydride product from the more polar and higher-boiling carboxylic acid precursor.
-
Sensitivity & Quantification: FID provides a wide linear range and high sensitivity for organic analytes, making it ideal for accurate quantification against a standard curve.
-
Hydrolysis Prevention: The high temperatures of the GC inlet and column minimize the risk of on-column hydrolysis, a significant concern with aqueous-based HPLC.[10]
Analytical Workflow Diagram:
Caption: Workflow for quantitative analysis of anhydride yield by GC-FID.
Section 3: Detailed Experimental Protocols
These protocols are designed as self-validating systems, with clear steps and justifications to ensure reproducibility and accuracy.
Protocol 1: Synthesis of this compound (Acyl Chloride Pathway)
This two-part protocol details the synthesis via the acyl chloride intermediate, a method known for its high efficiency.[7]
Part A: Synthesis of 2,2-Dimethylbutanoyl Chloride
-
Setup: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser. The apparatus must be oven-dried and assembled under a nitrogen atmosphere to exclude moisture.
-
Reagents: Charge the flask with 2,2-Dimethylbutanoic acid (10.0 g, 86.1 mmol). Add thionyl chloride (9.5 mL, 129.2 mmol, 1.5 equiv.) dropwise via an addition funnel at room temperature.
-
Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid.[7]
-
-
Reaction: Gently heat the mixture to a mild reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure. Purify the resulting crude 2,2-Dimethylbutanoyl chloride by fractional distillation under reduced pressure to obtain a clear, colorless liquid.
Part B: Synthesis of this compound
-
Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. The system must be anhydrous.
-
Reagents: Dissolve 2,2-Dimethylbutanoic acid (9.5 g, 81.8 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL) and add anhydrous pyridine (7.2 mL, 89.9 mmol, 1.1 equiv.). Cool the solution to 0°C in an ice bath.
-
Reaction: Add a solution of 2,2-Dimethylbutanoyl chloride (11.0 g, 81.8 mmol, 1.0 equiv.) in anhydrous dichloromethane (25 mL) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (2 x 50 mL) to remove pyridine, then with saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Quantitative Analysis by GC-FID
-
Standard Preparation: Prepare a stock solution of purified this compound (approx. 1000 µg/mL) in anhydrous dichloromethane. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution. To each standard, add a consistent concentration of an internal standard (IS), such as n-dodecane (e.g., 100 µg/mL).
-
Causality: An internal standard corrects for variations in injection volume and detector response, leading to higher precision.
-
-
Sample Preparation: Accurately weigh approximately 25 mg of the crude reaction product into a 25 mL volumetric flask. Add the same amount of internal standard as used in the calibration standards. Dilute to the mark with anhydrous dichloromethane.
-
GC-FID Analysis: Analyze the calibration standards and the sample using the following conditions.
| Parameter | Value |
| Instrument | Agilent 8890 GC or equivalent with FID |
| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, 50:1) |
| Oven Program | 80°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min) |
| Detector Temp | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
-
Data Analysis & Yield Calculation: a. Calibration Curve: For the standards, plot the ratio of (Peak Area of Anhydride / Peak Area of IS) against the known concentration of the anhydride. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995). b. Quantify Sample: Calculate the area ratio for the anhydride in the crude product sample. Use the regression equation to determine its concentration (µg/mL or mg/mL). c. Calculate Yield:
- Total mass of anhydride (mg) = Concentration (mg/mL) × Total volume of sample solution (25 mL)
- Moles of anhydride = Total mass (g) / Molar mass of anhydride (214.30 g/mol )
- Theoretical moles = Moles of the limiting reactant from synthesis
- % Yield = (Actual moles of anhydride / Theoretical moles) × 100
Synthesis Workflow Diagram:
Caption: Two-step synthesis of this compound.
References
- 1. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 4. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. scispace.com [scispace.com]
- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. shimadzu.com [shimadzu.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to Catalyst Selection for 2,2-Dimethylbutanoic Anhydride Acylation
Introduction: Navigating the Challenges of Sterically Hindered Acylation
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones—vital intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] This reaction typically involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, mediated by a catalyst.[2][3] While the reaction is robust, the choice of acylating agent introduces specific challenges.
The use of 2,2-dimethylbutanoic anhydride, a sterically demanding reagent, presents a significant kinetic barrier. The bulky 2,2-dimethylbutanoyl group (a pivaloyl analogue) hinders the formation of the critical acylium ion intermediate and its subsequent attack by the aromatic ring. Consequently, overcoming this steric hindrance to achieve efficient and selective acylation hinges almost entirely on the judicious selection of the catalytic system.
This guide provides an in-depth comparison of catalyst classes for the acylation of aromatic substrates with this compound. We will delve into the mechanistic nuances of traditional Lewis acids, modern Brønsted superacids, and heterogeneous solid acids, providing field-proven insights and experimental data to guide researchers in developing robust and efficient synthetic protocols.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst for this transformation is determined by its ability to efficiently generate a sufficiently electrophilic acylium ion from the bulky anhydride without promoting undesirable side reactions. We will compare the performance of three major classes of catalysts.
Traditional Lewis Acids: The Stoichiometric Workhorse
Conventional Lewis acids, particularly aluminum chloride (AlCl₃), are the historical catalysts for Friedel-Crafts acylation.[4] Their potent acidity effectively promotes the formation of the acylium ion.
Mechanism of Action: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride. This polarization facilitates the cleavage of the C-O bond, generating a resonance-stabilized acylium ion and an aluminum carboxylate complex.
However, a major drawback is the need for stoichiometric or even excess amounts of the catalyst.[4] The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing turnover.[1][4] This necessitates a hydrolytic workup to break the complex, which consumes the catalyst and generates significant aqueous waste, posing environmental concerns.[5]
-
Advantages: High reactivity, well-established procedures.
-
Disadvantages: Requires stoichiometric quantities, significant waste generation, moisture sensitive, limited to robust substrates.[2]
Brønsted Superacids: The Power of Protons
Modern catalysis has seen a shift towards strong Brønsted acids, which can offer catalytic turnover and milder reaction conditions. Trifluoromethanesulfonic acid (TfOH, triflic acid) and various heteropolyacids (HPAs) are prominent examples.[6][7]
Mechanism of Action: These superacids protonate the anhydride, creating a highly activated intermediate. This intermediate readily eliminates a molecule of carboxylic acid to form the acylium ion. With exceptionally strong acids like TfOH, the reaction can generate mixed anhydrides (e.g., carboxylic trifluoromethanesulfonic anhydride), which are themselves extremely powerful acylating agents.[7]
Catalytic amounts of TfOH are often sufficient to drive the reaction to completion. Heteropolyacids, such as the Preyssler anion (H₁₄[NaP₅W₃₀O₁₁₀]), are particularly noteworthy for being highly active, eco-friendly, and reusable solid acid catalysts that have demonstrated exceptional yields in acylations with other anhydrides.[6]
-
Advantages: Often catalytic, high activity, can be more environmentally benign, suitable for sensitive substrates.
-
Disadvantages: Can be corrosive, may require specialized handling.
Heterogeneous Solid Acids: The Sustainable Frontier
The drive for green chemistry has spurred extensive research into solid acid catalysts, most notably zeolites.[8][9] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing both Brønsted and Lewis acid sites.
Mechanism of Action: The acylation reaction occurs within the pores of the zeolite. The acidic sites activate the anhydride, and the confined space can impart unique shape-selectivity, often favoring the formation of the less sterically hindered para-isomer.[10]
For bulky acylating agents like this compound, the pore dimensions of the zeolite are critical.[10] Large-pore zeolites, such as H-Beta (HBEA) and USY, have shown superior activity for sterically demanding acylations compared to medium-pore zeolites like HZSM-5, as they can better accommodate the bulky reactants and transition states.[10] The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and integration into continuous flow processes.[5]
-
Advantages: Reusable, environmentally friendly, easy separation, potential for shape-selectivity.[11]
-
Disadvantages: Can be less active than homogeneous catalysts, potential for diffusion limitations with bulky substrates, may require higher temperatures.
Quantitative Performance Data
Direct comparative data for this compound is scarce in the literature. The following table synthesizes representative data from studies using structurally similar, sterically hindered acylating agents (e.g., isobutyryl chloride, pivalic anhydride) to provide a quantitative basis for comparison.
| Catalyst System | Aromatic Substrate | Acylating Agent | Conditions | Yield / Conversion | Selectivity | Reference(s) |
| Lewis Acid | ||||||
| AlCl₃ (Stoichiometric) | Toluene | Isobutyryl Chloride | 100°C, 5 h | ~55% Conversion | >98% para | [10] |
| Brønsted Acid | ||||||
| Triflic Acid (TfOH) | Toluene | Pivalic Acid | 80°C, 3 h | 91% Yield | >99% para | [7] |
| Preyssler HPA | Anisole | Acetic Anhydride | Room Temp, 15 min | 98% Yield | >99% para | [6] |
| Heterogeneous | ||||||
| Zeolite H-Beta (HBEA) | Toluene | Isobutyryl Chloride | 100°C, 5 h | ~71% Conversion | >98% para | [10] |
| Zeolite USY | Toluene | Isobutyryl Chloride | 100°C, 5 h | ~62% Conversion | >98% para | [10] |
| Zeolite HZSM-5 | Toluene | Isobutyryl Chloride | 100°C, 5 h | ~10% Conversion | >98% para | [10] |
Note: This table is a synthesized comparison from multiple sources. Reaction conditions and substrates are not identical but are chosen to be representative of each catalyst class for sterically demanding acylations.
Mechanistic Pathways and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
General Friedel-Crafts Acylation Mechanism
The reaction proceeds in two main stages: generation of the acylium ion electrophile, followed by electrophilic attack on the aromatic ring.[1]
Caption: General mechanism of Friedel-Crafts acylation.
Catalyst-Specific Activation Pathways
The initial activation of the anhydride varies significantly between catalyst types.
Caption: Anhydride activation by different catalyst classes.
Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for conducting the acylation reaction.
Protocol 1: Acylation using a Traditional Lewis Acid (AlCl₃)
This protocol is adapted from standard literature procedures for Friedel-Crafts acylation.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic Substrate (e.g., Anisole)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask. Cool the suspension to 0°C using an ice bath.
-
Anhydride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anhydride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: After the anhydride addition is complete, add the aromatic substrate (1.05 equivalents) dropwise via the addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Caution: Exothermic and evolution of HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation using a Heterogeneous Zeolite Catalyst
This protocol is based on methodologies for zeolite-catalyzed acylations of bulky substrates.[10]
Materials:
-
Activated Zeolite H-Beta (HBEA, large pore)
-
This compound
-
Aromatic Substrate (e.g., Toluene)
-
Solvent (e.g., Dodecane, high-boiling)
-
Filtration apparatus
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 400-500°C under vacuum or a flow of dry air for at least 4 hours prior to use. Cool under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the activated Zeolite H-Beta (e.g., 0.5 g per 10 mmol of limiting reagent).
-
Reagent Addition: Add the solvent, the aromatic substrate (often used in excess as the solvent), and this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (typically 100-150°C) with vigorous stirring. Monitor the reaction progress by taking aliquots, filtering the catalyst, and analyzing the supernatant by GC-MS.
-
Catalyst Removal: Upon completion, cool the reaction mixture to room temperature and separate the catalyst by vacuum filtration. Wash the catalyst with fresh solvent.
-
Product Isolation: The catalyst can be washed, dried, and reactivated for reuse. The filtrate, containing the product, can be concentrated under reduced pressure.
-
Purification: Purify the crude product by fractional distillation, column chromatography, or recrystallization.
Caption: Generalized workflow for acylation experiments.
Conclusion and Outlook
The selection of a catalyst for the acylation with this compound is a critical decision that balances reactivity, selectivity, and sustainability.
-
For high reactivity on robust substrates at the lab scale , traditional Lewis acids like AlCl₃ remain a viable, albeit environmentally costly, option.
-
For improved efficiency and catalytic turnover , Brønsted superacids such as triflic acid (TfOH) offer a powerful alternative, often providing high yields under milder conditions.
-
For developing sustainable, scalable, and environmentally benign processes , heterogeneous solid acids are the most promising path forward. Specifically, large-pore zeolites like H-Beta (HBEA) demonstrate the best potential for accommodating sterically demanding reagents and facilitating catalyst reuse.
Future research will likely focus on enhancing the activity and stability of heterogeneous catalysts and developing novel catalytic systems that combine the high reactivity of homogeneous catalysts with the practical advantages of a solid-phase support. For drug development professionals and process chemists, the move away from stoichiometric reagents towards catalytic, recyclable systems represents not only a greener approach but also a more cost-effective and efficient strategy for the synthesis of complex aromatic ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. mdpi.com [mdpi.com]
- 8. Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - American Chemical Society [acs.digitellinc.com]
- 9. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Studies of 2,2-Dimethylbutanoic Anhydride Reactions
Welcome to a comprehensive guide on the kinetic analysis of reactions involving 2,2-Dimethylbutanoic anhydride. This document is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this sterically hindered acylating agent. We will move beyond simple protocols to explore the underlying principles that govern its reactivity, offering a comparative analysis with other common anhydrides and providing the experimental frameworks necessary for robust kinetic studies in your own lab.
Introduction: The Significance of Steric Hindrance
This compound, an analogue of the more commonly known pivalic anhydride (2,2-dimethylpropanoic anhydride), is a symmetric carboxylic anhydride.[1][2] Its defining feature is the quaternary carbon atom adjacent to the carbonyl group. This significant steric bulk is not a flaw; it is a feature that chemists can exploit to control reactivity and enhance selectivity in complex syntheses.
Unlike highly reactive, unhindered anhydrides like acetic anhydride, the bulky 2,2-dimethylbutyl groups moderate the electrophilicity of the carbonyl carbons. This steric shielding slows the rate of nucleophilic attack, a critical factor in kinetic studies. However, this moderation can be highly advantageous, often preventing over-acylation or side reactions, which is particularly valuable in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3] For instance, the related pivalic anhydride is frequently used to create mixed anhydrides for highly regioselective amide bond formation in peptide synthesis, where a nucleophile preferentially attacks the less hindered carbonyl center.[4]
This guide will provide a comparative framework for understanding and quantifying the reactivity of this compound, enabling you to make informed decisions when selecting an acylating agent for your specific application.
Comparative Reactivity: A Kinetic Perspective
The reactivity of acid anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[5] While the carboxylate leaving group is similar across different anhydrides, the electronic and steric environment around the carbonyl group creates a spectrum of reactivity.
Logical Relationship: Factors Influencing Anhydride Reactivity
Caption: Key factors governing the kinetic rate of anhydride reactions.
To contextualize the performance of this compound, we compare it with two common alternatives: acetic anhydride (unhindered) and pivalic anhydride (sterically hindered analogue).
| Property | Acetic Anhydride | Pivalic Anhydride | This compound |
| Structure | (CH₃CO)₂O | ((CH₃)₃CCO)₂O | (CH₃CH₂C(CH₃)₂CO)₂O |
| Molecular Weight | 102.09 g/mol | 186.25 g/mol [6] | 214.30 g/mol [1] |
| Steric Hindrance | Low | High | Very High |
| Relative Reactivity | Very High | Low | Low |
| Key Feature | Economical, highly reactive acetylating agent.[5] | Standard for introducing a sterically bulky, protecting pivaloyl group.[3] | Increased lipophilicity compared to pivalic anhydride; similar steric profile. |
| Common Application | General acetylation of alcohols and amines. | Protecting groups, regioselective mixed anhydride synthesis.[4][7] | Prodrug synthesis, introduction of bulky lipophilic moieties.[8][9] |
The primary takeaway is that the kinetic behavior of this compound will closely mirror that of pivalic anhydride, dominated by the sterically demanding quaternary α-carbon. The reaction rates will be significantly lower than those observed with acetic anhydride under identical conditions. This slower reaction is often a desirable trait for achieving high selectivity and avoiding thermal runaways in large-scale processes.[10]
Designing a Kinetic Study: Methodologies and Protocols
To quantify the reactivity of this compound, a well-designed kinetic study is essential. The choice of analytical method depends on the specific reaction, available equipment, and the desired precision. Common approaches involve monitoring the change in concentration of a reactant or product over time.[11][12][13]
Experimental Approaches
-
In-situ Spectroscopy (FTIR/NMR): This is a powerful continuous method where the reaction is monitored directly in the reaction vessel.[10] Fourier-transform infrared (FTIR) spectroscopy is particularly useful for tracking the disappearance of the anhydride carbonyl bands (~1820 and 1750 cm⁻¹) and the appearance of the product carbonyl band (e.g., ester at ~1735 cm⁻¹ or amide at ~1650 cm⁻¹).
-
Offline Chromatography (HPLC/GC): This discontinuous method involves taking aliquots from the reaction at specific time intervals, quenching the reaction immediately (e.g., by rapid dilution in a cold solvent or with a chemical scavenger), and then analyzing the sample composition by chromatography.[8] This is a robust method for complex reaction mixtures.
-
Reaction Calorimetry: By measuring the heat flow (q) from the reaction in real-time, one can directly relate the rate of heat evolution to the reaction rate. This is especially valuable for process safety and scale-up studies.[10]
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for a kinetic study using an in-situ spectroscopic technique.
Caption: A generalized workflow for a kinetic experiment.
Protocol: Kinetic Study of Amine Acylation via In-situ FTIR
This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the reaction of this compound with a primary amine (e.g., benzylamine). The "isolation method" is employed, where the amine is used in large excess to ensure its concentration remains effectively constant, simplifying the rate law.[14]
Objective: To determine the rate constant (k) for the acylation of benzylamine.
Materials:
-
This compound
-
Benzylamine (≥10 equivalents)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Jacketed reactor with temperature control and overhead stirring
-
In-situ FTIR probe with diamond ATR sensor
Procedure:
-
System Setup:
-
Set up the jacketed reactor and ensure it is clean and dry.
-
Insert the in-situ FTIR probe and overhead stirrer.
-
Begin circulating fluid through the reactor jacket to achieve the desired reaction temperature (e.g., 50 °C).
-
-
Background Spectrum:
-
Charge the reactor with the anhydrous solvent and the benzylamine (e.g., 1.0 M).
-
Allow the system to reach thermal equilibrium.
-
Collect a background FTIR spectrum of the solvent and amine mixture. This is a critical step to ensure that only changes due to the reaction are observed.[10]
-
-
Reaction Initiation:
-
Prepare a stock solution of this compound in the same solvent.
-
Inject a small, known volume of the anhydride stock solution into the reactor under vigorous stirring to achieve the desired initial concentration (e.g., 0.05 M). This ensures the amine is in a 20-fold excess.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Collection:
-
Monitor the reaction in real-time. Key spectral features to track are the decrease in the anhydride C=O peak at ~1820 cm⁻¹ and the growth of the amide I C=O peak at ~1650 cm⁻¹.
-
Continue data collection until the anhydride peak is no longer detectable, indicating the reaction has gone to completion.
-
-
Data Analysis:
-
Using the spectrometer's software, create a concentration-time profile by correlating the absorbance of the anhydride peak at 1820 cm⁻¹ to its concentration.
-
Since [Amine] is constant, the rate law simplifies from Rate = k[Anhydride][Amine]² to Rate = k'[Anhydride], where k' = k[Amine]² is the pseudo-first-order rate constant.
-
Plot the natural logarithm of the anhydride concentration (ln[Anhydride]) versus time.
-
For a first-order reaction, this plot will yield a straight line with a slope of -k'.[12]
-
The second-order rate constant k can then be calculated by dividing k' by the square of the initial amine concentration.
-
This experimental design provides a trustworthy and direct measurement of the reaction kinetics under well-defined conditions.
Conclusion: Strategic Application in Research and Development
Understanding the kinetics of this compound is crucial for its effective application. Its sterically hindered nature results in slower, more controllable acylation reactions compared to unhindered alternatives. This property is invaluable in drug development for synthesizing complex molecules with high selectivity and for creating anhydride prodrugs that can offer sustained release profiles by tuning their hydrolysis rates.[8][9]
By employing robust kinetic analysis methods like in-situ FTIR or offline HPLC, researchers can quantify this reactivity, compare it to other acylating agents, and build predictive models for process scale-up and optimization. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the unique chemical properties of this compound with precision and confidence.
References
- 1. This compound | C12H22O3 | CID 13487308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. nbinno.com [nbinno.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 7. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Experimental Methods in Chemical Kinetics - Amina Luthfa | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
A Cost-Benefit Analysis of 2,2-Dimethylbutanoic Anhydride in Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. The introduction of the 2,2-dimethylbutanoyl group, a sterically hindered moiety, is often a key step in the synthesis of complex molecules, including pharmaceuticals like Simvastatin.[1] This guide provides an in-depth cost-benefit analysis of using 2,2-dimethylbutanoic anhydride for this purpose, offering a comparative perspective against its primary alternatives: 2,2-dimethylbutanoyl chloride and the structurally similar pivalic anhydride.
The Strategic Importance of the 2,2-Dimethylbutanoyl Group
The 2,2-dimethylbutanoyl group, with its tertiary carbon center adjacent to the carbonyl, imparts significant steric bulk. This feature can be strategically employed to influence the stereoselectivity of a reaction, protect a reactive site, or enhance the metabolic stability of a drug molecule. The choice of reagent to introduce this group is therefore not merely a matter of convenience but a critical parameter that dictates reaction outcomes.
Performance Comparison of Acylating Agents
The decision to use this compound should be weighed against its alternatives, primarily the corresponding acyl chloride and the closely related pivalic anhydride. Each of these reagents presents a unique set of advantages and disadvantages in terms of reactivity, byproducts, handling, and cost.
Reactivity and Reaction Conditions
In general, acyl chlorides are more reactive than their corresponding anhydrides.[2] This heightened reactivity of 2,2-dimethylbutanoyl chloride can lead to faster reaction times, which can be advantageous in a high-throughput setting. However, this reactivity is a double-edged sword. The reaction is often vigorous and generates corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating the use of a stoichiometric amount of base to neutralize it and requiring careful handling and specialized equipment.[2]
This compound , being less reactive, typically requires longer reaction times or the use of a catalyst to achieve comparable yields.[3] The byproduct of the reaction is 2,2-dimethylbutanoic acid, which is less corrosive and generally easier to remove during work-up than HCl.[2]
Pivalic anhydride , due to its structural similarity, exhibits reactivity comparable to this compound. Both are sterically hindered, which can slow down the acylation of sterically demanding substrates. For such challenging acylations, the use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often essential to drive the reaction to completion.[4][5]
Data Summary: Comparative Performance of Acylating Agents
| Feature | This compound | 2,2-Dimethylbutanoyl Chloride | Pivalic Anhydride |
| Relative Reactivity | Moderate | High | Moderate |
| Typical Reaction Time | Moderate to Long | Short | Moderate to Long |
| Byproduct | 2,2-Dimethylbutanoic acid | Hydrogen chloride (HCl) | Pivalic acid |
| Handling | Less corrosive, moisture sensitive | Highly corrosive, highly moisture sensitive, produces toxic gas | Less corrosive, moisture sensitive |
| Catalyst Requirement | Often requires a catalyst (e.g., DMAP), especially for hindered substrates | May proceed without a catalyst, but a base is needed for HCl scavenging | Often requires a catalyst (e.g., DMAP), especially for hindered substrates |
Cost-Benefit Analysis
The choice of an acylating agent is often a trade-off between the cost of the reagent and the overall process efficiency.
Cost:
A direct comparison of bulk pricing reveals significant differences between the three reagents. While prices are subject to market fluctuations, a general trend can be observed.
| Reagent | Representative Pricing (Small Quantities) | Bulk Availability |
| This compound | ~$1,126/5g | Available, but may be less common than alternatives |
| 2,2-Dimethylbutanoyl Chloride | ~$93/1g | Readily available in bulk |
| Pivalic Anhydride | ~$51/25g | Readily available in bulk |
Note: Prices are approximate and for illustrative purposes only. Bulk pricing will differ significantly.
Benefit Analysis:
-
2,2-Dimethylbutanoyl Chloride: The primary benefit is its high reactivity, leading to faster throughput. However, the cost associated with handling a corrosive and hazardous material, including the need for specialized equipment and waste disposal of HCl and its salt, must be factored in.
-
This compound & Pivalic Anhydride: These reagents offer a significant advantage in terms of safety and ease of handling. The byproducts are less hazardous, and the work-up is often simpler. While the initial reagent cost, particularly for this compound, may be higher, savings can be realized through reduced infrastructure requirements for handling corrosive materials and potentially simpler purification protocols. The need for a catalyst adds to the overall cost, but often in catalytic amounts.
Logical Framework for Reagent Selection
Caption: Decision workflow for selecting an appropriate acylating agent.
Experimental Protocols
The following are representative protocols for the acylation of an alcohol. These should be adapted and optimized for specific substrates.
Protocol 1: Esterification using this compound
This protocol is suitable for the acylation of a primary or secondary alcohol where a milder, less corrosive reagent is preferred.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), anhydrous DCM, and triethylamine (1.5 eq).
-
Add DMAP (0.1 eq) to the solution and stir until dissolved.
-
Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alcohols.
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Experimental Workflow: Esterification with Anhydride
Caption: Step-by-step workflow for esterification using an anhydride.
Protocol 2: Amide Synthesis using 2,2-Dimethylbutanoyl Chloride
This protocol is suitable for the acylation of a primary or secondary amine where high reactivity is desired.
Materials:
-
Amine (1.0 eq)
-
2,2-Dimethylbutanoyl chloride (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-dimethylbutanoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[7]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel or recrystallization.[7]
Experimental Workflow: Amidation with Acyl Chloride
Caption: Step-by-step workflow for amidation using an acyl chloride.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced one, heavily dependent on the specific requirements of the synthesis.
-
For rapid, small-scale syntheses where the substrate is not acid-sensitive and appropriate safety measures are in place, 2,2-dimethylbutanoyl chloride is a viable option due to its high reactivity.
-
For larger-scale processes, or when working with acid-sensitive substrates, this compound or pivalic anhydride are generally the more prudent choices. The milder reaction conditions, less corrosive byproducts, and simpler work-up procedures can offset the potentially higher initial reagent cost and longer reaction times.
-
Pivalic anhydride often presents a more cost-effective alternative to this compound for introducing a sterically similar acyl group, and should be considered when the precise 2,2-dimethylbutanoyl moiety is not strictly required.
Ultimately, a thorough evaluation of the substrate's stability, the scale of the reaction, the available equipment, and the overall process economics should guide the final decision.
References
- 1. 2,2-Dimethylbutyryl chloride, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Standards for 2,2-Dimethylbutanoic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the precise monitoring of reaction progression and the accurate characterization of products are paramount. 2,2-Dimethylbutanoic anhydride is a valuable reagent in organic synthesis, often employed in acylation reactions to introduce the sterically hindered 2,2-dimethylbutanoyl group. The effective use of this anhydride necessitates robust analytical methodologies to quantify its consumption and the formation of its principal products and potential byproducts. This guide provides a comprehensive comparison of key analytical techniques for monitoring these reactions, offering insights into method selection, experimental design, and data interpretation.
The Chemistry of this compound Reactions: A Primer
This compound readily undergoes nucleophilic acyl substitution with various nucleophiles. The primary reactions of interest are hydrolysis and esterification.
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form two equivalents of 2,2-dimethylbutanoic acid. This reaction is often a competing pathway and a critical parameter to monitor.
-
Esterification: The reaction with alcohols is a common application, yielding a 2,2-dimethylbutanoic ester and one equivalent of 2,2-dimethylbutanoic acid. The kinetics and completeness of this reaction are crucial for process optimization.[1]
Understanding these fundamental transformations is the first step in selecting and implementing an appropriate analytical strategy.
Caption: Primary reaction pathways of this compound.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for quantitative accuracy, qualitative identification, speed, and the complexity of the reaction mixture. Here, we compare three principal techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Weaknesses | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity, especially with a Flame Ionization Detector (FID). Gold standard for residual solvent analysis.[2] | Requires derivatization for non-volatile analytes like carboxylic acids. High temperatures can degrade thermally labile compounds. | Quantification of volatile esters and derivatized carboxylic acids. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase under high pressure. | Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[3] | Lower resolution for small, volatile molecules compared to GC. Mobile phase can be a significant cost. | Quantification of 2,2-dimethylbutanoic acid and its esters without derivatization. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method requiring no calibration standards for relative quantification. Provides structural information.[4] | Lower sensitivity compared to chromatographic techniques. Requires specialized equipment and expertise. | Reaction monitoring, kinetic studies, and simultaneous quantification of multiple components. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography (GC-FID) for Quantitative Analysis
Due to the low volatility of 2,2-dimethylbutanoic acid, a derivatization step is essential for GC analysis. Silylation, which converts the carboxylic acid to a more volatile trimethylsilyl (TMS) ester, is a common and effective approach.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL GC vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
-
Derivatization:
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.[5]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-FID Conditions (Validated for Short-Chain Fatty Acids): [6][7][8][9]
-
Column: HP-INNOWAX capillary column (or equivalent polar column)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Caption: Workflow for GC-FID analysis with silylation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a direct and robust method for quantifying 2,2-dimethylbutanoic acid and its esters, circumventing the need for derivatization. The carboxylic acid group provides sufficient chromophore for UV detection at low wavelengths (around 210 nm).
-
Sample Preparation:
-
Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Conditions (Validated for Organic Acids): [10][11][12]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 70:30 aqueous:organic.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
-
Caption: Workflow for HPLC-UV analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for in-situ reaction monitoring, providing simultaneous quantification of reactants, products, and byproducts without the need for chromatographic separation. The principle lies in the direct proportionality between the integrated area of a specific resonance and the number of protons giving rise to that signal.[4]
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve a known amount of the starting material (this compound) in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard. The internal standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the reactants or products. 1,3,5-Trimethoxybenzene is a suitable choice.
-
Initiate the reaction by adding a known amount of the alcohol or water.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time.
-
Key Parameters for Quantitative Accuracy:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A d1 of 30 seconds is a conservative starting point.[4]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans: Choose an appropriate number of scans to achieve an adequate signal-to-noise ratio for the signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply identical processing parameters to all spectra in the time series.
-
Carefully integrate the non-overlapping signals corresponding to the anhydride, the acid, the ester, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the known concentration of the internal standard.
-
Caption: Workflow for qNMR reaction monitoring.
Performance Comparison and Data Summary
The following table provides an estimated comparison of the performance characteristics of the discussed analytical techniques for the quantification of 2,2-dimethylbutanoic acid. It is important to note that these values are illustrative and should be determined experimentally during method validation.
| Parameter | GC-FID (with Derivatization) | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 1-10 mg/L[6] | 0.1-1 mg/L[12] | Higher than chromatographic methods (analyte dependent) |
| Limit of Quantification (LOQ) | 5-30 mg/L[6] | 0.5-5 mg/L[12] | Higher than chromatographic methods (analyte dependent) |
| Linearity (R²) | > 0.99[6] | > 0.999[10] | Inherently linear |
| Precision (%RSD) | < 5% | < 2% | < 1% (for relative quantification) |
| Analysis Time per Sample | ~15-20 min | ~10-15 min | ~5-10 min per time point |
Conclusion and Recommendations
The selection of an appropriate analytical standard and method for monitoring reactions of this compound is a critical decision that impacts the reliability and accuracy of experimental data.
-
For routine, high-throughput quantitative analysis of 2,2-dimethylbutanoic acid and its non-volatile esters, HPLC-UV is often the method of choice due to its simplicity, robustness, and the elimination of a derivatization step.
-
When high sensitivity is required for volatile esters or when analyzing for volatile impurities, GC-FID after derivatization is a powerful technique.
-
For in-depth mechanistic studies, reaction kinetics, and the simultaneous, non-destructive quantification of multiple components in a reaction mixture, qNMR is an unparalleled tool.
Ultimately, the optimal analytical strategy may involve a combination of these techniques. For instance, qNMR can be used to monitor the reaction progress in real-time, while HPLC-UV or GC-FID can be employed for the final, high-precision quantification of the isolated products. A thorough validation of the chosen method is imperative to ensure the generation of high-quality, reproducible data in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine [mdpi.com]
- 8. rbmb.net [rbmb.net]
- 9. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mcmed.us [mcmed.us]
- 12. Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in 2,2-Dimethylbutanoic Anhydride Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible synthetic processes. In the synthesis of 2,2-Dimethylbutanoic anhydride, a valuable building block in organic chemistry, the effective characterization of impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for identifying and quantifying process-related impurities, with a focus on providing actionable experimental data and insights.
The primary route to this compound involves the dehydration of 2,2-Dimethylbutanoic acid. This process, while seemingly straightforward, can lead to the presence of unreacted starting material and other process-related by-products. The structural similarity between the desired anhydride and the parent carboxylic acid presents a significant analytical challenge. This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of these impurities.
Predicted Impurity Profile
The most probable impurity in the synthesis of this compound is the unreacted starting material, 2,2-Dimethylbutanoic acid. Other potential impurities could include residual solvents or by-products from the dehydrating agent, though these are generally more easily removed during workup. Therefore, the primary analytical goal is the effective separation and quantification of 2,2-Dimethylbutanoic acid from the anhydride product.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often the most effective strategy for impurity characterization. Below, we compare the performance of GC-MS, HPLC, and NMR for this specific application.
| Analytical Technique | Principle of Separation/Detection | Strengths for this Application | Weaknesses for this Application |
| GC-MS | Separation based on volatility and column interaction; identification by mass-to-charge ratio and fragmentation pattern. | High resolution for volatile compounds; provides structural information from mass spectra. | Carboxylic acids may require derivatization for optimal performance. |
| HPLC | Separation based on polarity and interaction with stationary/mobile phases; detection by UV absorbance or other detectors. | Excellent for separating compounds with different polarities; non-destructive. | Anhydrides can be reactive on certain columns or with certain mobile phases. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structural elucidation of both the anhydride and impurities; quantitative capabilities (qNMR). | Lower sensitivity compared to chromatographic techniques; may require isolation of impurities for full characterization. |
Experimental Protocols and Supporting Data
To provide a practical comparison, the following sections detail optimized experimental protocols for each technique, along with representative data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of this compound and its parent acid, derivatization of the carboxylic acid is recommended to improve peak shape and thermal stability.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 40-400 amu.
-
The silylated 2,2-Dimethylbutanoic acid will elute as its trimethylsilyl (TMS) ester, well-separated from the anhydride. The mass spectra can be used for positive identification.
-
This compound: Will show characteristic fragments corresponding to the loss of a 2,2-dimethylbutanoyl group.
-
TMS-derivative of 2,2-Dimethylbutanoic acid: Will exhibit a molecular ion and fragments typical of TMS esters.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating compounds with differing polarities, such as an anhydride and its corresponding carboxylic acid.
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
The more polar 2,2-Dimethylbutanoic acid will have a shorter retention time than the less polar this compound. Quantification can be achieved by creating a calibration curve with a standard of 2,2-Dimethylbutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural detail and can be used for both identification and quantification.
-
Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds (for quantitative analysis).
-
The ¹H NMR spectrum will show distinct signals for the anhydride and the carboxylic acid impurity.
-
This compound: The protons on the ethyl group will have a characteristic chemical shift.
-
2,2-Dimethylbutanoic acid: The carboxylic acid proton will appear as a broad singlet, and the adjacent ethyl protons will have a slightly different chemical shift compared to the anhydride.[2]
By integrating the signals corresponding to the anhydride and the acid, a direct molar ratio can be determined, providing a quantitative measure of the impurity.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the characterization of impurities in this compound synthesis.
References
A Comparative Guide to the Stability of the 2,2-Dimethylbutanoyl (Pivaloyl) Group
Introduction: The Role of Steric Hindrance in Chemical Stability
In the landscape of multistep organic synthesis, particularly within pharmaceutical and drug development, the strategic use of protecting groups is paramount. An ideal protecting group must be robust enough to withstand a variety of reaction conditions, yet selectively cleavable when its purpose is served. The 2,2-dimethylbutanoyl group, commonly known as the pivaloyl (Piv) group, stands out as an exemplary acyl protecting group for alcohols and amines, primarily due to its exceptional stability.[1]
This stability is not rooted in complex electronic effects but in a fundamental physical principle: steric hindrance. The pivaloyl group's carbonyl carbon is flanked by a bulky tert-butyl group, which physically obstructs the approach of nucleophiles and reagents. This "steric shield" is the key to its chemical resilience. This guide provides a detailed comparative analysis of the pivaloyl group's stability against other common acyl protecting groups—namely acetyl (Ac) and benzoyl (Bz)—supported by experimental data and detailed protocols for assessment. Our objective is to provide researchers with the field-proven insights necessary to make informed decisions when designing complex synthetic routes.
Comparative Stability Analysis
The utility of a protecting group is defined by its stability profile across a range of chemical environments. The pivaloyl group's significant steric bulk renders it substantially more stable than less hindered acyl groups.[1] This section compares the stability of pivaloyl, benzoyl, and acetyl groups under basic, acidic, reductive, and oxidative conditions.
Structural Comparison of Acyl Groups
The fundamental differences in stability arise from the structure of the acyl groups themselves. The diagram below illustrates the steric bulk of the tert-butyl substituent in the pivaloyl group compared to the methyl and phenyl groups of acetyl and benzoyl, respectively.
Caption: Structural comparison of common acyl protecting groups.
Stability Under Basic Conditions (Saponification)
Base-catalyzed hydrolysis, or saponification, is a common method for cleaving ester-based protecting groups. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[2] The steric hindrance of the pivaloyl group dramatically slows this process, making it highly resistant to basic hydrolysis compared to acetyl and benzoyl esters.[3][4]
The choice to use a sterically hindered group like pivaloyl is therefore a deliberate one, made when stability to base is required while other, more labile esters (like acetates) are present and need to be selectively cleaved. While standard saponification of pivaloyl esters is often impractically slow, specialized methods using non-aqueous solvent systems can achieve cleavage by enhancing the nucleophilicity of the hydroxide ion.[3][5]
The following diagram illustrates why the pivaloyl group is so resistant to nucleophilic attack by hydroxide compared to the less-hindered acetyl group.
Caption: Steric hindrance prevents nucleophilic attack on the pivaloyl carbonyl.
| Acyl Group | Reagent/Conditions | Relative Rate of Hydrolysis | Causality |
| Acetyl (Ac) | 1 M NaOH, aq. EtOH, 25°C | Fast | Minimal steric hindrance from the methyl group allows for rapid nucleophilic attack. |
| Benzoyl (Bz) | 1 M NaOH, aq. EtOH, 25°C | Moderate | The phenyl group offers some steric bulk and electronic withdrawal, but the carbonyl remains relatively accessible. Slower than acetyl.[6] |
| Pivaloyl (Piv) | 1 M NaOH, aq. EtOH, 25°C | Extremely Slow / Negligible | The bulky tert-butyl group effectively shields the carbonyl carbon, drastically increasing the activation energy for nucleophilic attack.[3] |
Stability Under Acidic Conditions
Acyl groups are generally considered stable under acidic conditions.[5] However, cleavage can be achieved with strong acids, typically proceeding through protonation of the carbonyl oxygen followed by nucleophilic attack or, in the case of groups forming stable carbocations, an SN1-type mechanism.[7] The pivaloyl group is more robust than many other acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, which also relies on the formation of a stable tert-butyl cation for cleavage.[8][9] Deprotection of a pivaloyl group requires forcing acidic conditions, making it a reliable choice when milder acid-labile groups need to be removed selectively.
| Acyl Group | Reagent/Conditions | Stability | Causality |
| Acetyl (Ac) | 95% Trifluoroacetic Acid (TFA), 25°C | High | Cleavage is slow. The mechanism does not involve a highly stabilized intermediate, making it resistant to acid-catalyzed removal. |
| Benzoyl (Bz) | 95% Trifluoroacetic Acid (TFA), 25°C | High | Similar to the acetyl group, it is generally stable to acidic conditions used for Boc deprotection. |
| Pivaloyl (Piv) | 95% Trifluoroacetic Acid (TFA), 25°C | Moderate to High | More stable than a Boc group but can be cleaved under strong acidic conditions. The stability allows for orthogonality with more acid-labile groups.[1] |
Stability Under Reductive and Oxidative Conditions
The stability of acyl protecting groups under reductive and oxidative conditions is crucial for synthetic planning. The pivaloyl group, like other acyl groups, is generally stable to a wide range of oxidative conditions. However, it can be cleaved by powerful reducing agents.
The decision to use a pivaloyl group in the presence of a planned reduction step requires careful consideration of the reagents. While catalytic hydrogenation (e.g., H₂, Pd/C) typically leaves esters intact, strong hydride reagents like lithium aluminum hydride (LiAlH₄) will readily cleave pivaloyl esters to the corresponding primary alcohol. This susceptibility provides a specific deprotection pathway that is orthogonal to acid/base cleavage.
| Acyl Group | Reagent/Conditions | Stability | Causality |
| Pivaloyl (Piv) | H₂, Pd/C | Stable | The ester carbonyl is not readily reduced under standard catalytic hydrogenation conditions. |
| Pivaloyl (Piv) | LiAlH₄ in THF | Labile | LiAlH₄ is a powerful hydride donor that readily reduces esters, including sterically hindered ones, to primary alcohols. |
| Pivaloyl (Piv) | m-CPBA, KMnO₄ | Stable | The acyl group is in a high oxidation state and is resistant to further oxidation under common laboratory conditions. |
| Acetyl (Ac) | LiAlH₄ in THF | Labile | Readily reduced to the corresponding primary alcohol. |
| Benzoyl (Bz) | LiAlH₄ in THF | Labile | Readily reduced to the corresponding primary alcohol. |
Experimental Protocols
To quantitatively assess and compare the stability of these protecting groups, a standardized experimental protocol is essential. The following methodology outlines a procedure for a comparative stability analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
General Workflow for Comparative Stability Analysis
Caption: Experimental workflow for assessing protecting group stability via HPLC.
Protocol 1: Comparative Stability to Basic Hydrolysis via RP-HPLC
This protocol provides a method to quantify the rate of cleavage of acetyl, benzoyl, and pivaloyl groups from a model substrate (e.g., protected 4-nitrophenol) under basic conditions.
Materials:
-
4-nitrophenyl acetate (Ac-PNP)
-
4-nitrophenyl benzoate (Bz-PNP)
-
4-nitrophenyl pivalate (Piv-PNP)
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of Ac-PNP, Bz-PNP, and Piv-PNP in acetonitrile.
-
Reaction Setup: For each substrate, aliquot 50 µL of the stock solution into five separate microcentrifuge tubes.
-
Reaction Initiation: To each tube, add 450 µL of a 1:1 mixture of ACN and 1.0 M NaOH to start the reaction. The final substrate concentration will be 1 mM.
-
Time Points: At time points of 0, 15 min, 1 hr, 4 hrs, and 24 hrs, perform the following:
-
Withdraw a 100 µL aliquot from the corresponding reaction tube.
-
Immediately quench the reaction by adding it to a vial containing 900 µL of a 50:50 ACN/water mixture with 0.1% TFA. This neutralizes the base and stops the reaction.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the RP-HPLC system.
-
Use a suitable gradient of ACN in water (both with 0.1% TFA) to separate the starting ester from the 4-nitrophenol product.
-
Monitor the elution profile at a wavelength where both compounds absorb (e.g., 270 nm and 315 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the deprotected product.
-
Calculate the percentage of starting material remaining at each time point based on the relative peak areas.
-
Plot the percentage of starting material versus time for each of the three acyl groups to visually compare their stability.
-
Expected Outcome & Causality: The experimental data will demonstrate a clear stability trend: Piv-PNP > Bz-PNP > Ac-PNP. This self-validating system confirms the principle that increased steric hindrance around the carbonyl group directly correlates with increased stability to base-catalyzed hydrolysis. The choice of 4-nitrophenol as the alcohol component is strategic, as its chromophore allows for easy detection and quantification by UV-Vis spectroscopy during HPLC analysis.
Conclusion and Field-Proven Insights
The 2,2-dimethylbutanoyl (pivaloyl) group is a uniquely robust protecting group whose stability is a direct consequence of the steric hindrance provided by its tert-butyl moiety. It offers exceptional resistance to a wide range of reagents, particularly bases, making it an invaluable tool for complex syntheses where orthogonality is required.
-
For Drug Development Professionals: The pivaloyl group's high stability can be leveraged to create prodrugs that are resistant to premature enzymatic hydrolysis in the plasma, allowing for targeted delivery and release.[3]
-
For Synthetic Chemists: When a synthesis requires the selective deprotection of a labile ester in the presence of other hydroxyl groups, protecting those other groups with pivaloate esters is a highly effective strategy. While its removal can be challenging, the available methods (strong acid, powerful reductants, or specialized basic conditions) provide reliable deprotection pathways that are orthogonal to many other common protecting groups.
By understanding the principles of steric hindrance and the specific cleavage conditions, researchers can confidently employ the pivaloyl group to enhance the efficiency and success of their synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Anhydride vs. Acid Chloride in Hindered Systems: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision point in synthesis design. While both acid anhydrides and acid chlorides are workhorses for introducing acyl groups, their performance diverges significantly when faced with sterically congested environments. A simplistic view might favor the raw power of an acid chloride, but a nuanced understanding reveals that the milder acid anhydride, when appropriately activated, often provides a more elegant and efficient solution.
This guide provides an in-depth comparison of these two reagent classes in the context of sterically hindered systems. We will move beyond textbook reactivity series to explore the practical implications of catalyst choice, byproduct management, and reaction control, supported by mechanistic insights and actionable experimental protocols.
The Fundamental Trade-Off: Reactivity vs. Controllability
The core difference between acid chlorides and acid anhydrides lies in the nature of their leaving groups. The entire synthetic strategy for hindered systems hinges on understanding and manipulating this difference.
-
Acid Chlorides: The leaving group is a chloride ion (Cl⁻). As the conjugate base of a strong acid (HCl), chloride is an excellent leaving group, making acid chlorides intrinsically more reactive.[1] This high reactivity can be a double-edged sword: it can overcome the energy barrier imposed by steric hindrance but often at the cost of selectivity and can lead to harsh reaction conditions.[2] The reaction mechanism is a direct nucleophilic acyl substitution.[3]
-
Acid Anhydrides: The leaving group is a carboxylate anion (RCOO⁻). As the conjugate base of a weaker carboxylic acid, carboxylate is a less effective leaving group than chloride.[1][4] This renders anhydrides less reactive, often requiring heat or, more strategically, catalysis to proceed at a useful rate, especially with challenging substrates.[5] However, this lower intrinsic reactivity allows for a greater degree of control and milder reaction conditions.[2]
The choice is not merely about which reagent is "stronger," but which provides the optimal balance of reactivity and control for a specific, sterically demanding transformation.
Navigating Steric Crowding: Two Philosophies of Acylation
When a nucleophile, such as a tertiary alcohol or a hindered amine, is sterically shielded, the approach to the electrophilic carbonyl center is impeded.[6] This challenge can be met with two distinct strategies, each embodied by our choice of acylating agent.
The "Brute Force" Approach: Acid Chlorides
The high electrophilicity of acid chlorides makes them the go-to choice for forcing a reaction to proceed with a hindered nucleophile.
Advantages:
-
High Reactivity: Often drives reactions to completion where anhydrides fail without catalysis.
-
Speed: Reactions are typically much faster than with anhydrides.[2][7]
Liabilities & Mitigation:
-
Hazardous Byproduct: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and can damage acid-sensitive functional groups within the substrate.[2][8]
-
Mitigation: A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), must be added to scavenge the HCl. This adds to the reagent cost and can complicate purification.
-
-
Handling and Safety: Acid chlorides are notoriously moisture-sensitive, reacting violently with water.[9] They are often fuming, corrosive liquids that require handling under strictly anhydrous conditions in a well-ventilated fume hood.[2][8]
-
Lack of Selectivity: The high reactivity can lead to side reactions, particularly when multiple nucleophilic sites of similar reactivity are present.
The "Strategic Finesse" Approach: Acid Anhydrides & Catalysis
While less reactive on their own, acid anhydrides become formidable and highly selective reagents in the presence of the right catalyst. This approach trades intrinsic reactivity for catalytic activation, offering superior control.
Advantages:
-
Safety and Handling: Anhydrides are generally less volatile, less corrosive, and react more slowly with ambient moisture, making them safer and easier to handle.[2][10]
-
Milder Byproduct: The byproduct is a carboxylic acid, which is significantly less hazardous and easier to remove during workup than HCl.[2][7]
-
Cost-Effectiveness: Common anhydrides, like acetic anhydride, are often cheaper than their corresponding acid chlorides.[7][10]
-
High Selectivity: The catalytically controlled reaction is often more selective, minimizing side reactions.[2]
The Power of Catalysis: The key to unlocking the potential of anhydrides in hindered systems is nucleophilic catalysis. 4-(Dimethylamino)pyridine (DMAP) is the archetypal catalyst for this purpose.[11][12]
Mechanism of DMAP Catalysis: DMAP is a "hypernucleophilic" catalyst. It first attacks the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself, readily transferring the acyl group to the sterically hindered nucleophile and regenerating the DMAP catalyst in the process.[11] This catalytic cycle dramatically accelerates the rate of acylation for substrates that are otherwise unreactive.[11][12]
For particularly challenging substrates, such as tertiary alcohols, Lewis acid catalysts like Bismuth(III) triflate (Bi(OTf)₃) can be employed.[13] These catalysts function by coordinating to a carbonyl oxygen of the anhydride, further increasing the electrophilicity of the carbonyl carbon and activating it for attack by the weak nucleophile.[13]
Data-Driven Decision Making
The choice of reagent is highly context-dependent.[2] The following table summarizes the key decision-making parameters.
| Feature | Acid Chloride | Acid Anhydride |
| Intrinsic Reactivity | Very High | Moderate to Low |
| Substrate Scope | Broad, including moderately hindered systems | Broad, requires catalysis for hindered systems |
| Catalyst Requirement | Often none; base scavenger required | Often requires a catalyst (e.g., DMAP, Lewis Acid) |
| Byproduct | Hydrogen Chloride (HCl) | Carboxylic Acid (RCOOH) |
| Handling/Safety | Corrosive, fuming, moisture-sensitive | Less corrosive, easier to handle |
| Reaction Conditions | Often room temp or below; anhydrous | Often requires heating or catalysis |
| Cost | Generally higher | Generally lower (for common variants) |
| Best For... | Rapid acylation when substrate is not acid-sensitive. | Controlled, selective acylation of sensitive or highly hindered substrates. |
To further guide your selection process, the following logical workflow can be applied.
Validated Experimental Protocols
The following protocols provide a direct comparison for the acetylation of a moderately hindered secondary alcohol, (–)-Menthol.
Protocol 1: Acetylation using Acetic Anhydride and DMAP
Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (–)-Menthol (5.0 g, 32.0 mmol).
-
Reagent Charging: Dissolve the menthol in dichloromethane (DCM, 40 mL). Add 4-(dimethylamino)pyridine (DMAP) (0.39 g, 3.2 mmol, 0.1 eq) and triethylamine (TEA) (6.7 mL, 48.0 mmol, 1.5 eq).
-
Addition: Cool the flask to 0°C in an ice bath. Add acetic anhydride (4.5 mL, 48.0 mmol, 1.5 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Acetylation using Acetyl Chloride and Pyridine
Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (–)-Menthol (5.0 g, 32.0 mmol).
-
Reagent Charging: Dissolve the menthol in anhydrous DCM (40 mL) and cool the flask to 0°C in an ice bath. Add pyridine (3.9 mL, 48.0 mmol, 1.5 eq).
-
Addition: Slowly add acetyl chloride (2.7 mL, 38.4 mmol, 1.2 eq) dropwise. Note: Fumes of HCl will be generated and neutralized by pyridine, forming pyridinium hydrochloride precipitate.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor by TLC.
-
Workup: Quench the reaction by slowly adding 20 mL of water. In a separatory funnel, wash the organic layer sequentially with 1M HCl (3 x 20 mL to remove pyridine), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify as needed.
Conclusion
In the comparative study of acylating agents for hindered systems, there is no single "best" reagent, only the most appropriate one for the task at hand. Acid chlorides provide a powerful, rapid method, but demand rigorous handling of hazardous materials and byproducts.[2][8] Acid anhydrides, while intrinsically less reactive, offer a safer, more controlled, and often more selective pathway when paired with nucleophilic or Lewis acid catalysts.[2][11][13] For modern drug development and complex molecule synthesis, where functional group tolerance, selectivity, and safety are paramount, the catalytically activated anhydride represents a more sophisticated and often superior strategic choice.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]
- 4. Video: Reactions of Acid Anhydrides [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylbutanoic Anhydride
As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. This guide provides a detailed protocol for the proper disposal of 2,2-Dimethylbutanoic Anhydride, grounded in chemical principles and established safety practices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this reagent's waste stream confidently and safely.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This compound, like other carboxylic anhydrides, is a reactive compound requiring careful handling.
Primary Hazard Concern: Reactivity with Water (Hydrolysis)
The central arch of an anhydride's reactivity is its reaction with nucleophiles, the most common of which in a laboratory environment is water. This compound readily hydrolyzes to form two equivalents of 2,2-Dimethylbutanoic acid.[1][2] This reaction is often exothermic and is the fundamental chemical transformation that must be managed during disposal.
Inherent Hazards: While a specific Safety Data Sheet (SDS) for this compound is not readily available, we can infer its hazard profile from analogous structures like Trimethylacetic anhydride and Butyric anhydride.[3]
-
Corrosivity: The anhydride and its hydrolysis product, 2,2-Dimethylbutanoic acid, are corrosive. They can cause severe skin burns and eye damage upon contact.[3]
-
Flammability: Many organic anhydrides are combustible or flammable liquids. Vapors may be heavier than air and can travel to an ignition source.
-
Toxicity: Inhalation of vapors or mists can be harmful and may cause respiratory irritation.[4][5]
| Hazard Category | Description | Key Precaution |
| Corrosivity | Causes severe skin burns and eye damage. The hydrolysis product (a carboxylic acid) is also corrosive. | Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[5] |
| Reactivity | Reacts exothermically with water, alcohols, and amines.[6] Avoid contact with strong bases and oxidizing agents. | Handle under inert gas if possible and store away from moisture and incompatible materials.[7] |
| Flammability | Combustible liquid. Vapors may form flammable mixtures with air. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area.[3] |
| Toxicity | Harmful if swallowed or inhaled. Vapors can cause respiratory tract irritation. | Always handle this chemical within a certified chemical fume hood to avoid inhaling vapors.[5][8] |
Part 2: The Regulatory Landscape: EPA and Institutional Governance
All chemical waste disposal is governed by a hierarchy of regulations. At the federal level in the United States, the Environmental Protection Agency (EPA) establishes guidelines under the Resource Conservation and Recovery Act (RCRA).[9] The EPA's "cradle-to-grave" system mandates that hazardous waste be managed safely from generation to final disposal.[9]
However, the most critical regulations for a laboratory researcher are those set by their own institution's Environmental Health and Safety (EHS) department.[10][11] These policies are designed to ensure compliance with federal, state, and local laws. Therefore, the procedures outlined in this guide must be considered subordinate to your institution's specific EHS protocols. Always consult your EHS office before implementing any chemical waste treatment procedure.
Part 3: Disposal Workflows for this compound
There are two primary pathways for the disposal of this compound waste. The correct choice depends on the nature of the waste (neat chemical vs. dilute solution) and, most importantly, your institution's policies.
Workflow A: Direct Disposal of Unused or Concentrated Anhydride
This is the most common and universally accepted method for disposing of neat, unused, or concentrated this compound. On-site treatment of concentrated, reactive chemicals is generally discouraged due to safety risks.[10]
Step-by-Step Protocol:
-
Container Selection: Select a clean, dry, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.[7][12] The container must be free of water or other contaminants.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. Fill out all required information, including the full chemical name ("this compound"), the concentration, and the date accumulation started.[11]
-
Transfer: In a chemical fume hood, carefully transfer the waste anhydride into the labeled container. Avoid splashing.
-
Storage: Securely cap the container. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][11] The SAA should have secondary containment to capture any potential leaks.
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly aqueous solutions, bases, and oxidizers.[7]
-
Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.
Caption: Workflow for direct disposal of concentrated anhydride waste.
Workflow B: On-Site Hydrolysis and Neutralization of Small, Dilute Quantities
This procedure should only be performed if explicitly permitted by your institution's EHS department for small quantities of waste, such as from the cleanup of minor spills or dilute reaction quench solutions. The goal is to convert the reactive anhydride into a non-hazardous carboxylate salt solution.
Causality: This process works in two stages. First, the anhydride is hydrolyzed to its corresponding carboxylic acid.[13] Second, the carboxylic acid is neutralized with a base to form a salt and water, bringing the solution's pH into a non-corrosive range (typically between 6.0 and 9.0).[14][15]
| Neutralizing Agent | Advantages | Cautions & Considerations |
| Sodium Bicarbonate (NaHCO₃) | Weak base, safer to handle. Reaction with acid produces CO₂ gas, providing a visual indicator of neutralization. | Effervescence (frothing) can be vigorous. Must be added very slowly to prevent overflow. |
| Sodium Hydroxide (NaOH) | Strong base, highly effective and inexpensive. | Highly corrosive. The neutralization reaction is highly exothermic and requires careful temperature control (e.g., an ice bath). Use in dilute (e.g., 1M) solution. |
Step-by-Step Protocol:
-
Preparation: Don all necessary PPE (goggles, lab coat, gloves). Perform all steps in a chemical fume hood. Prepare a large beaker containing a stir bar and a dilute solution of a suitable base (e.g., 5-10% sodium bicarbonate in water or 1M sodium hydroxide). Place the beaker in an ice-water bath to manage heat generation.[16]
-
Slow Addition: Using a dropping funnel or pipette, add the this compound waste to the stirring basic solution very slowly . The rate of addition should be controlled to keep the reaction from becoming too vigorous.
-
Monitoring: If using sodium bicarbonate, continue slow addition until effervescence ceases. For any base, use a calibrated pH meter or pH paper to monitor the solution's pH.[14]
-
pH Adjustment: Continue adding base dropwise until the pH of the solution is stable within a neutral range (e.g., 6.0 - 9.0), as specified by your EHS office.[15]
-
Final Disposal: Once neutralized, the resulting aqueous solution must be disposed of according to institutional policy. It may be permissible for drain disposal, or it may need to be collected as non-hazardous (or hazardous, depending on other components) aqueous waste. Never assume drain disposal is acceptable without EHS approval. [7][10]
Caption: Decision workflow for treating small, dilute quantities of anhydride waste.
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.
-
Collection: Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (if recommended by EHS), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[17]
By adhering to these chemically sound and regulation-aware procedures, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. proprep.com [proprep.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 14. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 15. waterandwastewater.com [waterandwastewater.com]
- 16. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 17. nipissingu.ca [nipissingu.ca]
Navigating the Unseen: A Guide to Safely Handling 2,2-Dimethylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the introduction of novel reagents is a constant. Among these is 2,2-Dimethylbutanoic anhydride, a carboxylic acid anhydride with potential applications in organic synthesis.[1] While specific safety data for this compound is not extensively documented, a thorough understanding of its chemical class and structurally similar molecules allows for the development of robust safety protocols. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality and laboratory best practices, to ensure the safe handling, use, and disposal of this reactive compound.
Hazard Assessment: Understanding the Reactivity of Carboxylic Acid Anhydrides
Carboxylic acid anhydrides, as a class, are characterized by their reactivity, particularly with nucleophiles such as water, alcohols, and amines. This reactivity, while useful in synthesis, is also the source of their primary hazards.
Water Reactivity: The principal hazard of this compound is its reactivity with water.[2] This reaction is often vigorous and can be explosive.[2] Contact with moisture, including humidity in the air, will lead to the formation of 2,2-dimethylbutanoic acid, which is a skin and eye irritant and may cause respiratory irritation.[3][4][5]
Corrosivity: Based on the hazards of similar compounds like trimethylacetic anhydride and general information on organic acids and anhydrides, this compound should be treated as a corrosive substance.[6][7] Direct contact can cause severe skin burns and eye damage.[6][7] Inhalation of vapors or aerosols can lead to irritation and damage to the respiratory tract.[6]
Flammability: While not always the primary hazard, many organic anhydrides are combustible liquids. Vapors may form flammable mixtures with air. Therefore, sources of ignition should be carefully controlled in the handling area.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes which can cause severe eye damage.[8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Provides a barrier against a substance that is expected to cause severe skin burns.[8] Always inspect gloves for integrity before use. |
| Body | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from spills and splashes.[9] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects against accidental spills.[8] |
| Respiratory | Use in a certified chemical fume hood. For situations with potential for aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors/acid gases may be necessary. | Prevents inhalation of corrosive and irritating vapors.[10] |
Workflow for Donning and Doffing PPE
Figure 1. Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[11]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D fire extinguisher are readily accessible.[2]
-
Spill Kit: Have a spill kit specifically for reactive and corrosive materials readily available. This should include an inert absorbent material (such as sand or vermiculite), and a neutralizing agent (like sodium bicarbonate).[12][13] Do not use combustible materials like paper towels for cleanup.[9]
-
Incompatible Materials: Keep this compound away from water, alcohols, bases, oxidizing agents, and reducing agents.[14]
Handling:
-
Container Inspection: Before use, carefully inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[9]
-
Dispensing: Use only clean, dry glassware and equipment. When transferring, do so slowly and carefully to avoid splashing.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, if you are trained and equipped to do so, contain the spill with an inert absorbent material.[12]
-
Neutralize: Cautiously neutralize the spill with sodium bicarbonate or another suitable neutralizing agent.[12]
-
Clean-up: Collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.[16]
Logical Flow for Spill Response
Figure 2. Decision-making workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Collection: Collect all waste, including excess reagent and contaminated materials, in a designated, labeled, and sealed hazardous waste container.[16]
-
Segregation: Do not mix this compound waste with other waste streams, especially aqueous or protic solvent waste.[17]
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.[17]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering innovation while prioritizing a culture of safety in the laboratory.
References
- 1. This compound | 29138-64-5 [chemicalbook.com]
- 2. uab.edu [uab.edu]
- 3. 2,2-Dimethylbutanoic acid | C6H12O2 | CID 11684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,2-Dimethylbutyric acid - Safety Data Sheet [chemicalbook.com]
- 6. Acids and Anhydrides, Organic [iloencyclopaedia.org]
- 7. fishersci.nl [fishersci.nl]
- 8. benchchem.com [benchchem.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. auburn.edu [auburn.edu]
- 11. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. enviroguard.com [enviroguard.com]
- 14. fishersci.com [fishersci.com]
- 15. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. aksci.com [aksci.com]
- 17. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
